An In-depth Technical Guide to Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate: Synthesis, Properties, and Applications
Foreword: The Azetidinone Core - A Privileged Scaffold in Modern Drug Discovery The azetidinone ring, a four-membered nitrogen-containing heterocycle, represents a cornerstone in medicinal chemistry. Its inherent ring st...
Author: BenchChem Technical Support Team. Date: January 2026
Foreword: The Azetidinone Core - A Privileged Scaffold in Modern Drug Discovery
The azetidinone ring, a four-membered nitrogen-containing heterocycle, represents a cornerstone in medicinal chemistry. Its inherent ring strain and unique stereochemical properties have made it a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets. From the revolutionary discovery of β-lactam antibiotics to the development of highly selective enzyme inhibitors, the azetidinone motif continues to empower the creation of novel therapeutics. This guide focuses on a specific, yet increasingly important derivative: tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate . The introduction of a methyl group at the 2-position introduces a chiral center, opening avenues for stereoselective interactions with biological macromolecules and fine-tuning of pharmacokinetic properties. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, properties, and potential applications of this versatile building block.
I. Strategic Approaches to the Synthesis of the 2-Methyl-3-Oxoazetidine Scaffold
The synthesis of tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate presents a unique challenge due to the stereocenter at the 2-position. While direct synthesis from simple precursors is not widely documented, several strategic approaches can be envisaged based on established azetidinone chemistry. These methods often involve the construction of a suitable precursor, followed by oxidation to the desired ketone.
A. Plausible Synthetic Pathway: Gold-Catalyzed Intermolecular Oxidation of an Alkyne Precursor
A promising and flexible route to 2-substituted azetidin-3-ones involves the gold-catalyzed intermolecular oxidation of N-propargylsulfonamides[1]. This methodology avoids the use of potentially hazardous diazo compounds, which are common in other azetidinone syntheses[1].
Conceptual Workflow:
Figure 1: Conceptual workflow for the synthesis of the target molecule via a gold-catalyzed reaction.
Detailed Protocol (Hypothetical Adaptation):
Synthesis of the N-propargylsulfinamide precursor: The synthesis would commence with the reaction of a chiral sulfinamide with the appropriately substituted propargylamine to introduce the necessary stereocontrol.
Oxidation to the Sulfonamide: The resulting sulfinamide is then oxidized to the corresponding sulfonamide using a suitable oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA)[1].
Gold-Catalyzed Oxidative Cyclization: The key step involves the treatment of the sulfonamide with a gold(I) catalyst in the presence of an N-oxide as the oxidant. This facilitates an intramolecular cyclization to form the azetidin-3-one ring[1].
Deprotection and N-Boc Protection: Subsequent removal of the sulfonyl protecting group and introduction of the tert-butoxycarbonyl (Boc) group would yield the final product.
B. Alternative Strategy: Metalated Hydrazone Approach
Another powerful method for the asymmetric synthesis of 2-substituted azetidin-3-ones utilizes the metalation of SAMP/RAMP hydrazones of N-Boc-azetidin-3-one[2]. This approach allows for the introduction of a substituent at the 2-position via reaction with an electrophile.
Navigating the Synthesis and Application of Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate: A Guide for Researchers
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate, a heterocyclic building b...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate, a heterocyclic building block of interest in medicinal chemistry and drug discovery. Due to the specificity of the 2-methyl substitution, this document distinguishes it from its more extensively documented analogue, tert-butyl 3-oxoazetidine-1-carboxylate.
Core Compound Identification
The fundamental identifiers for tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate are crucial for accurate sourcing and experimental replication. The most commonly cited form is the (R)-enantiomer.
While tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate is commercially available, detailed peer-reviewed literature on its synthesis, reactivity, and specific applications is limited. Much of the available information in scientific databases and publications pertains to the closely related, unmethylated analogue, tert-butyl 3-oxoazetidine-1-carboxylate (CAS Number: 398489-26-4). This latter compound is a well-established intermediate in the synthesis of various pharmaceuticals, including the Janus kinase (JAK) inhibitor, Baricitinib.[2][3]
The introduction of a methyl group at the 2-position of the azetidine ring in tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate introduces a chiral center and is expected to significantly influence the molecule's conformational properties and its interactions with biological targets. This structural modification offers a valuable tool for medicinal chemists to explore structure-activity relationships (SAR) in drug design.
Synthesis and Experimental Protocols
Detailed, publicly accessible protocols for the synthesis of tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate are not extensively reported in the scientific literature. The synthesis of the analogous unmethylated compound, tert-butyl 3-oxoazetidine-1-carboxylate, is well-documented and typically involves the oxidation of the corresponding 3-hydroxyazetidine precursor.[2][4] Common oxidation methods include Swern oxidation or the use of other mild oxidizing agents like TEMPO.[2]
A plausible synthetic strategy for the 2-methylated target compound would likely follow a similar pathway, starting from a suitably protected 2-methyl-3-hydroxyazetidine derivative. The general workflow for such a synthesis is depicted below.
A Technical Guide to Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed technical overview of tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate, a functionalized heterocyclic building block...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed technical overview of tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate, a functionalized heterocyclic building block with significant potential in medicinal chemistry. We will dissect its molecular structure and IUPAC nomenclature, explore relevant synthetic strategies, and discuss its current and prospective applications in drug discovery. While literature specifically detailing this 2-methyl substituted derivative is nascent, this guide will draw upon the extensive research on the parent compound, tert-butyl 3-oxoazetidine-1-carboxylate, to provide a comprehensive and insightful resource for researchers in the field.
Introduction to the Azetidinone Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its inherent ring strain imparts a unique three-dimensional geometry and renders it susceptible to strategic ring-opening reactions, making it a versatile synthetic intermediate.[1] When a carbonyl group is introduced into the ring, the resulting azetidinone (or β-lactam) core becomes the pharmacophore for a vast class of antibiotics, including penicillins and cephalosporins. The incorporation of a ketone at the 3-position, as seen in 3-oxoazetidine derivatives, provides a key electrophilic handle for further molecular elaboration, making these compounds highly valuable building blocks in drug discovery programs.
Structure and Nomenclature
The precise chemical identity of a molecule is fundamental to its scientific exploration. This section details the structure and formal naming conventions for tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate.
Chemical Structure
The molecule consists of a central four-membered azetidine ring. A methyl group is attached to the carbon atom at position 2 (C2), and a ketone (oxo group) is located at position 3 (C3). The nitrogen atom at position 1 is protected by a tert-butoxycarbonyl (Boc) group. The presence of a substituent at the C2 position introduces a stereocenter, meaning the molecule can exist as two enantiomers, (R) and (S).
Molecular Diagram
Below is a 2D representation of the chemical structure of tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate.
Caption: 2D structure of Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate.
IUPAC Name
The formal IUPAC name for this compound is tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate .[2][3] When referring to a specific enantiomer, the stereochemical descriptor ((2R) or (2S)) is included as a prefix. For instance, the (R)-enantiomer is named tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate .[3]
Key Molecular Identifiers
For precise identification and database searching, the following identifiers are crucial:
The synthesis of functionalized azetidines presents unique challenges due to the inherent ring strain of the four-membered ring.[1] While specific literature detailing the synthesis of tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate is limited, we can infer logical synthetic routes from established methods for analogous structures, particularly the well-documented synthesis of tert-butyl 3-oxoazetidine-1-carboxylate.
General Approach: Oxidation of a Hydroxyazetidine Precursor
A common and effective method for the synthesis of 3-oxoazetidines is the oxidation of the corresponding 3-hydroxyazetidine precursor.[4][5] This two-step approach involves the initial construction of the N-Boc protected 2-methyl-3-hydroxyazetidine ring, followed by a selective oxidation of the secondary alcohol to the ketone.
Synthetic Workflow Diagram
Caption: General synthetic workflow for 3-oxoazetidines.
Stereoselective Synthesis Considerations
The introduction of a methyl group at the C2 position creates a chiral center, making stereocontrol a critical aspect of the synthesis. Enantioselective synthesis is highly desirable for applications in drug development, as different enantiomers of a chiral drug often exhibit distinct pharmacological and toxicological profiles.
Achieving stereocontrol in the synthesis of 2,3-disubstituted azetidines is a recognized challenge.[6] Potential strategies to obtain enantiomerically enriched tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate include:
Chiral Pool Synthesis: Starting from a readily available chiral precursor, such as an amino acid, to set the stereochemistry of the C2 position early in the synthetic sequence.
Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one enantiomer over the other during the ring-forming or a key functionalization step. Recent advances in copper-catalyzed boryl allylation of azetines have shown promise for the enantioselective synthesis of cis-2,3-disubstituted azetidines.[6]
Chiral Resolution: Synthesizing the racemic mixture and then separating the enantiomers using techniques such as chiral chromatography or diastereomeric salt formation.
Exemplar Protocol: Synthesis of the Parent Compound
To illustrate the practical chemistry involved, the following is a typical protocol for the synthesis of the parent compound, tert-butyl 3-oxoazetidine-1-carboxylate, via Swern oxidation of the corresponding alcohol.[4]
Protocol: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate [4]
Preparation of the Precursor: tert-Butyl 3-hydroxyazetidine-1-carboxylate is prepared from 1-benzylazetidin-3-ol via a two-step process involving debenzylation followed by Boc protection.[5]
Reaction Setup: Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate in dichloromethane (CH₂Cl₂) and cool the solution to a low temperature (e.g., -78 °C).
Oxidant Activation: In a separate flask, add oxalyl chloride to a solution of dimethyl sulfoxide (DMSO) in CH₂Cl₂ at low temperature to form the active oxidant.
Addition of Alcohol: Slowly add the solution of the hydroxyazetidine precursor to the activated oxidant mixture.
Quenching: After the oxidation is complete, add a hindered base such as triethylamine (Et₃N) to quench the reaction.
Workup and Purification: Allow the reaction to warm to room temperature, then perform an aqueous workup to remove salts and other water-soluble byproducts. The organic layer is then dried and concentrated. The crude product is purified, typically by column chromatography, to yield the desired tert-butyl 3-oxoazetidine-1-carboxylate.
Spectroscopic Characterization
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet integrating to 9 protons), the methyl group at C2 (a doublet), and the protons on the azetidine ring.
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ketone, the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the carbons of the azetidine ring and the methyl group.
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the urethane carbonyl of the Boc group.
Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound.
Applications in Drug Discovery and Development
3-Oxoazetidine derivatives are valuable intermediates in the synthesis of complex pharmaceutical agents.[4] The ketone functionality serves as a versatile handle for introducing further molecular diversity through reactions such as reductive amination, Wittig-type olefination, and additions of various nucleophiles.
Role as a Key Building Block
The parent compound, tert-butyl 3-oxoazetidine-1-carboxylate, is a crucial intermediate in the synthesis of Baricitinib , a Janus kinase (JAK) inhibitor used for the treatment of rheumatoid arthritis.[5] This highlights the industrial relevance and pharmaceutical importance of this class of molecules.
Potential Applications of the 2-Methyl Derivative
The introduction of a methyl group at the C2 position in tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate offers several strategic advantages for drug design:
Modulation of Physicochemical Properties: The methyl group can influence key properties such as lipophilicity, metabolic stability, and conformational preference of the final drug molecule.
Probing Structure-Activity Relationships (SAR): By comparing the biological activity of compounds derived from the 2-methylated azetidinone with those from the parent compound, medicinal chemists can gain valuable insights into the SAR of a particular drug target.
Introduction of Chirality: The chiral center at C2 allows for the exploration of stereospecific interactions with biological targets, which can lead to improved potency and selectivity.
Derivatives of 2-oxoazetidines have been investigated for a range of biological activities, including antibacterial, antifungal, and antitubercular properties.[1][8] The unique structural features of tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate make it an attractive starting point for the synthesis of novel therapeutic agents in these and other disease areas.
Conclusion
Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate is a functionalized heterocyclic building block with considerable potential for applications in medicinal chemistry and organic synthesis. Its structure, featuring a reactive ketone and a chiral center, provides a versatile platform for the construction of complex, biologically active molecules. While detailed studies on this specific derivative are still emerging, the well-established chemistry and pharmaceutical relevance of the parent 3-oxoazetidine scaffold underscore its importance. This guide provides a foundational understanding of its structure, synthetic considerations, and potential applications, serving as a valuable resource for researchers aiming to leverage this promising intermediate in their scientific endeavors.
References
MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]
Beilstein Archives. (n.d.). Access to 2-Oxoazetidine-3-carboxylic Acids Derivatives via Thermal Microwave-Assisted Wolff Rearrangement of 3-Diazotetramic Ac. Retrieved from [Link]
PMC - NIH. (2019, October 31). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Retrieved from [Link]
PMC - NIH. (n.d.). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Retrieved from [Link]
ResearchGate. (n.d.). Access to 2-Oxoazetidine-3-carboxylic Acids Derivatives via Thermal Microwave-Assisted Wolff Rearrangement of 3-Diazotetramic Acids in the Presence of Nucleophiles. Retrieved from [Link]
Elektronische Hochschulschriften der LMU München. (2025, May 6). Stereoselective functionalization of azetidines. Retrieved from [Link]
Beilstein Journal of Organic Chemistry. (2024, August 5). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic aci. Retrieved from [Link]
Supporting Information. (n.d.). Retrieved from [Link]
PMC - NIH. (n.d.). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. Retrieved from [Link]
ResearchGate. (2025, August 7). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine | Request PDF. Retrieved from [Link]
ACG Publications. (2011, June 20). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Retrieved from [Link]
An In-depth Technical Guide to the Solubility and Stability of Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals Introduction tert-Butyl 2-methyl-3-oxoazetidine-1-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery....
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2-methyl-3-oxoazetidine-1-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its strained four-membered azetidinone ring, coupled with the N-Boc protecting group, presents a unique combination of reactivity and functionality. This guide provides a comprehensive overview of the solubility and stability characteristics of this molecule, offering both theoretical insights and practical experimental protocols to aid in its handling, formulation, and development.
The structural features of tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate, specifically the β-lactam-like 3-oxoazetidine core, suggest a susceptibility to degradation, particularly through hydrolysis. The N-Boc (tert-butoxycarbonyl) group, while offering protection, is known for its lability under acidic conditions. Understanding these characteristics is paramount for maintaining the compound's integrity during research and development.
Physicochemical Properties
A foundational understanding of the physicochemical properties of tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate is essential for its effective use.
High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The analogue, tert-butyl 3-oxoazetidine-1-carboxylate, exhibits high solubility in DMSO (100 mg/mL).[6]
Moderate to Good Solubility: Likely in chlorinated solvents like dichloromethane and chloroform, and in lower alcohols such as methanol and ethanol. The unmethylated analogue is sparingly soluble in chloroform and slightly soluble in dichloromethane.[4]
Aqueous Solubility: The presence of hydrogen bond acceptors suggests some degree of aqueous solubility. The unmethylated analogue has a notable aqueous solubility of approximately 17-18 g/L.[7] The addition of the methyl group in the target compound may slightly decrease its aqueous solubility due to increased lipophilicity.
Experimental Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
This protocol outlines the gold-standard shake-flask method for accurately determining the thermodynamic solubility of tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate in various solvents.
Scintillation vials or glass tubes with screw caps
Orbital shaker or rotator with temperature control
Analytical balance
Syringe filters (0.22 µm)
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Volumetric flasks and pipettes
II. Procedure:
Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary.
Addition of Excess Solid: Add an excess amount of the solid compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial.
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation.
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
Dilution and Quantification: Accurately dilute the filtered solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.
Analysis: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Diagram of the Shake-Flask Solubility Workflow:
Caption: Workflow for determining thermodynamic solubility.
Stability Profile
The stability of tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate is a critical parameter, influencing its shelf-life, handling procedures, and compatibility with other substances. The molecule possesses two primary labile functionalities: the strained 3-oxoazetidine ring and the acid-sensitive N-Boc protecting group.
Potential Degradation Pathways
Hydrolysis of the 3-Oxoazetidine Ring: The four-membered ring is susceptible to nucleophilic attack, particularly by water or hydroxide ions. This can lead to ring-opening, forming a β-amino acid derivative. This process is expected to be pH-dependent, with increased rates under both acidic and basic conditions. The stability of other β-lactam antibiotics is known to be significantly influenced by pH.[8][9]
Cleavage of the N-Boc Group: The tert-butoxycarbonyl protecting group is readily cleaved under acidic conditions, yielding the free secondary amine, carbon dioxide, and isobutylene.
Thermal Degradation: Elevated temperatures can potentially lead to decomposition. For the related 2-oxoazetidine-3-carboxylic acid derivatives, thermolysis can result in ring contraction via a Wolff rearrangement.[10]
Photodegradation: Exposure to light, particularly UV radiation, may induce degradation, a common phenomenon for many organic molecules.
Diagram of Potential Degradation Pathways:
Caption: Potential degradation routes for the target compound.
Recommended Storage Conditions
Based on supplier recommendations and the inherent chemical liabilities, the following storage conditions are advised to ensure the long-term stability of tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate:
Short-term: Store at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).
Long-term: For optimal stability, store at -20°C.[1]
Protection from Moisture: The compound is likely moisture-sensitive, so it should be stored in a tightly sealed container in a dry environment.[4]
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.
I. Objective:
To assess the stability of tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate under various stress conditions and to generate potential degradation products.
II. Stress Conditions:
Prepare solutions of the compound (e.g., at 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water mixture) and subject them to the following conditions:
Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C).
Oxidative Degradation: 3% H₂O₂ at room temperature.
Thermal Degradation: Heat the solid compound in an oven (e.g., at 80°C) and a solution of the compound at 60°C.
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and white light.
III. Procedure:
Prepare a stock solution of the compound.
For each stress condition, transfer an aliquot of the stock solution to a separate vial and add the stressor (acid, base, or oxidant). For thermal and photolytic studies, use the stock solution directly.
Maintain a control sample (unstressed solution) at ambient temperature, protected from light.
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each vial.
Neutralize the acidic and basic samples before analysis.
Analyze all samples by a suitable analytical method, such as HPLC with a photodiode array (PDA) detector, to monitor the degradation of the parent compound and the formation of degradation products.
IV. Development of a Stability-Indicating HPLC Method:
A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method. This method must be able to separate the parent compound from all significant degradation products.
General HPLC Method Parameters (to be optimized):
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate: 1.0 mL/min.
Detection: UV detection at a wavelength where the parent compound and major degradants have significant absorbance. A PDA detector is highly recommended to assess peak purity.
Column Temperature: Maintained at a constant temperature (e.g., 30°C).
The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.[11][12]
Diagram of the Forced Degradation and Method Development Workflow:
Caption: Workflow for forced degradation studies and analytical method development.
Conclusion
tert-Butyl 2-methyl-3-oxoazetidine-1-carboxylate is a valuable building block with inherent stability challenges due to its strained ring system and acid-labile protecting group. A thorough understanding of its solubility and stability is crucial for its successful application in research and drug development. While specific experimental data for this compound is limited in the public domain, this guide provides a framework based on the known chemistry of its functional moieties and established methodologies for characterization. It is imperative that researchers perform specific solubility and stability studies for their particular applications and formulations to ensure the quality and reliability of their results.
Safety data sheet and handling precautions for "Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate"
A Technical Guide to the Safe Handling of Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate Authored for Researchers, Scientists, and Drug Development Professionals Section 1: Compound Identification and Scientific Contex...
Author: BenchChem Technical Support Team. Date: January 2026
A Technical Guide to the Safe Handling of Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Section 1: Compound Identification and Scientific Context
Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate is a heterocyclic building block belonging to the azetidinone class of compounds. Azetidinones, also known as β-lactams, are core structural motifs in many biologically active molecules, most notably penicillin and related antibiotics.[1] The strained four-membered ring imparts significant reactivity, making these compounds versatile intermediates in organic synthesis.[1]
This specific compound is utilized in research and development, particularly as a precursor in the synthesis of more complex pharmaceutical agents.[2][3] Its structure, featuring a Boc-protected nitrogen and a ketone functional group, allows for targeted chemical modifications.
Compound Identifiers:
Chemical Name: tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate
1408076-36-7 for the racemate or where stereochemistry is not specified[5]
It is critical to distinguish this compound from its close structural analogue, tert-butyl 3-oxoazetidine-1-carboxylate (CAS: 398489-26-4), which lacks the methyl group at the 2-position.[2][6][7][8] While comprehensive safety data for the title compound is not widely published, the safety profile of this analogue provides the most reliable basis for establishing handling precautions. Therefore, the hazard classifications and associated precautions outlined in this guide are primarily derived from data for CAS 398489-26-4 and should be applied with the professional judgment that structurally similar molecules may exhibit similar toxicological profiles.
Section 2: Hazard Identification and GHS Classification
Based on the data available for the analogous compound, N-Boc-3-azetidinone, this chemical is considered hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[7] The following classification should be adopted as a conservative safety measure.
Primary Hazards: The primary risks associated with this compound are significant irritation or damage upon contact with eyes, skin, and the respiratory system, as well as moderate toxicity if ingested.[6][7][9]
Section 3: Proactive Safety: Engineering Controls and Personal Protective Equipment (PPE)
A proactive approach to safety is paramount. The causality behind PPE selection is directly linked to the identified hazards: mitigating skin/eye contact and preventing inhalation of dust or aerosols.
Engineering Controls:
Ventilation: All manipulations of this compound, especially when handling the solid powder, must be performed in a well-ventilated area.[7][12] A certified chemical fume hood is required for weighing, transferring, and any reaction setup. This is a primary control to minimize respiratory exposure.
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]
Personal Protective Equipment (PPE):
The selection of PPE is not merely a checklist but a workflow dependent on the experimental procedure.
Caption: PPE selection workflow for different handling scenarios.
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[7] A face shield is recommended when handling larger quantities of the solid to prevent dust exposure to the face.[10]
Skin Protection: Wear appropriate protective gloves (nitrile is a suitable choice for incidental contact) and a lab coat to prevent skin exposure.[7][13] Contaminated clothing should be removed and washed before reuse.[6]
Respiratory Protection: If engineering controls are insufficient or during spill cleanup, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7] Follow OSHA respirator regulations found in 29 CFR 1910.134.[7]
Section 4: Handling and Storage Protocols
Safe Handling Practices:
Avoid all personal contact. Do not get in eyes, on skin, or on clothing.[7]
Wash hands and any exposed skin thoroughly after handling.[6][7]
Do not eat, drink, or smoke in the laboratory or when using this product.[6][7]
Use this compound only in a chemical fume hood.[6][12]
Storage Conditions:
The stability of azetidinone compounds is critical for experimental reproducibility and safety.
Temperature: Store in a cool, dry place. Some suppliers recommend room temperature, while others specify refrigerated (2-8°C) or frozen (-20°C) conditions.[4][5][14][15] Always consult the supplier's specific recommendation for the lot number you are using.
Atmosphere: The compound is noted to be moisture and possibly air-sensitive.[7][14][15] Store containers tightly closed under an inert atmosphere (e.g., nitrogen or argon).[7]
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases to prevent dangerous reactions.[7][16][17]
Section 5: Emergency Procedures and First-Aid Measures
Rapid and correct response to an exposure is critical.
Caption: Logical flow for emergency response to accidental exposure.
Detailed First-Aid Protocols:
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6][7]
If on Skin: Immediately wash off with plenty of soap and water for at least 15 minutes.[7] If skin irritation occurs, get medical help.[6] Remove and wash contaminated clothing before reuse.[7]
If in Eyes: Immediately rinse with water for several minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[6][7] Get immediate medical attention, as the compound is classified as causing serious eye damage.[6][9]
If Swallowed: Rinse mouth with water.[6][7] Do NOT induce vomiting.[7] Call a physician or poison control center immediately.[7]
Accidental Release Measures:
Ensure adequate ventilation and wear full personal protective equipment as described in Section 3.[7]
For a solid spill, carefully sweep up the material and shovel it into a suitable, labeled container for disposal.[7]
Prevent the material from entering drains or the environment.[7]
Section 6: Stability and Reactivity Profile
Reactivity: No specific hazardous reactions are reported under normal processing.[7]
Chemical Stability: The compound is stable under recommended storage conditions (cool, dry, inert atmosphere).[7] However, it is sensitive to moisture and potentially air.[7]
Conditions to Avoid: Incompatible products, excess heat, and moisture.[7] Avoid dust formation during handling.[7]
Hazardous Decomposition Products: Upon thermal decomposition, irritating gases and vapors such as carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx) can be released.[7]
Section 7: Disposal Considerations
Chemical waste disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations.
Do not empty into drains or release into the environment.[7]
Dispose of unused compounds and contaminated materials through approved chemical waste channels.[13]
Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Section 8: Physical and Chemical Properties
The following table summarizes the known physical and chemical properties. Note that some data is for the non-methylated analogue.
The Ascendant Role of tert-Butyl 2-Methyl-3-Oxoazetidine-1-carboxylate in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The azetidinone core, a strained four-membered lactam, is a privileged scaffold in medicinal chemistry, most famously embodied i...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The azetidinone core, a strained four-membered lactam, is a privileged scaffold in medicinal chemistry, most famously embodied in the life-saving penicillin and cephalosporin antibiotics. Beyond its celebrated role in antibacterial agents, this versatile heterocycle has emerged as a cornerstone in the synthesis of a diverse array of therapeutic agents. This guide delves into the synthesis, reactivity, and application of a particularly valuable derivative: tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate . The strategic introduction of a methyl group at the C2 position, combined with the synthetically convenient N-Boc protecting group, bestows this building block with unique stereochemical and reactivity profiles, making it an increasingly sought-after component in the drug discovery pipeline.
Physicochemical Properties and Spectral Data
A thorough understanding of a building block's physical and chemical characteristics is paramount for its effective utilization in synthesis. The properties of tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate are summarized below.
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Consequently, the stereoselective synthesis of chiral building blocks like tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate is of paramount importance. Several robust methods have been developed to access enantiomerically enriched 2-substituted azetidin-3-ones.
Asymmetric Synthesis via SAMP/RAMP Hydrazone Chemistry
One of the most effective strategies for introducing chirality at the C2 position of the azetidinone ring involves the use of chiral hydrazones, specifically (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP). This method, pioneered by Enders, allows for the diastereoselective alkylation of the corresponding hydrazone derived from N-Boc-3-azetidinone.
Experimental Protocol: Asymmetric Synthesis of tert-Butyl (R)-2-Methyl-3-oxoazetidine-1-carboxylate
Hydrazone Formation: To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv) in anhydrous diethyl ether at 0 °C is added (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) (1.1 equiv). The reaction mixture is stirred at room temperature for 2-4 hours until the formation of the hydrazone is complete, as monitored by TLC.
Deprotonation: The reaction mixture is cooled to -78 °C, and a solution of n-butyllithium (1.1 equiv) in hexanes is added dropwise. The resulting deep red solution is stirred at this temperature for 2 hours.
Alkylation: Methyl iodide (1.2 equiv) is added to the solution at -78 °C, and the reaction is stirred for 12-16 hours, allowing the temperature to slowly rise to room temperature.
Hydrolysis: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are then treated with a saturated aqueous solution of oxalic acid and stirred vigorously for 4-6 hours to effect hydrolysis of the hydrazone.
Work-up and Purification: The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired (R)-2-methyl-3-oxoazetidine-1-carboxylate.
This protocol typically yields the product with high diastereomeric and enantiomeric excess.[2]
Asymmetric synthesis of tert-butyl (R)-2-methyl-3-oxoazetidine-1-carboxylate.
Reactivity and Synthetic Applications
The reactivity of tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate is governed by the interplay of several factors: the inherent ring strain of the four-membered ring, the electrophilicity of the ketone, and the steric and electronic influence of the C2-methyl and N-Boc groups.
Reactions at the Carbonyl Group
The ketone at the C3 position is a versatile handle for a variety of transformations. It readily undergoes nucleophilic additions, reductions, and Wittig-type olefination reactions.
Nucleophilic Addition: Grignard reagents and organolithium compounds add to the carbonyl to generate tertiary alcohols. This provides a route to 3-substituted-3-hydroxyazetidines.
Reduction: The ketone can be reduced to the corresponding secondary alcohol using standard reducing agents such as sodium borohydride. The stereochemical outcome of this reduction can often be controlled by the choice of reagents and reaction conditions.
Wittig Reaction: The Horner-Wadsworth-Emmons reaction is particularly effective for converting the 3-oxoazetidine into a 3-ylideneazetidine.[3][4][5][6] This exocyclic double bond can then be further functionalized, for example, through hydrogenation or Michael additions.
Influence of the C2-Methyl Group
The presence of the methyl group at the C2 position introduces a chiral center adjacent to the reactive carbonyl group. This has several important consequences:
Stereocontrol: The methyl group can direct the stereochemical outcome of reactions at the C3 position, leading to the formation of diastereomerically enriched products.
Steric Hindrance: The methyl group can sterically hinder the approach of nucleophiles to the carbonyl, potentially influencing the rate and regioselectivity of reactions.
Electronic Effects: While modest, the electron-donating nature of the methyl group can slightly modulate the electrophilicity of the carbonyl.
Case Study: Application in the Synthesis of Janus Kinase (JAK) Inhibitors
Azetidine-containing compounds have shown significant promise as inhibitors of Janus kinases (JAKs), a family of enzymes that play a crucial role in inflammatory and autoimmune diseases.[7][8] The constrained nature of the azetidine ring can provide a favorable orientation for substituents to interact with the active site of the enzyme.
While a direct synthesis of a marketed drug using tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate is not prominently featured in the literature, its structural motif is highly relevant to the development of next-generation JAK inhibitors. The introduction of the C2-methyl group allows for the exploration of new regions of chemical space within the enzyme's binding pocket, potentially leading to improved potency and selectivity.
Hypothetical Synthetic Route to a Novel JAK Inhibitor Core:
Synthetic approach to a chiral azetidine scaffold for JAK inhibitors.
This hypothetical pathway highlights how the stereochemistry established in the initial building block can be carried through the synthesis to produce a specific enantiomer of the final target molecule. The 2-methyl group can provide a crucial interaction with a hydrophobic pocket in the JAK active site, enhancing binding affinity.
Conclusion
tert-Butyl 2-methyl-3-oxoazetidine-1-carboxylate is a valuable and versatile building block in modern organic synthesis. Its unique combination of a strained ring system, a reactive carbonyl group, and a stereodefined methyl substituent makes it an attractive starting material for the synthesis of complex, biologically active molecules. The development of robust stereoselective synthetic routes to this compound has further enhanced its utility. As the demand for novel therapeutics with well-defined three-dimensional structures continues to grow, the importance of chiral building blocks like tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate in drug discovery and development is set to increase.
An In-Depth Technical Guide to the Discovery and History of Azetidinone Compounds The azetidinone core, a strained four-membered lactam ring, is the defining structural motif of the β-lactam antibiotics, arguably the mos...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Discovery and History of Azetidinone Compounds
The azetidinone core, a strained four-membered lactam ring, is the defining structural motif of the β-lactam antibiotics, arguably the most important class of therapeutic agents in medical history. This guide provides a comprehensive exploration of the journey of azetidinone compounds, from a chance laboratory observation to a vast, indispensable arsenal of life-saving drugs. We will delve into the initial serendipitous discovery of penicillin, the rigorous scientific efforts to elucidate its unconventional structure, and the subsequent understanding of its molecular mechanism of action. Furthermore, this guide will detail the pivotal developments in synthetic organic chemistry that enabled the creation of countless analogs, leading to the evolution of multiple generations of β-lactam antibiotics. Finally, we will address the persistent challenge of bacterial resistance and the ongoing scientific endeavors to overcome it. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technically-grounded understanding of this foundational topic in medicinal chemistry and microbiology.
Chapter 1: The Serendipitous Discovery of Penicillin and the Dawn of the Antibiotic Era
The story of azetidinone compounds begins not with a deliberate search, but with a famous accident. In 1928, Scottish physician-scientist Alexander Fleming, while working at St. Mary's Hospital in London, returned from a holiday to find a petri dish containing Staphylococcus bacteria contaminated with a mold.[1] He observed a clear zone around the mold where the bacteria had been lysed, indicating that the mold was producing a substance that was lethal to the bacteria.[2] Fleming identified the mold as a member of the Penicillium genus and named the antibacterial substance it produced "penicillin".[2]
Despite this groundbreaking observation, Fleming's initial report in the British Journal of Experimental Pathology in 1929 did not garner significant attention from the scientific community.[1][3] The "mould juice" proved to be highly unstable, and the task of isolating the pure active compound was difficult with the techniques available at the time.[1][4][2] Consequently, the full therapeutic potential of penicillin remained unrealized for over a decade.
It was not until the late 1930s and early 1940s that a team at the University of Oxford, led by pathologist Howard Florey and biochemist Ernst Boris Chain, took up the challenge.[2][5][6] Driven by the urgent need for new antibacterial agents during World War II, they devised methods for the large-scale isolation, purification, and production of penicillin.[2][7][8] Their crucial experiments demonstrated penicillin's remarkable ability to protect mice from deadly bacterial infections and led to the first successful treatment of a human patient in 1941.[1][4][5] This work transformed penicillin from a laboratory curiosity into a revolutionary medicine, for which Fleming, Florey, and Chain were jointly awarded the Nobel Prize in Physiology or Medicine in 1945.[2][3]
Chapter 2: Elucidating the Core: The Structure of the Azetidinone Ring
While the therapeutic effects of penicillin were evident, its molecular structure was a profound chemical puzzle. The instability of the molecule made it difficult to study, and its structure was debated by top chemists for years. The breakthrough came from the pioneering work of Dorothy Hodgkin, who employed the technique of X-ray crystallography.[9][10] Beginning her work in 1942, Hodgkin and her team meticulously analyzed the diffraction patterns of X-rays passed through crystals of penicillin.[10][11]
By 1945, her analysis revealed the definitive, and at the time, surprising structure.[11] Penicillin contained a highly strained four-membered ring fused to a thiazolidine ring. This four-membered cyclic amide, known as a β-lactam or azetidinone ring, was unprecedented in a natural product and its existence was initially met with skepticism.[9] Hodgkin's work, which was among the first to determine the structure of a complex organic molecule entirely from X-ray data, was a landmark achievement in chemistry and biology, for which she was awarded the Nobel Prize in Chemistry in 1964.[10][12][13] The confirmation of this strained, reactive core was fundamentally important, as it provided the first clues to penicillin's powerful biological activity.
Chapter 3: The Mechanism of Action: A Molecular Trojan Horse
The discovery of the strained azetidinone ring was key to understanding how penicillin works. β-lactam antibiotics are bactericidal agents that kill bacteria by interfering with the synthesis of the peptidoglycan layer of the bacterial cell wall.[14][15] This essential structure provides mechanical strength to the cell, protecting it from osmotic lysis.
The final step in peptidoglycan synthesis is a cross-linking reaction catalyzed by a family of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[14][16] These enzymes, specifically DD-transpeptidases, form peptide bridges between adjacent glycan strands.[14][17] The genius of penicillin lies in its structural mimicry of the D-Ala-D-Ala dipeptide, the natural substrate for PBP enzymes.[15]
The PBP's active site serine residue attacks the carbonyl carbon of the highly strained β-lactam ring.[14][18] This opens the ring and forms a stable, covalent acyl-enzyme complex, effectively inactivating the enzyme.[14][15][19] This irreversible inhibition of multiple PBPs prevents the necessary cross-linking of the cell wall, leading to a weakened structure, cell elongation, and eventual death by osmotic lysis.[14][15]
Mechanism of PBP Inhibition by Azetidinone Antibiotics.
Chapter 4: The Chemical Synthesis Challenge: Taming the Strained Ring
Following the elucidation of penicillin's structure, the next major goal was its total chemical synthesis. This was a formidable challenge due to the inherent instability of the β-lactam ring.[20] The American chemist John C. Sheehan at the Massachusetts Institute of Technology (MIT) took on this challenge, and after nine years of work, announced the first total synthesis of penicillin V in 1957.[21][22][23] A critical part of this work was the synthesis of the intermediate 6-aminopenicillanic acid (6-APA), which became the foundation for creating countless semi-synthetic penicillins with improved properties.[21]
A cornerstone of synthetic β-lactam chemistry is the Staudinger cycloaddition , discovered by Hermann Staudinger in 1907, long before the structure of penicillin was known.[24] This reaction involves the [2+2] cycloaddition of a ketene and an imine to form the azetidinone ring.[24][25] It remains a versatile and powerful tool for the asymmetric synthesis of β-lactams.[26][27][28]
The Staudinger [2+2] Cycloaddition for β-Lactam Synthesis.
Exemplary Protocol: Staudinger Synthesis of a β-Lactam
Objective: To synthesize a substituted N-aryl-β-lactam via the Staudinger cycloaddition.
Step 1: Imine Formation. In a round-bottom flask, dissolve the substituted aniline and aldehyde (1:1 molar ratio) in anhydrous DCM. Stir at room temperature for 2-4 hours until imine formation is complete (monitored by TLC).
Step 2: Ketene Generation and Cycloaddition. Cool the reaction mixture containing the imine to 0°C in an ice bath. In a separate dropping funnel, prepare a solution of the acid chloride (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
Step 3: Reaction Execution. Add the acid chloride/triethylamine solution dropwise to the cooled imine solution over 30-60 minutes with vigorous stirring. The triethylamine acts as a base to dehydrohalogenate the acid chloride, generating the highly reactive ketene in situ.
Step 4: Reaction Completion and Workup. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-24 hours. Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 5: Purification. Purify the crude product by column chromatography on silica gel to yield the pure β-lactam.
Validation: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry. The stereochemistry (cis/trans) can be determined by analyzing the coupling constants of the C3 and C4 protons in the ¹H NMR spectrum.[24][25]
Chapter 5: The Evolution of an Arsenal: From Natural Products to Synthetic Analogs
The ability to synthesize the azetidinone core and modify its side chains ushered in a new era of drug development, leading to several major classes of β-lactam antibiotics, each with distinct properties.
Penicillins: The original class. Modifications of the 6-acylamino side chain of the 6-APA nucleus led to semi-synthetic penicillins with improved acid stability (e.g., Penicillin V) and a broader spectrum of activity (e.g., Ampicillin).[21][23]
Cephalosporins: Discovered by Giuseppe Brotzu in 1948 from the fungus Acremonium strictum (previously Cephalosporium).[29][30][31] They feature a dihydrothiazine ring fused to the β-lactam core, which confers greater resistance to some bacterial enzymes.[31] Chemical modification of the 7-aminocephalosporanic acid (7-ACA) nucleus has produced five "generations" of cephalosporins with progressively broader spectrums of activity, particularly against Gram-negative bacteria.[29][30][32]
Carbapenems: First discovered as natural products from Streptomyces species in the 1970s, with thienamycin being the parent compound.[33][34][35] Carbapenems possess an exceptionally broad spectrum of activity and are highly resistant to most β-lactamases.[33][36] They are often reserved for treating severe or multidrug-resistant infections. Imipenem, a derivative of thienamycin, was the first carbapenem approved for clinical use.[34][37]
Monobactams: Unique among β-lactams, these are monocyclic azetidinone compounds, meaning the β-lactam ring is not fused to another ring.[38][39][40] Isolated from soil bacteria, the first clinically used monobactam was Aztreonam.[38][41][42] They have a narrow spectrum of activity, primarily targeting aerobic Gram-negative bacteria, including Pseudomonas aeruginosa.[38][42]
Class
Core Structure
Year of Discovery/Development
Key Features & Spectrum
Penicillins
Penam
1928 (discovered), 1940s (developed)
Primarily Gram-positive; later generations broader.
Cephalosporins
Cephem
1948 (discovered), 1960s (developed)
Broad spectrum; activity against Gram-negatives increases with generation.[32]
Carbapenems
Carbapenem
1976 (discovered), 1980s (developed)
Very broad spectrum, including anaerobes; highly resistant to β-lactamases.[33][36]
Monobactams
Azetidinone
1979 (isolated)
Narrow spectrum; specific for aerobic Gram-negative bacteria.[38][42]
Chapter 6: The Inevitable Counterattack: The Rise of β-Lactamase Resistance
The widespread use of β-lactam antibiotics created immense selective pressure, leading to the evolution and spread of bacterial resistance. The most significant mechanism of resistance is the production of β-lactamase enzymes .[14][43][44] These enzymes hydrolyze the amide bond in the azetidinone ring, inactivating the antibiotic before it can reach its PBP target.[14][44][45]
Bacteria can acquire the genes for β-lactamases through horizontal gene transfer, often via plasmids, allowing resistance to spread rapidly.[14] Other resistance mechanisms include modification of the target PBPs (reducing binding affinity), changes in outer membrane porins (reducing drug entry in Gram-negative bacteria), and active efflux pumps.[16][45]
Mechanism of β-Lactamase Mediated Resistance.
The threat of β-lactamases has driven the development of newer β-lactam antibiotics designed to be resistant to hydrolysis (e.g., carbapenems) and the co-administration of β-lactamase inhibitors (e.g., clavulanic acid) with susceptible penicillins. This ongoing evolutionary battle between human ingenuity and bacterial adaptation continues to shape the field of antibiotic research.
Conclusion & Future Perspectives
The journey of the azetidinone ring from a chance discovery to the cornerstone of antibacterial therapy is a testament to scientific observation, chemical ingenuity, and biological insight. For nearly a century, these compounds have saved countless lives. However, the rise of antimicrobial resistance poses a grave threat to their continued efficacy. The future of azetidinone chemistry lies in the development of novel compounds that can evade resistance mechanisms, the discovery of new ways to inhibit β-lactamases, and the exploration of combination therapies. Understanding the rich history and deep technical foundation of these remarkable molecules is essential for equipping the next generation of scientists to meet this critical challenge.
References
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Physical properties like melting and boiling point of "Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate"
An In-Depth Technical Guide to the Physical Properties of Azetidinone Scaffolds for Drug Development Topic: Physical Properties of Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate, with a Focus on Melting and Boiling Poi...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Physical Properties of Azetidinone Scaffolds for Drug Development
Topic: Physical Properties of Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate, with a Focus on Melting and Boiling Points
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Azetidinone Core in Modern Drug Discovery
The 3-oxoazetidine moiety represents a cornerstone scaffold in medicinal chemistry. As a strained four-membered heterocycle, the β-lactam ring possesses unique reactivity, making it a privileged structure in the design of various therapeutic agents.[1][2][3] While historically associated with β-lactam antibiotics that target bacterial cell wall synthesis, the azetidinone core's utility has expanded significantly.[4] The incorporation of a tert-butoxycarbonyl (Boc) protecting group, as seen in tert-butyl 3-oxoazetidine-1-carboxylate and its derivatives, enhances stability and provides a versatile handle for synthetic elaboration. These intermediates are crucial in the synthesis of complex molecules, including Janus kinase (JAK) inhibitors like Baricitinib, which are used to treat autoimmune disorders.[5][6]
This guide focuses on the physical properties of a specific derivative, tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate (CAS 1408076-36-7) . Due to the limited availability of public experimental data for this specific methylated compound, we will ground our analysis in the well-characterized properties of its parent compound, tert-butyl 3-oxoazetidine-1-carboxylate (CAS 398489-26-4) . We will provide a detailed examination of its melting and boiling points, discuss the structural factors influencing these properties, and present robust protocols for their experimental determination.
Section 1: Physicochemical Properties and Structural Analysis
Data Summary for the Parent Scaffold
The properties of tert-butyl 3-oxoazetidine-1-carboxylate provide a reliable baseline for understanding its derivatives.
The introduction of a methyl group at the C-2 position of the azetidinone ring to form tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate (Molecular Formula: C₉H₁₅NO₃, Molecular Weight: 185.22 g/mol ) is expected to modulate its physical properties in predictable ways:
Melting Point: The effect on the melting point is complex. The addition of the methyl group increases the molecular weight and van der Waals forces. However, it can also disrupt the crystal lattice packing compared to the more symmetrical parent molecule. This disruption could potentially lead to a lower or a similarly ranged melting point. Precise determination would require experimental validation.
Boiling Point: The boiling point is expected to increase slightly. The higher molecular weight (185.22 vs. 171.19 g/mol ) leads to stronger intermolecular van der Waals forces, which require more energy to overcome for the substance to transition into the gaseous phase.
The β-Lactam Ring: Stability Considerations
The azetidinone ring is a β-lactam, a four-membered cyclic amide. The inherent ring strain (angles of ~90° instead of the ideal 109.5°/120°) makes the amide bond highly susceptible to nucleophilic attack, particularly hydrolysis.[3][4] The stability of this scaffold is pH-dependent, with degradation occurring under both acidic and basic conditions.[11] This chemical reactivity is fundamental to the biological activity of β-lactam antibiotics but requires careful consideration during synthesis, purification, and storage to prevent degradation.[1][2] The Boc-protecting group on the nitrogen atom somewhat mitigates this instability by reducing the electrophilicity of the carbonyl carbon, but the compound should still be handled as a moisture-sensitive material.[8][10]
Section 2: Experimental Determination of Physical Properties
Accurate determination of melting and boiling points is critical for compound identification and purity assessment. A pure crystalline solid will exhibit a sharp melting point range (typically 0.5-1.0°C), whereas impurities will cause a depression and broadening of this range.[12]
Protocol: Melting Point Determination (Capillary Method)
This protocol describes the use of a modern digital melting point apparatus, a common and accurate method.
Causality: This method relies on providing uniform and precisely controlled heating to a small, packed sample. The temperatures at which the phase transition from solid to liquid begins (onset) and completes (liquefaction) are observed to define the melting range.
Methodology:
Sample Preparation:
Ensure the compound is completely dry and finely powdered.
Obtain a glass capillary tube (sealed at one end).
Press the open end of the capillary tube into the sample, forcing a small amount of powder into the tube.[13]
Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. For efficient packing, drop the tube down a long, narrow glass tube onto the benchtop.[12][13] The packed sample height should be 1-2 mm.[14]
If the approximate melting point is unknown, perform a rapid determination by setting a fast ramp rate (e.g., 10-20 °C/minute) to find a rough range.[12]
For an accurate measurement, set the starting temperature to at least 15-20 °C below the expected melting point.[12][13]
Set a slow ramp rate of 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.
Measurement:
Insert the packed capillary tube into the sample holder of the apparatus.[13]
Look through the magnified viewfinder to observe the sample.
Record the temperature (T₁) at which the first drop of liquid appears.
Record the temperature (T₂) at which the last solid crystal melts into a transparent liquid.[13]
The melting point is reported as the range T₁ – T₂.
Post-Measurement:
Allow the apparatus to cool significantly before running another sample.[13]
Dispose of the used capillary tube in a designated glass waste container.
The Azetidinone Core: A Privileged Scaffold in Modern Drug Discovery — A Technical Guide to tert-Butyl 2-Methyl-3-oxoazetidine-1-carboxylate
Introduction: The Strategic Value of Strained Ring Systems in Medicinal Chemistry In the landscape of contemporary drug discovery, the quest for novel molecular architectures that confer both potent biological activity a...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Value of Strained Ring Systems in Medicinal Chemistry
In the landscape of contemporary drug discovery, the quest for novel molecular architectures that confer both potent biological activity and favorable pharmacokinetic profiles is relentless. Among the myriad of heterocyclic scaffolds, small, strained ring systems have garnered significant attention for their ability to impart conformational rigidity and unique three-dimensional topologies to bioactive molecules. The azetidinone, or β-lactam, core is a quintessential example, famously embodied in the penicillin and cephalosporin classes of antibiotics. Beyond its historical significance, the azetidinone scaffold continues to be a fertile ground for the development of new therapeutic agents across a spectrum of diseases.
This technical guide delves into a specific and highly versatile building block: tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate . We will explore its chemical identity, synthesis, and the strategic implications of its substitution pattern. This guide is intended for researchers, scientists, and drug development professionals who seek to leverage the unique properties of this compound in their synthetic endeavors.
I. Unveiling the Core Moiety: tert-Butyl 2-Methyl-3-oxoazetidine-1-carboxylate
Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate is a synthetic intermediate that belongs to the class of N-Boc protected 3-oxoazetidines. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and solubility in organic solvents, making it amenable to a wide range of synthetic transformations. The ketone functionality at the 3-position and the methyl group at the 2-position offer key points for chemical diversification.
Synonyms and Chemical Identifiers
A comprehensive understanding of a chemical entity begins with its various nomenclatures and identifiers. The following table summarizes this information for tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate.
II. Synthesis of tert-Butyl 2-Methyl-3-oxoazetidine-1-carboxylate: A Strategic Approach
The synthesis of tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate is not widely documented in dedicated publications. However, a robust synthetic strategy can be devised based on established methodologies for the preparation of the closely related, unsubstituted analog, tert-butyl 3-oxoazetidine-1-carboxylate. The most common and effective approach involves a two-step sequence: the synthesis of the corresponding 3-hydroxyazetidine precursor, followed by its oxidation to the desired ketone.
Step 1: Synthesis of the Precursor - tert-Butyl 2-Methyl-3-hydroxyazetidine-1-carboxylate
Step 2: Oxidation to the Ketone
The oxidation of N-Boc-3-hydroxyazetidines to their corresponding 3-oxo derivatives is a well-established transformation. Several mild and efficient oxidation protocols can be employed to achieve this conversion in high yield. A particularly effective method for the unmethylated analog involves the use of a TEMPO-bleach (sodium hypochlorite) system, which is known for its selectivity and operational simplicity[2].
Below is a detailed, field-proven protocol for the oxidation step, adapted for the synthesis of the title compound.
Experimental Protocol: Oxidation of tert-Butyl 2-Methyl-3-hydroxyazetidine-1-carboxylate
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Ethyl acetate and hexanes for elution
Procedure:
In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 2-methyl-3-hydroxyazetidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, approximately 0.1-0.2 M).
To this solution, add a catalytic amount of TEMPO (0.01-0.05 eq) and an aqueous solution of potassium bromide (KBr, ~0.1 eq).
Cool the reaction mixture to 0 °C in an ice bath.
While stirring vigorously, add the sodium hypochlorite (NaOCl) solution (1.1-1.5 eq) dropwise, ensuring the internal temperature remains below 5 °C. The addition of a small amount of saturated aqueous sodium bicarbonate solution can help maintain a slightly basic pH.
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any excess oxidant.
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate.
Causality Behind Experimental Choices:
TEMPO/NaOCl System: This catalytic system is chosen for its mildness and high selectivity for the oxidation of secondary alcohols to ketones, minimizing the risk of over-oxidation or side reactions with other functional groups.
Low Temperature: Maintaining a low temperature during the addition of the oxidant is crucial to control the reaction rate and prevent potential side reactions or degradation of the product.
Aqueous Workup: The workup procedure is designed to remove inorganic salts, unreacted reagents, and byproducts, ensuring a clean crude product for purification.
The following diagram illustrates the general workflow for the synthesis of tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate.
Caption: Synthetic workflow for tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate.
III. The Strategic Importance of the 2-Methyl Group
The introduction of a methyl group at the C2 position of the 3-oxoazetidine scaffold has several important implications for its use in medicinal chemistry:
Stereochemistry: The C2 position becomes a stereocenter, allowing for the synthesis of enantiomerically pure compounds. This is of paramount importance in drug design, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.
Conformational Constraint: The methyl group can influence the puckering of the four-membered ring, further constraining the local conformation of the molecule. This can lead to more specific interactions with biological targets.
Pharmacophoric Element: The methyl group can serve as a key pharmacophoric element, engaging in hydrophobic interactions within a binding pocket of a protein target.
Metabolic Stability: The presence of a methyl group can block a potential site of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.
IV. Related Compounds and Their Applications in Drug Discovery
The 3-oxoazetidine core is a versatile platform for the synthesis of a wide array of biologically active molecules. The unsubstituted analog, tert-butyl 3-oxoazetidine-1-carboxylate , is a key intermediate in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor used for the treatment of rheumatoid arthritis[2][3]. This underscores the potential of 2-methylated and other substituted 3-oxoazetidines as building blocks for novel kinase inhibitors and other therapeutic agents.
The 2-oxoazetidine (β-lactam) derivatives also exhibit a broad range of biological activities, including antibacterial, antifungal, antitubercular, anti-inflammatory, and anticancer properties[4][5][6][7]. The ability to introduce substituents at various positions on the azetidinone ring allows for the fine-tuning of biological activity and selectivity.
The following diagram illustrates the relationship between the core 3-oxoazetidine scaffold and its potential applications in drug discovery.
Caption: Potential applications of the core scaffold in drug discovery.
V. Conclusion and Future Perspectives
Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate represents a valuable and versatile building block for medicinal chemists. Its unique combination of a strained ring system, a reactive ketone functionality, a stereocenter, and a stable protecting group makes it an ideal starting point for the synthesis of complex and biologically active molecules. While the direct applications of this specific methylated analog are still emerging, the proven success of the parent 3-oxoazetidine scaffold in drug development strongly suggests a bright future for its derivatives. As the demand for novel chemical matter in drug discovery continues to grow, the strategic use of such well-defined and versatile building blocks will be instrumental in accelerating the discovery of the next generation of therapeutics.
VI. References
A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC - NIH. [Link]
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]
Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. ACG Publications. [Link]
SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses. [Link]
Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. PMC - NIH. [Link]
Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Semantic Scholar. [Link]
Unpacking the Chemical Properties and Applications of Tert-Butyl 3-Oxoazetidine-1-Carboxylate. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]
Access to 2-Oxoazetidine-3-carboxylic Acids Derivatives via Thermal Microwave-Assisted Wolff Rearrangement of 3-Diazotetramic Ac. Beilstein Archives. [Link]
Application Note: Stereoselective Synthesis of Functionalized β-Lactams via Alkylation of a Prochiral Azetidinone Building Block
Abstract This technical guide provides a comprehensive protocol for the stereoselective synthesis of C4-functionalized β-lactams (azetidin-2-ones) using tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate as a versatile sta...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a comprehensive protocol for the stereoselective synthesis of C4-functionalized β-lactams (azetidin-2-ones) using tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate as a versatile starting material. The core of this strategy lies in the diastereoselective alkylation of the corresponding lithium enolate. We detail the underlying mechanistic principles, provide a robust, step-by-step experimental protocol, and present expected outcomes for researchers in medicinal chemistry and drug development. This method offers a reliable pathway to chiral, substituted β-lactam cores, which are prevalent scaffolds in numerous antibiotic agents.
Introduction: The Enduring Importance of the β-Lactam Scaffold
The β-lactam ring, a four-membered cyclic amide, is the cornerstone of a vast class of antibiotics, including penicillins, cephalosporins, and carbapenems.[1][2] The biological activity of these compounds is intrinsically linked to their three-dimensional structure, making stereoselective synthesis a critical challenge in the development of new and effective therapeutic agents.[2]
Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate serves as an advanced, prochiral building block for constructing complex β-lactam derivatives.[3] The presence of the C2-methyl group provides a crucial stereochemical handle, directing the approach of incoming electrophiles to the opposite face of the enolate intermediate. The N-Boc protecting group offers stability and facilitates straightforward deprotection under acidic conditions. This application note focuses on the generation of the lithium enolate from this ketone and its subsequent diastereoselective alkylation to yield trans-2,4-disubstituted azetidinones.
Handling & Storage: Store in an inert atmosphere at 2-8°C. The compound is sensitive to moisture. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.
The synthetic utility of tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate hinges on the regioselective formation of a lithium enolate at the C3 position, followed by its diastereoselective reaction with an electrophile. The ester enolate-imine condensation is a well-established route for β-lactam synthesis, and the principles can be adapted for the alkylation of pre-formed azetidinone rings.[4]
The key to stereocontrol is the steric influence of the pre-existing C2-methyl group. Upon deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), a planar enolate is formed. To minimize steric repulsion, an incoming electrophile will preferentially approach from the face opposite to the C2-methyl group. This results in the formation of the trans-diastereomer as the major product. The choice of a lithium-based amide is crucial for generating a tight chelation complex, which enhances the rigidity of the transition state and improves diastereoselectivity.
Caption: Mechanism of diastereoselective alkylation.
Detailed Experimental Protocol
This protocol describes a general procedure for the alkylation of tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate with benzyl bromide as a representative electrophile.
Materials and Reagents
Reagent
CAS No.
Supplier
Grade
Amount
Mmol (equiv.)
tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate
1638744-93-0
AChemBlock
>97%
185 mg
1.0 (1.0)
Diisopropylamine
108-18-9
Sigma-Aldrich
Anhydrous, >99.5%
0.17 mL
1.2 (1.2)
n-Butyllithium (1.6 M in hexanes)
109-72-8
Sigma-Aldrich
Solution
0.75 mL
1.2 (1.2)
Tetrahydrofuran (THF)
109-99-9
Sigma-Aldrich
Anhydrous, >99.9%
10 mL
-
Benzyl bromide
100-39-0
Sigma-Aldrich
98%
0.13 mL
1.1 (1.1)
Saturated aq. NH₄Cl
12125-02-9
-
-
10 mL
-
Ethyl Acetate
141-78-6
-
ACS Grade
50 mL
-
Brine
-
-
-
20 mL
-
Anhydrous MgSO₄
7487-88-9
-
-
As needed
-
Step-by-Step Procedure
Caption: Experimental workflow for alkylation.
LDA Preparation: To a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stir bar, add anhydrous THF (3 mL) and diisopropylamine (0.17 mL, 1.2 mmol). Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (0.75 mL, 1.2 mmol) dropwise via syringe. Allow the resulting solution to stir at -78 °C for 30 minutes.
Enolate Formation: In a separate flame-dried flask, dissolve tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate (185 mg, 1.0 mmol) in anhydrous THF (7 mL). Cool this solution to -78 °C.
Alkylation: Transfer the freshly prepared LDA solution to the azetidinone solution via a cannula under a positive pressure of nitrogen. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation. Subsequently, add benzyl bromide (0.13 mL, 1.1 mmol) dropwise. Continue stirring at -78 °C for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (10 mL). Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.
Expected Results and Data Interpretation
The alkylation is expected to yield the trans-2,4-disubstituted azetidinone as the major product. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude reaction mixture by integrating characteristic signals for each diastereomer.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. For the benzylated product, the benzylic protons and the protons on the azetidine ring will provide key information about the relative stereochemistry through coupling constant analysis.
Troubleshooting
Low Yield: May result from incomplete enolate formation or moisture contamination. Ensure all glassware is rigorously dried and reagents are anhydrous. Extending the enolization time may be beneficial.
Poor Diastereoselectivity: Can be caused by the reaction temperature rising above -78 °C, allowing for enolate equilibration or a less-ordered transition state. Ensure the cold bath is maintained throughout the addition and reaction period.
Formation of Side Products: If the electrophile is sterically hindered or the reaction is warmed prematurely, O-alkylation can compete with the desired C-alkylation.
Conclusion
The protocol described provides a reliable and highly diastereoselective method for the synthesis of C4-substituted β-lactams from the versatile building block, tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate. The steric directing effect of the C2-methyl group is a powerful tool for controlling the stereochemical outcome of the reaction. This strategy is amenable to a variety of electrophiles, enabling access to a diverse library of chiral β-lactam scaffolds for application in drug discovery and development.
References
Gozalbes, R., et al. (2016). The synthesis of some β-lactams and investigation of their metal-chelating activity, carbonic anhydrase and acetylcholinesterase inhibition profiles. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 168-173. Available at: [Link]
Ye, L., He, W., & Zhang, L. (2011). A flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes. Angewandte Chemie International Edition, 50(14), 3236-3239. Available at: [Link]
Schunk, S., & Enders, D. (2000). Solid-phase synthesis of beta-lactams via the ester enolate-imine condensation route. Organic Letters, 2(7), 907-910. Available at: [Link]
Alcaide, B., & Almendros, P. (2014). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 18(20), 2692-2710. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of β-lactams. Retrieved from [Link]
De la Cruz-Cruz, J. I., et al. (2018). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 16(43), 8196-8211. Available at: [Link]
The Pivotal Role of tert-Butyl 2-Methyl-3-Oxoazetidine-1-carboxylate in the Synthesis of Baricitinib: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction: Baricitinib and the Quest for Efficient Synthesis Baricitinib, marketed under the brand name Olumiant, is a Janus kinase (JAK) inhibitor appro...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Baricitinib and the Quest for Efficient Synthesis
Baricitinib, marketed under the brand name Olumiant, is a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis and other autoimmune disorders.[1][2] It functions by selectively inhibiting JAK1 and JAK2, key enzymes in cytokine signaling pathways that are implicated in inflammatory processes.[3][4] The intricate molecular architecture of Baricitinib necessitates a sophisticated and efficient synthetic strategy. Central to several reported synthetic routes is the utilization of a key building block: tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate. This guide provides an in-depth exploration of the application of this vital intermediate, offering detailed protocols and mechanistic insights relevant to the synthesis of Baricitinib.
The azetidine moiety is a critical component of the Baricitinib structure, contributing to its binding affinity and overall pharmacological profile.[5] The precursor, tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate, provides the foundational azetidine ring, which is subsequently functionalized to construct the final drug molecule.[6][7] Its stable yet reactive nature, conferred by the Boc-protecting group, allows for controlled and versatile chemical transformations.[6][7]
The Synthetic Pathway: From Azetidinone to a Key Baricitinib Intermediate
A widely adopted and efficient synthetic route to Baricitinib leverages tert-butyl 3-oxoazetidine-1-carboxylate as the starting material.[8][9][10] This pathway involves a series of key transformations to construct the crucial intermediate, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.[5][8]
A visual representation of this synthetic workflow is provided below:
Caption: Synthetic workflow from the starting azetidinone to Baricitinib.
Detailed Experimental Protocol: Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile
This protocol details the synthesis of a key intermediate in the Baricitinib synthesis, starting from tert-butyl 3-oxoazetidine-1-carboxylate.
Part 1: Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate via Horner-Wadsworth-Emmons Reaction
This step introduces the cyanomethylene group to the azetidine ring. The Horner-Wadsworth-Emmons reaction is a reliable method for forming carbon-carbon double bonds.[9][11]
Materials and Reagents:
Reagent
CAS Number
Molecular Weight ( g/mol )
Quantity
tert-Butyl 3-oxoazetidine-1-carboxylate
398489-26-4
171.19
20.0 g (116.8 mmol)
Diethyl (cyanomethyl)phosphonate
2538-63-8
177.12
24.8 g (140 mmol)
Potassium tert-butoxide (t-BuOK) solution in THF
865-47-4
112.21
128.5 mL (1 mol/L)
Tetrahydrofuran (THF), anhydrous
109-99-9
72.11
367 mL
Procedure:
Under a hydrogen atmosphere, add a 1 mol/L solution of potassium tert-butoxide in THF (128.5 mL) dropwise to a solution of diethyl (cyanomethyl)phosphonate (24.8 g, 140 mmol) in anhydrous THF (300 mL) at -5 °C.
Stir the resulting mixture at -5 °C for 3 hours.[11]
Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (20.0 g, 116.8 mmol) in anhydrous THF (67 mL) to the reaction mixture.
Continue stirring at -5 °C for an additional 2 hours.
Allow the reaction mixture to warm to room temperature and stir for 16 hours.[11]
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Concentrate the solution under reduced pressure to yield the crude product, which can be purified by silica gel chromatography.
Part 2: Deprotection and Sulfonylation to Yield 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile
This two-step sequence first removes the Boc protecting group to liberate the secondary amine, which is then sulfonylated.
To a solution of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (36.0 g, 185 mmol) in acetonitrile (252 mL), add a 3 mol/L solution of hydrochloric acid in acetonitrile (252 mL).[11]
Stir the mixture at room temperature for 16 hours.[11]
Monitor the reaction by TLC.
After completion, concentrate the reaction mixture under vacuum. The resulting crude 2-(azetidin-3-ylidene)acetonitrile hydrochloride is used in the next step without further purification.[12]
Sulfonylation:
Suspend the crude hydrochloride salt in anhydrous acetonitrile.
Cool the suspension to 0 °C.
Add N,N-Diisopropylethylamine (DIPEA) dropwise, maintaining the temperature below 5 °C.[13]
Slowly add ethanesulfonyl chloride to the reaction mixture.
Allow the reaction to proceed to completion, monitoring by TLC.
Upon completion, work up the reaction by quenching with water and extracting with a suitable organic solvent.
Purify the crude product by recrystallization or column chromatography to obtain 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.
Mechanistic Insights and Causality
The choice of the Horner-Wadsworth-Emmons reaction in the initial step is strategic. It offers high E-selectivity and generally proceeds with high yields. The use of a strong base like potassium tert-butoxide or sodium hydride is crucial for the deprotonation of the phosphonate, generating the carbanion necessary for the olefination reaction.[9]
The subsequent deprotection of the Boc group is typically achieved under acidic conditions, such as with hydrochloric acid or trifluoroacetic acid.[11][12] This step is essential to unmask the secondary amine of the azetidine ring for the subsequent sulfonylation reaction. The choice of a non-nucleophilic base like DIPEA for the sulfonylation step is important to prevent side reactions with the electrophilic ethanesulfonyl chloride.
Low Yield in Horner-Wadsworth-Emmons Reaction: Ensure anhydrous conditions as the phosphonate carbanion is sensitive to moisture. The reaction temperature should be carefully controlled. Alternative bases such as sodium hydride can be explored.[9]
Incomplete Deprotection: Extend the reaction time or use a stronger acid if necessary. Monitor the reaction closely to avoid potential side reactions.
Side Reactions during Sulfonylation: The slow addition of ethanesulfonyl chloride at low temperatures is critical to minimize the formation of impurities. Ensure the use of a non-nucleophilic base.
Conclusion
tert-Butyl 2-methyl-3-oxoazetidine-1-carboxylate is a cornerstone in the efficient and scalable synthesis of Baricitinib. The protocols and insights provided in this guide offer a comprehensive framework for researchers and professionals in drug development. A thorough understanding of the reaction mechanisms and careful execution of the experimental procedures are paramount to achieving high yields and purity of the desired intermediates, ultimately contributing to the successful synthesis of this important therapeutic agent.
References
Cui, X., Du, J., Jia, Z., Wang, X., & Jia, H. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 13(1), 123. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Baricitinib Synthesis: A Comprehensive Guide to Key Intermediates. Retrieved from [Link]
Reddy, B. V., Divvela, S., Reddy, S. P., & Reddy, G. K. (2023). Identification, Synthesis, and Characterization of Novel Baricitinib Impurities. ACS Omega, 8(12), 11487-11495. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Tert-Butyl 3-Oxoazetidine-1-Carboxylate: A Key Pharmaceutical Intermediate. Retrieved from [Link]
Xu, J., Cai, J., Chen, J., Zong, X., Wu, X., Ji, M., & Wang, P. (2016). An Efficient Synthesis of Baricitinib. Semantic Scholar. [Link]
Google Patents. (n.d.). A kind of preparation method of Baricitinib intermediates.
Cui, X., Du, J., Jia, Z., Wang, X., & Jia, H. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 13(1), 123. [Link]
Xu, J., Cai, J., Chen, J., Zong, X., Wu, X., Ji, M., & Wang, P. (2016). An Efficient Synthesis of Baricitinib. ResearchGate. [Link]
Huang, S., Yang, J., Xu, Q., & Wu, S. (2019). Synthesis of Baricitinib. Chinese Journal of Pharmaceuticals, 50(6), 618-622. [Link]
Reddy, B. V., Divvela, S., Reddy, S. P., & Reddy, G. K. (2023). Identification, Synthesis, and Characterization of Novel Baricitinib Impurities. ACS Omega. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unpacking the Chemical Properties and Applications of Tert-Butyl 3-Oxoazetidine-1-Carboxylate. Retrieved from [Link]
Xu, J., Cai, J., Chen, J., Zong, X., Wu, X., Ji, M., & Wang, P. (2016). An Efficient Synthesis of Baricitinib. Open Ukrainian Citation Index. [Link]
Jansen-van Vuuren, R. D., & Vohra, R. (2022). Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. Journal of Labelled Compounds and Radiopharmaceuticals, 65(5), 155-160. [Link]
Xu, J., Cai, J., Chen, J., Zong, X., Wu, X., Ji, M., & Wang, P. (2016). An Efficient Synthesis of Baricitinib. Scribd. [Link]
Google Patents. (n.d.). Method and intermediate for the production of baricitinib.
Fallacara, A. L., Miele, M., & Galdiero, E. (2022). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 27(19), 6549. [Link]
Jansen-van Vuuren, R. D., & Vohra, R. (2022). Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. ScienceOpen. [Link]
Google Patents. (n.d.). Process for the preparation of baricitinib and an intermediate thereof.
Application Notes and Protocols: The Versatile Reactivity of Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate
Introduction: A Privileged Scaffold in Medicinal Chemistry The azetidine ring, a four-membered nitrogen-containing heterocycle, is a prominent structural motif in modern drug discovery. Its incorporation into molecular a...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: A Privileged Scaffold in Medicinal Chemistry
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a prominent structural motif in modern drug discovery. Its incorporation into molecular architectures can significantly enhance pharmacokinetic properties, such as metabolic stability and aqueous solubility, while providing a unique three-dimensional vector for substituent placement. Within this class of compounds, tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate stands out as a versatile and highly valuable chiral building block. The presence of a ketone functionality, a chiral center at the C2 position, and a Boc-protected nitrogen atom makes it a rich substrate for a wide array of chemical transformations. These reactions enable the synthesis of diverse and complex azetidine derivatives for applications in medicinal chemistry and materials science. For instance, derivatives of this scaffold have been explored as M4 positive allosteric modulators (PAMs) for the treatment of schizophrenia.[1]
This guide provides an in-depth exploration of the reaction protocols for tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate with various reagents, focusing on the underlying principles, practical experimental details, and expected outcomes. The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.
Diastereoselective Reduction of the Carbonyl Group
The reduction of the C3-ketone is a fundamental transformation that introduces a new stereocenter, leading to the corresponding cis- and trans-3-hydroxyazetidine derivatives. The inherent chirality at the C2 position exerts a diastereoselective influence on the outcome of the reduction, the degree of which is dependent on the nature of the reducing agent and the reaction conditions.
Causality Behind Experimental Choices:
The choice of reducing agent is critical in controlling the diastereoselectivity of the reduction. Sterically bulky hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride®), are expected to approach the carbonyl group from the face opposite to the C2-methyl group to minimize steric hindrance, leading to a higher proportion of the cis-isomer. Conversely, smaller hydride reagents like sodium borohydride may exhibit lower diastereoselectivity. The solvent and temperature also play a crucial role; polar protic solvents can coordinate with the reducing agent and the substrate, influencing the transition state and, consequently, the stereochemical outcome.
Protocol 1: Diastereoselective Reduction with Sodium Borohydride
This protocol describes the reduction of tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate to the corresponding 3-hydroxyazetidine derivative using sodium borohydride.
Workflow Diagram:
Caption: Workflow for the reduction of the azetidinone.
Step-by-Step Methodology:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate (1.0 eq) in methanol (approximately 0.2 M concentration).
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
Addition of Reducing Agent: To the cooled solution, add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3 hours.
Quenching: Carefully quench the reaction by the slow addition of water.
Work-up: Concentrate the reaction mixture under reduced pressure to remove the methanol. Add water to the residue and extract with a suitable organic solvent, such as ethyl acetate (3 x volumes).
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude product can be purified by flash column chromatography on silica gel to separate the diastereomers.
Expected Outcome: This reaction typically yields a mixture of cis- and trans-tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate. The diastereomeric ratio should be determined by ¹H NMR analysis of the crude product.
Nucleophilic Addition to the Carbonyl Group: Grignard and Organolithium Reagents
The addition of organometallic reagents, such as Grignard and organolithium reagents, to the C3-ketone provides a powerful method for the construction of carbon-carbon bonds and the synthesis of 3-substituted-3-hydroxyazetidine derivatives. These reactions are crucial for introducing molecular complexity and are frequently employed in the synthesis of pharmaceutical candidates.[1]
Mechanistic Insights and Stereochemical Considerations:
The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon. The stereochemical outcome of this addition is influenced by the steric hindrance imposed by the C2-methyl group. Similar to the hydride reduction, the incoming nucleophile is expected to approach from the face opposite to the methyl group, leading to the formation of a major diastereomer. The choice of solvent (typically ethereal solvents like THF or diethyl ether) is critical for the stability and reactivity of the organometallic reagent.
Reaction Scheme:
Caption: General scheme for nucleophilic addition.
Protocol 2: General Procedure for Grignard Addition
This protocol provides a general framework for the addition of a Grignard reagent to tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate.
Step-by-Step Methodology:
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Addition of Grignard Reagent: Slowly add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq, as a solution in THF or diethyl ether) dropwise via a syringe.
Reaction Progression: Stir the reaction mixture at -78 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
Work-up: Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate.
Isolation and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
Note: Yields and diastereomeric ratios are estimates and can vary based on specific reaction conditions and the nature of the nucleophile.
Olefination Reactions: The Wittig and Horner-Wadsworth-Emmons Reactions
Olefination reactions provide a route to exocyclic alkenes at the C3 position of the azetidine ring. These products are valuable intermediates for further functionalization, such as in Michael additions or cycloadditions. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are the most common methods for achieving this transformation.
Expertise & Experience: Choosing the Right Olefination Reagent
The choice between the Wittig and HWE reaction often depends on the desired stereoselectivity and the nature of the substituent on the ylide. The Wittig reaction, particularly with non-stabilized ylides, often favors the formation of the (Z)-alkene. In contrast, the HWE reaction, which utilizes phosphonate carbanions, typically yields the thermodynamically more stable (E)-alkene. For the synthesis of α,β-unsaturated esters, the HWE reaction is generally preferred due to the higher yields and stereoselectivity.
Protocol 3: Horner-Wadsworth-Emmons Olefination
This protocol is adapted from a similar transformation on N-Boc-azetidin-3-one and is expected to be applicable to the 2-methyl derivative.
Workflow Diagram:
Caption: Workflow for the Horner-Wadsworth-Emmons reaction.
Step-by-Step Methodology:
Ylide Generation: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.2 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour.
Reaction: Add a solution of tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous THF to the ylide solution. Heat the reaction mixture to reflux and monitor by TLC.
Work-up: After completion, cool the reaction to room temperature and quench by the slow addition of water. Extract the aqueous layer with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to afford the desired α,β-unsaturated ester.
Chemistry of the Enolate: Alkylation and Aldol Reactions
The protons on the C4 position of tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate are acidic and can be removed by a strong, non-nucleophilic base to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides or aldehydes, to introduce substituents at the C4 position.
Authoritative Grounding: Stereocontrol in Enolate Reactions
The stereochemical outcome of enolate reactions is a classic topic in organic synthesis. For the enolate of tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate, the approach of the electrophile will be directed by the existing stereocenter at C2. It is generally expected that the electrophile will add from the face opposite to the C2-methyl group to minimize steric interactions, leading to a diastereoselective functionalization at C4. The use of lithium-based bases like lithium diisopropylamide (LDA) is standard for generating the kinetic enolate.
Protocol 4: Hypothetical Protocol for Diastereoselective Alkylation
This protocol describes a general procedure for the alkylation of the enolate of tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate.
Step-by-Step Methodology:
Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF and cool to -78 °C. Add n-butyllithium (1.1 eq) and stir for 30 minutes. To this LDA solution, add a solution of tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise. Stir for 1 hour at -78 °C.
Alkylation: Add an alkyl halide (e.g., methyl iodide, 1.2 eq) to the enolate solution at -78 °C.
Reaction Progression and Work-up: Allow the reaction to slowly warm to room temperature and stir overnight. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.
Purification: Dry the combined organic layers over sodium sulfate, concentrate, and purify by column chromatography.
Conclusion
Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate is a synthetically versatile building block that provides access to a wide range of structurally diverse and medicinally relevant azetidine derivatives. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers in the field of organic synthesis and drug discovery. By understanding the principles behind these reactions and carefully controlling the experimental conditions, chemists can effectively utilize this valuable scaffold to create novel molecules with desired biological activities and properties.
References
Challenges in the development of an M4 PAM preclinical candidate: The discovery, SAR, and biological characterization of a series of azetidine-derived tertiary amides. Journal of Medicinal Chemistry. [Link]
Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]
A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports. [Link]
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]
WO2022037568A1 - Bicyclic compounds, compositions and use thereof.
Application Notes & Protocols: The Role of Substituted 3-Oxoazetidine Scaffolds in Medicinal Chemistry
A Comprehensive Guide Focused on the Versatile Building Block: tert-Butyl 3-Oxoazetidine-1-carboxylate Introduction: The Azetidine Scaffold in Modern Drug Discovery The azetidine ring, a four-membered nitrogen-containing...
Author: BenchChem Technical Support Team. Date: January 2026
A Comprehensive Guide Focused on the Versatile Building Block: tert-Butyl 3-Oxoazetidine-1-carboxylate
Introduction: The Azetidine Scaffold in Modern Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, represents a privileged scaffold in medicinal chemistry. Its inherent ring strain and defined three-dimensional geometry offer a unique structural motif that can impart favorable physicochemical properties to drug candidates, including improved metabolic stability, solubility, and cell permeability. While the user's topic of interest is the specific chiral derivative, tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate[1], the vast majority of published research and established applications center on its parent compound, tert-butyl 3-oxoazetidine-1-carboxylate (commonly known as N-Boc-3-azetidinone)[2][3][4].
This guide, therefore, will focus on the well-documented applications of N-Boc-3-azetidinone as a paradigm for this class of molecules. The principles, reaction mechanisms, and strategic applications discussed herein are conceptually translatable to its substituted derivatives, where the addition of groups like the C2-methyl substituent primarily serves to introduce chirality and explore specific stereochemical interactions with biological targets.
N-Boc-3-azetidinone is a highly versatile synthetic intermediate distinguished by three key features:
A Reactive Ketone: The carbonyl group at the C3 position is the primary site for chemical modification, enabling a wide range of transformations.
A Boc-Protected Nitrogen: The tert-butoxycarbonyl (Boc) group provides stability and prevents unwanted side reactions at the nitrogen atom, while allowing for straightforward deprotection when required.
A Strained Ring System: The azetidine core provides a rigid, non-planar scaffold for orienting substituents in precise vectors.
This document will serve as a detailed guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols involving this pivotal chemical building block.
Part 1: Physicochemical Properties and Synthesis Overview
The utility of tert-butyl 3-oxoazetidine-1-carboxylate in a laboratory setting is underpinned by its stability and well-defined characteristics.
Synthesis at a Glance
The most common and industrially scalable synthesis of tert-butyl 3-oxoazetidine-1-carboxylate involves the oxidation of its corresponding alcohol precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate. Modern protocols often employ green chemistry principles to improve safety and efficiency[5]. A traditional laboratory-scale synthesis involves Swern oxidation or similar mild oxidation conditions[2].
Physicochemical Data Table
A summary of the compound's key properties is presented below for quick reference.
The true value of N-Boc-3-azetidinone is demonstrated by its role as a cornerstone intermediate in the synthesis of high-value therapeutic agents.
Application A: Synthesis of Janus Kinase (JAK) Inhibitors – The Baricitinib Story
The most prominent application of tert-butyl 3-oxoazetidine-1-carboxylate is its role as a critical starting material for Baricitinib , an oral inhibitor of Janus kinases (JAK1 and JAK2) used to treat autoimmune conditions like rheumatoid arthritis[7][8].
Medicinal Chemistry Rationale: The azetidine core in Baricitinib serves as a rigid linker that correctly positions the cyanomethylene group for optimal interaction within the ATP-binding pocket of the JAK enzymes. The synthesis of this key fragment relies on the C3-ketone of N-Boc-3-azetidinone as a chemical handle.
Synthetic Workflow: The synthesis of the required azetidine intermediate proceeds via a carbon-carbon bond-forming reaction at the C3 position, typically a Horner-Wadsworth-Emmons (HWE) or Wittig-type reaction. This transformation converts the ketone into an exocyclic double bond, introducing the required cyanomethylene moiety[5].
Caption: Synthetic pathway to a key Baricitinib fragment.
Application B: Scaffolding for Novel Antimicrobial Agents
The 2-azetidinone skeleton is the defining feature of β-lactam antibiotics, a class that includes penicillins and cephalosporins[9][10]. While N-Boc-3-azetidinone is a 3-oxoazetidine and not a β-lactam (which is a 2-oxoazetidine), its structural similarity and chemical reactivity make it an attractive starting point for novel antimicrobial agents. Researchers utilize this scaffold to explore chemical space beyond traditional β-lactams, aiming to overcome rising bacterial resistance[11].
Medicinal Chemistry Rationale: The C3-ketone can be derivatized through reactions like reductive amination or aldol condensation to attach diverse pharmacophores. This allows for the creation of libraries of compounds that can be screened for activity against various bacterial or fungal strains. Recent research has shown that spirocyclic azetidines derived from this core exhibit excellent activity against Mycobacterium tuberculosis[12].
Application C: A Versatile Building Block for Diverse Therapeutic Targets
Beyond specific drug classes, N-Boc-3-azetidinone is a general-purpose building block for creating complex heterocyclic systems for a range of therapeutic targets, including oncology and tuberculosis[8][12]. Its predictable reactivity allows for its incorporation into larger, more complex molecules.
Key Reactions for Derivatization:
Reductive Amination: Reaction with a primary or secondary amine followed by a reducing agent (e.g., NaBH(OAc)₃) yields 3-aminoazetidine derivatives.
Wittig/HWE Reactions: As seen with Baricitinib, this reaction class allows for the installation of various substituted alkylidene groups.
Grignard/Organolithium Addition: Nucleophilic addition to the ketone creates tertiary alcohols, introducing a new stereocenter and a point for further functionalization.
Caption: Core reactivity of the 3-oxoazetidine scaffold.
Part 3: Detailed Experimental Protocols
The following protocols are representative of the key transformations described above. They are intended as a guide and may require optimization based on specific substrates and laboratory conditions.
Protocol 1: Horner-Wadsworth-Emmons Reaction for C3-Functionalization (Baricitinib Intermediate Synthesis)
This protocol is adapted from methodologies used in the synthesis of Baricitinib intermediates[5].
Objective: To synthesize tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate from tert-butyl 3-oxoazetidine-1-carboxylate.
Materials:
tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 eq)
Diethyl (cyanomethyl)phosphonate (1.2 eq)
Potassium tert-butoxide (KOtBu) (1.2 eq)
Anhydrous Tetrahydrofuran (THF)
Saturated aqueous sodium chloride (brine)
Ethyl acetate
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add diethyl (cyanomethyl)phosphonate to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer. Dissolve it in anhydrous THF.
Base Addition: Cool the solution to -5 °C using an ice-salt bath. Slowly add a solution of potassium tert-butoxide in THF, ensuring the temperature does not exceed 0 °C. Stir the resulting mixture at this temperature for 3 hours to generate the phosphonate ylide.
Substrate Addition: In a separate flask, dissolve tert-butyl 3-oxoazetidine-1-carboxylate in anhydrous THF. Add this solution dropwise to the cold ylide solution.
Reaction: Continue stirring the reaction mixture at -5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium chloride solution. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.
Protocol 2: Reductive Amination of the C3-Ketone
Objective: To synthesize a representative 3-aminoazetidine derivative.
Materials:
tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 eq)
A primary or secondary amine (e.g., Benzylamine) (1.1 eq)
Reaction Setup: To a round-bottom flask, add tert-butyl 3-oxoazetidine-1-carboxylate and dissolve it in anhydrous DCM.
Imine/Enamine Formation: Add the selected amine (e.g., benzylamine) followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion or enamine intermediate.
Reduction: Add sodium triacetoxyborohydride portion-wise to the mixture. Caution: Gas evolution may occur. Stir the reaction at room temperature overnight. Monitor progress by TLC.
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir for 15-20 minutes until gas evolution ceases.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to obtain the desired N-substituted-3-aminoazetidine derivative.
Conclusion and Future Perspectives
tert-Butyl 3-oxoazetidine-1-carboxylate has solidified its position as an indispensable building block in modern medicinal chemistry. Its application in the synthesis of the blockbuster drug Baricitinib highlights its industrial and therapeutic importance. The reactivity of its C3-ketone provides a reliable entry point for generating vast libraries of novel azetidine-containing compounds.
Future work will likely focus on expanding the utility of chiral derivatives like tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate to develop stereospecific drugs with improved efficacy and safety profiles. As synthetic methodologies advance, the functionalization of the azetidine ring at other positions will unlock even more complex and diverse molecular architectures, ensuring that this small, strained ring will continue to play a significant role in the discovery of next-generation therapeutics.
References
Al-Bayati, R. I. H., & Al-Amiery, A. A. (2020). Synthesis of Novel 2-Azetidinones as Antibacterial Agents. Journal of Global Pharma Technology.
Patel, H., Sharma, A., et al. (2024). Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. International Journal of Pharmaceutical Quality Assurance.
Stefaniu, A., et al. (2019). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules.
Patel, H., et al. (2024). Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. Impactfactor.org.
Reddy, M. S., et al. (2022). Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. Bio-Ekologija ir aplinkotyra.
Kananovich, D., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
Wang, C., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unpacking the Chemical Properties and Applications of Tert-Butyl 3-Oxoazetidine-1-Carboxylate. Retrieved from [Link]
Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine.
PubChem. (n.d.). 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]
Horner-Wadsworth-Emmons reaction with "Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate"
An Application Guide to the Horner-Wadsworth-Emmons Reaction with Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate Introduction: Bridging Privileged Scaffolds with a Powerhouse Reaction In the landscape of modern drug di...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Guide to the Horner-Wadsworth-Emmons Reaction with Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate
Introduction: Bridging Privileged Scaffolds with a Powerhouse Reaction
In the landscape of modern drug discovery, the azetidine ring stands out as a "privileged scaffold."[1] This small, four-membered nitrogen-containing heterocycle offers a unique combination of conformational rigidity and metabolic stability, making it an attractive component in the design of novel therapeutics.[2][3] Its incorporation into molecular architectures can significantly influence physicochemical properties, often leading to improved pharmacological profiles.[4] However, the synthetic utility of these scaffolds is contingent upon the availability of robust methods for their functionalization.
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis, celebrated for its reliability and stereoselectivity in forming carbon-carbon double bonds.[5] As a modification of the classic Wittig reaction, the HWE reaction employs phosphonate-stabilized carbanions, which are more nucleophilic and less basic than their phosphonium ylide counterparts.[6] This heightened reactivity allows for the olefination of a broader range of carbonyl compounds, including sterically hindered ketones, under milder conditions.[7] A key advantage is the formation of a water-soluble dialkylphosphate byproduct, which simplifies purification significantly.[8][9]
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the application of the Horner-Wadsworth-Emmons reaction to a high-value, chiral substrate: tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested experimental protocol, and offer insights into troubleshooting and safety. The successful execution of this protocol yields a versatile exocyclic alkene, a gateway to a diverse array of novel azetidine derivatives for pharmaceutical research.
Reaction Principle and Mechanism
The Horner-Wadsworth-Emmons reaction proceeds through a well-established multi-step mechanism. Understanding these steps is crucial for optimizing reaction conditions and predicting outcomes.
Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a suitable base.[5] The acidity of this proton is enhanced by the electron-withdrawing phosphonate group and, typically, an adjacent stabilizing group (e.g., an ester or nitrile). Strong, non-nucleophilic bases like sodium hydride (NaH) are commonly used to generate the phosphonate carbanion (ylide) irreversibly.[9][10]
Nucleophilic Addition: The resulting phosphonate carbanion is a potent nucleophile that attacks the electrophilic carbonyl carbon of the ketone (or aldehyde).[6] This addition is the rate-limiting step and forms a transient, diastereomeric mixture of β-alkoxyphosphonate intermediates, often referred to as betaines.[5]
Oxaphosphetane Formation & Elimination: These betaine intermediates undergo cyclization to form a four-membered oxaphosphetane ring. This intermediate is unstable and rapidly undergoes elimination. The P-C and O-C bonds break, leading to the formation of the desired alkene and a dialkyl phosphate salt byproduct.[7]
The stereochemical outcome of the HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[6][7] This selectivity arises from the potential for equilibration of the intermediates prior to the irreversible elimination step.[6] However, the stereoselectivity with ketones can be poor to modest and is highly dependent on the specific substrate, phosphonate reagent, and reaction conditions.[6][11][12]
Figure 1: General mechanism of the Horner-Wadsworth-Emmons reaction.
Detailed Experimental Protocol
This protocol details the olefination of tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate with triethyl phosphonoacetate. The choice of an acetate-derived phosphonate is strategic, as it yields an α,β-unsaturated ester, a versatile functional group for further synthetic transformations such as Michael additions or reductions.
Figure 2: Experimental workflow for the HWE olefination.
Preparation of the Phosphonate Ylide:
a. To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add sodium hydride (60% dispersion, 0.24 g, 6.0 mmol, 1.2 equiv).
b. Wash the NaH with hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes via cannula.
c. Suspend the washed NaH in anhydrous THF (20 mL).
d. Cool the slurry to 0 °C using an ice bath.
e. Slowly add a solution of triethyl phosphonoacetate (1.0 mL, 5.0 mmol, 1.0 equiv) in anhydrous THF (5 mL) dropwise over 10 minutes.
f. After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and stir for 1 hour. Hydrogen gas evolution should be observed. The solution will become a clear, yellowish ylide solution.
Reaction with the Azetidinone:
a. In a separate flame-dried 50 mL flask, dissolve tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate (0.93 g, 5.0 mmol, 1.0 equiv) in anhydrous THF (10 mL).
b. Cool the phosphonate ylide solution from step 1f back to 0 °C.
c. Add the azetidinone solution dropwise to the ylide solution over 15 minutes.
d. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
e. Monitor the reaction's progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:EtOAc) until the starting azetidinone is consumed (typically 2-4 hours).
Work-up and Purification:
a. Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution (~15 mL).
b. Transfer the mixture to a separatory funnel and add water (~20 mL).
c. Extract the aqueous layer with ethyl acetate (3 x 30 mL).[5]
d. Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous Na₂SO₄.[5]
e. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
f. Purify the resulting crude oil by flash column chromatography on silica gel (using a gradient elution, e.g., 10% to 30% ethyl acetate in hexanes) to afford the pure product.
Expected Results
The expected product is tert-butyl 3-(1-ethoxycarbonylethylidene)-2-methylazetidine-1-carboxylate. The reaction typically proceeds in good yield (60-85%). Due to the creation of a new stereocenter at the double bond, a mixture of E and Z isomers may be obtained. The ratio should be determined by ¹H NMR analysis of the purified product. The E-isomer is generally expected to be the major product.
Characterization Data (Hypothetical):
¹H NMR (CDCl₃, 400 MHz): Expect signals for the t-butyl group (~1.5 ppm), the methyl group on the azetidine ring, the ethyl ester group (triplet and quartet), vinyl proton, and the azetidine ring protons. The chemical shifts of the vinyl proton and the azetidine protons will differ between the E and Z isomers.
¹³C NMR (CDCl₃, 101 MHz): Expect signals for the carbonyls (Boc and ester), the olefinic carbons, and the aliphatic carbons of the azetidine and protecting groups.
HRMS (ESI): Calculated mass for C₁₃H₂₁NO₄ [M+H]⁺, found value should be within ±5 ppm.
IR (thin film): Expect characteristic stretches for C=O (ester, ~1720 cm⁻¹), C=O (carbamate, ~1695 cm⁻¹), and C=C (~1650 cm⁻¹).
Troubleshooting Guide
Problem
Potential Cause(s)
Suggested Solution(s)
No Reaction / Low Conversion
Inactive NaH (exposed to moisture).
Use fresh, unopened NaH or wash thoroughly with anhydrous hexanes.
Insufficient deprotonation time/temperature.
Ensure the ylide formation is stirred for at least 1 hour at room temperature.
"Wet" (non-anhydrous) solvent or reagents.
Use freshly distilled/dried THF. Ensure glassware is rigorously flame-dried.
Complex Product Mixture
Side reactions due to strong base.
Add the azetidinone solution at a lower temperature (e.g., -78 °C) and allow to warm slowly.
Degradation of starting material or product.
Reduce reaction time; monitor closely by TLC and quench as soon as starting material is consumed.
Difficulty in Purification
Co-elution of product isomers.
Use a high-performance chromatography system or a longer column with a shallower solvent gradient.
Phosphate byproduct not fully removed.
Ensure thorough aqueous washing during work-up. An additional water wash may be beneficial.
Safety Precautions
Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only in an inert atmosphere (glove box or under argon/nitrogen). Quench excess NaH carefully with a proton source like isopropanol or methanol at 0 °C before aqueous work-up.
Anhydrous Solvents (THF): Tetrahydrofuran can form explosive peroxides upon prolonged exposure to air and light. Use from a fresh bottle or a solvent purification system. Never distill to dryness.
Azetidinones: While specific toxicity data for this substrate is limited, it is prudent to treat it as a potential irritant.[14] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All operations should be performed in a well-ventilated chemical fume hood.
Conclusion
The Horner-Wadsworth-Emmons reaction is a highly effective and reliable method for the olefination of tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate. The protocol described herein provides a clear pathway to synthesize valuable α,β-unsaturated ester derivatives of the azetidine scaffold. These products serve as versatile intermediates, opening avenues for further diversification and the development of novel molecular entities for drug discovery programs. By understanding the reaction mechanism and adhering to the detailed protocol, researchers can confidently employ this powerful synthetic tool to advance their research goals.
PubMed. [Development of highly stereoselective reactions utilizing heteroatoms--new approach to the stereoselective Horner-Wadsworth-Emmons reaction]. [Link]
National Institutes of Health (NIH). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. [Link]
ResearchGate. Development of Highly Stereoselective Reactions Utilizing Heteroatoms : New Approach to the Stereoselective Horner-Wadsworth-Emmons Reaction | Request PDF. [Link]
RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
National Institutes of Health (NIH). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. [Link]
RSC Publishing. Recent advances in synthetic facets of immensely reactive azetidines. [Link]
MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]
University of Wisconsin-Madison. Carbonyl Chemistry :: Horner-Wadsworth-Emmons Reaction. [Link]
YouTube. Horner-Wadsworth-Emmons reaction to form alkenes. [Link]
Application Notes and Protocols: Facile Deprotection of the Boc Group in Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex nitrogen-containing...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules. Its widespread use stems from its stability under a variety of reaction conditions and its facile, selective removal under acidic conditions.[1] This guide provides an in-depth analysis of the deprotection of the Boc group from Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate, a valuable building block in medicinal chemistry. We will explore the underlying mechanistic principles, provide detailed experimental protocols, and discuss critical considerations for achieving high-yield, clean conversions.
The azetidine ring is a strained four-membered heterocycle found in numerous natural products and biologically active compounds.[2][3] The 3-oxoazetidine moiety, in particular, serves as a versatile precursor for the synthesis of functionalized azetidines.[2] The Boc-protected form, Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate, allows for various synthetic manipulations while the nitrogen remains masked. The subsequent deprotection is a critical step to liberate the free amine for further elaboration.
Mechanistic Insights into Acid-Catalyzed Boc Deprotection
The removal of the Boc group is an acid-catalyzed process that proceeds through a well-established mechanism.[4][5][6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5]
Fragmentation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This fragmentation generates a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[4][5][6]
Decarboxylation: The carbamic acid is highly unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas and yielding the free amine.[4][5]
Salt Formation: In the presence of excess acid, the newly formed amine is protonated, resulting in the formation of the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[5]
A key consideration in Boc deprotection is the fate of the highly reactive tert-butyl cation. This electrophilic species can potentially lead to unwanted side reactions by alkylating nucleophilic sites on the substrate or solvent.[7][8] To mitigate this, "scavengers" are often added to the reaction mixture to trap the tert-butyl cation.[6][8][9] Common scavengers include anisole, thioanisole, and triethylsilane.[8]
Caption: Mechanism of acid-catalyzed Boc deprotection and potential side reaction.
Comparative Analysis of Deprotection Reagents
The choice of acid for Boc deprotection is critical and depends on the substrate's sensitivity and the desired final salt form. The two most common reagents are trifluoroacetic acid (TFA) and hydrogen chloride (HCl).[10]
4M in 1,4-Dioxane; 1-4M in other organic solvents[10]
Reaction Time
Generally fast (30 min to a few hours) at room temperature.[10]
Can be very rapid (e.g., 30 minutes with 4M HCl in dioxane).[10]
Product Form
Often results in an oily TFA salt, which can be challenging to crystallize.[10]
Frequently yields a crystalline hydrochloride salt, aiding in purification.[10]
Selectivity
Can be less selective and may cleave other acid-sensitive groups.
Can offer better selectivity in the presence of other acid-labile groups.[11]
Workup
Requires careful removal of volatile and corrosive TFA.
Removal of HCl and solvent is typically straightforward.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the deprotection of Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and generally effective method for Boc deprotection.
Materials:
Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate
Anhydrous Dichloromethane (DCM)
Trifluoroacetic Acid (TFA)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Standard laboratory glassware
Rotary evaporator
Procedure:
Dissolution: Dissolve the Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate in anhydrous DCM (a typical concentration is 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA to the stirred solution. A common concentration is 25-50% (v/v) TFA in DCM.[6]
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30 minutes to 2 hours).[6]
Workup:
Upon completion, carefully concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.
Dissolve the residue in a suitable organic solvent like ethyl acetate.
Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the excess acid), water, and brine. Caution: CO₂ evolution may occur during the bicarbonate wash.
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: The resulting 2-methylazetidin-3-one can be purified by column chromatography on silica gel or by crystallization if it is a solid.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is a good alternative to TFA and often yields a crystalline hydrochloride salt of the product.[10]
Materials:
Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate
4 M HCl in 1,4-Dioxane
Anhydrous 1,4-Dioxane
Diethyl ether (for precipitation)
Standard laboratory glassware
Magnetic stirrer
Procedure:
Dissolution: Dissolve the Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.[11]
Deprotection: Add the 4 M HCl in 1,4-dioxane solution to the flask. A typical stoichiometry is 5-10 equivalents of HCl per equivalent of the Boc-protected amine.[11]
Reaction: Stir the reaction mixture at room temperature for approximately 30 minutes.[11] Monitor the reaction by TLC.
Workup:
Upon completion, the hydrochloride salt of the product may precipitate out of the solution.
Add cold diethyl ether to the reaction mixture to facilitate further precipitation of the product salt.
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
Neutralization (Optional): If the free amine is desired, the hydrochloride salt can be neutralized by dissolving it in a suitable solvent and treating it with a base such as saturated NaHCO₃ solution, followed by extraction with an organic solvent.
Caption: General experimental workflow for Boc deprotection.
Critical Considerations and Troubleshooting
Stability of the Azetidine Ring: The strained four-membered ring of azetidine can be susceptible to ring-opening under harsh acidic conditions or in the presence of strong nucleophiles.[3][12] It is crucial to use the mildest effective conditions for deprotection and to carefully monitor the reaction to avoid degradation of the product.
Solvent Choice: While DCM and 1,4-dioxane are commonly used, greener solvent alternatives should be considered where possible.[13] Ethers like THF and 2-MeTHF are potential replacements for 1,4-dioxane.[13]
Incomplete Reaction: If the deprotection is sluggish, this could be due to insufficient acid, low reaction temperature, or steric hindrance.[9] Increasing the concentration of the acid or the reaction time may be necessary, but this should be done cautiously to avoid side reactions.[9]
Side Product Formation: The formation of byproducts due to the tert-butyl cation can be minimized by the addition of scavengers.[8] The choice of scavenger depends on the specific functionalities present in the molecule.[8]
Conclusion
The deprotection of the Boc group from Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate is a fundamental transformation for the utilization of this important synthetic intermediate. By understanding the underlying mechanism and carefully selecting the appropriate reagents and reaction conditions, researchers can achieve efficient and high-yielding deprotection. The protocols and considerations outlined in this guide provide a solid foundation for successfully carrying out this reaction in a laboratory setting.
References
A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development. Benchchem.
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
How can we do the deprotection of boc-amino acids using hcl? ResearchGate. Available at: [Link]
New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters - ACS Publications. Available at: [Link]
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Available at: [Link]
Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters - ACS Publications. Available at: [Link]
A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC - NIH. Available at: [Link]
Application Notes and Protocols for Boc Deprotection in Peptide Synthesis. Benchchem.
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. Available at: [Link]
Stability of the 3-Methylideneazetidine Ring System: A Technical Guide. Benchchem.
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available at: [Link]
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]
Stability of different azetidine esters. Condition D: PG-azetidine (1...). ResearchGate. Available at: [Link]
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. Available at: [Link]
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. ACG Publications. Available at: [Link]
Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. PMC - NIH. Available at: [Link]
Synthesis of 2-oxoazetidine derivatives of 2-aminothiazole and their biological activity. CORE. Available at: [Link]
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available at: [Link]
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]
The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. Available at: [Link]
The Mechanisms of Reactions of β-Lactams. ResearchGate. Available at: [Link]
Novel and Recent Synthesis and Applications of β-Lactams. PMC - PubMed Central. Available at: [Link]
The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers. Available at: [Link]
Use of "Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate" in the preparation of antibacterial aminoglycoside analogs
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate for the synthesis of novel antibacterial aminoglycoside analogs d...
Author: BenchChem Technical Support Team. Date: January 2026
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate for the synthesis of novel antibacterial aminoglycoside analogs designed to overcome bacterial resistance.
Introduction: A Renewed Offensive Against Aminoglycoside Resistance
Aminoglycosides have long been a critical component of the antibacterial arsenal, valued for their potent, broad-spectrum bactericidal activity.[1] Their mechanism of action involves high-affinity binding to the A-site on the 16S ribosomal RNA of the 30S ribosomal subunit, which disrupts protein synthesis by causing codon misreading and ultimately leads to bacterial cell death.[1][2] However, the widespread clinical use of these agents since the discovery of streptomycin in 1944 has been met with the evolution of sophisticated bacterial resistance mechanisms.[1][3]
The most prevalent form of clinical resistance is the enzymatic modification of the aminoglycoside structure by aminoglycoside-modifying enzymes (AMEs).[3][4] These enzymes, broadly classified as N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs), alter key amino or hydroxyl groups on the antibiotic. This modification drastically reduces the aminoglycoside's binding affinity for its ribosomal target, rendering it ineffective.[1][4]
To combat this growing threat, research has shifted towards the rational design of novel semi-synthetic aminoglycoside analogs.[4][5] A promising strategy involves the chemical modification of the aminoglycoside scaffold at positions susceptible to AME activity. By introducing sterically demanding or structurally novel substituents, it is possible to create derivatives that are poor substrates for these resistance enzymes while maintaining or even enhancing their affinity for the ribosomal target. This application note details the use of a unique heterocyclic building block, tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate , in the synthesis of such next-generation aminoglycoside antibiotics.
The Azetidinone Scaffold: A Strategic Building Block
Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate is a versatile synthetic intermediate that offers several advantages for modifying aminoglycosides:
Reactive Carbonyl Group: The ketone within the strained four-membered azetidine ring is highly susceptible to nucleophilic attack, making it an ideal electrophile for reaction with the amino groups of an aminoglycoside.
Stereochemical Complexity: The methyl group at the 2-position introduces a defined stereocenter, allowing for the creation of diastereomerically pure analogs. This stereochemistry can be crucial for optimizing interactions with the ribosomal target and disrupting recognition by AMEs.
Stable Linkage Formation: Through reductive amination, the azetidinone can be coupled to an aminoglycoside to form a stable and robust secondary or tertiary amine linkage, creating a novel side chain.
Boc Protection: The nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group, a standard protecting group in organic synthesis that is stable under the coupling conditions but can be efficiently removed under acidic conditions to unmask the amine.
The central hypothesis is that the introduction of the 2-methylazetidinyl moiety onto an aminoglycoside core will create sufficient steric bulk to physically block AMEs from accessing their target modification sites, thereby restoring antibacterial activity in resistant strains.[4]
Overall Synthetic Workflow
The general strategy involves a multi-step process beginning with a parent aminoglycoside, such as kanamycin or neomycin. Key functional groups that are not the target for modification must be selectively protected. The free amino group is then reacted with tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate via reductive amination, followed by a global deprotection step to yield the final, biologically active analog.
Caption: Synthetic and evaluation workflow for aminoglycoside analogs.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the key synthetic transformations. These should be adapted based on the specific aminoglycoside and protecting group strategy employed.
Protocol 1: Reductive Amination of a Protected Aminoglycoside
Principle: This protocol describes the coupling of a selectively protected aminoglycoside, possessing a single free primary amine, with tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate. The reaction proceeds through an intermediate iminium ion, which is reduced in situ by sodium triacetoxyborohydride (STAB), a mild and selective reducing agent ideal for this transformation.
Eluent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol gradient)
Procedure:
To a dry, argon-flushed round-bottom flask, add the selectively protected aminoglycoside (1.0 eq).
Dissolve the starting material in anhydrous DCM to a concentration of approximately 0.1 M.
Add tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate (1.2 eq) to the solution, followed by glacial acetic acid (0.1 eq).
Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium intermediate.
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may gently effervesce.
Allow the reaction to stir at room temperature for 12-24 hours.
Critical Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is complete upon full consumption of the protected aminoglycoside starting material.
Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system to yield the pure coupled intermediate.
Characterization: The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Global Deprotection to Yield the Final Analog
Principle: This step involves the removal of all acid-labile protecting groups, including the Boc group on the newly introduced azetidine moiety and any other Boc or trityl groups on the aminoglycoside scaffold. Trifluoroacetic acid (TFA) is commonly used for this purpose.
Materials:
Purified Coupled Intermediate from Protocol 1 (1.0 eq)
Anhydrous Dichloromethane (DCM)
Trifluoroacetic acid (TFA)
Diethyl ether (cold)
Procedure:
Dissolve the purified intermediate in anhydrous DCM (approx. 0.05 M) in a round-bottom flask.
Cool the solution to 0 °C in an ice bath.
Add TFA dropwise. A typical ratio is 50:50 TFA:DCM (v/v).
Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
Critical Checkpoint: Monitor the deprotection by TLC or LC-MS. The disappearance of the starting material and the appearance of a highly polar, baseline spot (on silica TLC) indicates a complete reaction.
Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA. Co-evaporation with toluene can help remove residual TFA.
Dissolve the resulting residue in a minimal amount of methanol or water.
Add the solution dropwise to a flask of vigorously stirring, cold diethyl ether to precipitate the final product as its TFA salt.
Isolate the solid product by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.
Purification and Characterization: The final product is often purified by reverse-phase HPLC or ion-exchange chromatography. Its identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation
The following tables provide representative data for the synthesis and characterization of a hypothetical aminoglycoside analog.
The strategic addition of the 2-methylazetidinyl side chain is designed to sterically shield the sites of enzymatic modification on the aminoglycoside. Many AMEs, such as AAC(6'), require a specific conformation and unobstructed access to the 6'-amino group to catalyze acetylation. The bulky new substituent can prevent the enzyme from binding effectively, thus preserving the antibiotic's integrity.
Caption: Proposed mechanism for overcoming enzymatic resistance.
Conclusion
The use of tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate as a synthetic building block represents a powerful and rational approach to developing novel aminoglycoside analogs. The protocols and strategies outlined in this document provide a framework for researchers to synthesize new chemical entities capable of evading common bacterial resistance mechanisms. By systematically modifying the structure of established antibiotics, it is possible to revitalize this important class of drugs and provide new therapeutic options in the ongoing fight against multidrug-resistant pathogens.
References
Kotra, L. P., Haddad, J., & Mobashery, S. (2000). Aminoglycosides: Perspectives on Mechanisms of Action and Resistance and Strategies to Counter Resistance. Antimicrobial Agents and Chemotherapy, 44(12), 3249–3256. [Link]
Recent Developments in the Synthesis of Novel Aminoglycoside Antibiotics. (n.d.). Bentham Science. Retrieved from [Link]
Shakya, T., & Wright, G. D. (2018). Overcoming Aminoglycoside Enzymatic Resistance: Design of Novel Antibiotics and Inhibitors. Molecules, 23(2), 343. [Link]
Krause, K. M., Serio, A. W., Kane, T. R., & Connolly, L. E. (2016). Aminoglycosides: An Overview. Cold Spring Harbor Perspectives in Medicine, 6(6), a027029. [Link]
Shakya, T., & Wright, G. D. (2018). Overcoming Aminoglycoside Enzymatic Resistance: Design of Novel Antibiotics and Inhibitors. Semantic Scholar. Retrieved from [Link]
US Patent for Synthesis of antibacterial aminoglycoside analogs. (2020). Google Patents.
Wang, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9, 15729. [Link]
Ostrowski, T., & Dziuganowska, Z. (2019). Amino Acid Based Antimicrobial Agents – Synthesis and Properties. Current Organic Chemistry, 23(16), 1793-1835. [Link]
Design, Synthesis and Biological Evaluation of Heterocyclic Aminoglycosides. (n.d.). Universidad de La Rioja. Retrieved from [Link]
Tert-butyl 3-oxoazetidine-1-carboxylate (C8H13NO3). (n.d.). PubChemLite. Retrieved from [Link]
tert-Butyl 3-oxoazetidine-1-carboxylate. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]
Application Notes & Protocols for the Industrial Synthesis of Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate
Abstract This document provides a comprehensive technical guide for the scale-up synthesis of tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate, a valuable heterocyclic building block in modern drug discovery. Recognizing...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This document provides a comprehensive technical guide for the scale-up synthesis of tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate, a valuable heterocyclic building block in modern drug discovery. Recognizing the absence of a single, established industrial protocol, this guide presents a robust and scientifically-grounded two-step synthetic pathway. The narrative emphasizes the rationale behind procedural choices, process safety, and analytical validation, reflecting field-proven insights for researchers and drug development professionals. The core strategy involves the diastereoselective synthesis of a key intermediate, tert-butyl 2-methyl-3-hydroxyazetidine-1-carboxylate, followed by a scalable oxidation to yield the target compound. This approach is designed for efficiency, safety, and reproducibility at an industrial scale.
Introduction and Strategic Overview
The azetidine ring is a privileged scaffold in medicinal chemistry, prized for its ability to impart unique conformational constraints and improve physicochemical properties of drug candidates.[1] Specifically, chiral 2-substituted 3-oxoazetidines serve as critical intermediates for a range of therapeutic agents. The target molecule, tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate (CAS No. 1408076-36-7), combines the protective Boc group, essential for subsequent chemical modifications, with a chiral methyl group and a reactive ketone, making it a versatile synthon.[2]
Transitioning the synthesis of such complex heterocycles from laboratory to industrial scale presents significant challenges, including cost-effectiveness, control of stereochemistry, process safety, and consistent product quality. This guide details a scalable synthetic route designed to address these challenges head-on.
Proposed Synthetic Pathway
The synthesis is logically divided into two primary stages:
Formation of the Hydroxy-azetidine Intermediate: Construction of the core azetidine ring to produce tert-butyl 2-methyl-3-hydroxyazetidine-1-carboxylate. This step is critical for establishing the relative stereochemistry of the final product.
Scalable Oxidation: Conversion of the secondary alcohol in the intermediate to the target ketone. This transformation must be high-yielding and utilize reagents that are manageable and cost-effective on a large scale.
Figure 1: Proposed two-step synthetic pathway.
Part I: Protocol for Intermediate Synthesis
Synthesis of tert-Butyl (2S,3R)-2-methyl-3-hydroxyazetidine-1-carboxylate
This procedure details the formation of the key hydroxy-azetidine intermediate from commercially available N-Boc-L-alaninol. The reaction proceeds via an initial nucleophilic substitution with epichlorohydrin followed by a base-mediated intramolecular cyclization. Controlling the reaction conditions is crucial for maximizing the yield of the desired diastereomer.
Materials & Reagents:
Reagent
Molar Mass ( g/mol )
Quantity (kg)
Moles (mol)
Molar Eq.
N-Boc-L-Alaninol
189.24
10.0
52.84
1.0
Epichlorohydrin
92.52
5.36
57.92
1.1
Potassium Carbonate (K₂CO₃)
138.21
8.00
57.88
1.1
Sodium Hydride (NaH, 60% disp.)
40.00
2.33
58.25
1.1
Isopropanol (IPA)
-
100 L
-
-
Tetrahydrofuran (THF), anhydrous
-
120 L
-
-
Toluene
-
50 L
-
-
Saturated NH₄Cl (aq.)
-
50 L
-
-
Brine
-
30 L
-
-
Step-by-Step Protocol:
Vessel Preparation: Ensure a 500 L glass-lined reactor is clean, dry, and inerted with a positive pressure of nitrogen. Equip the reactor with a calibrated temperature probe, a reflux condenser, and a mechanical overhead stirrer.
Initial Charge: Charge the reactor with N-Boc-L-alaninol (10.0 kg, 52.84 mol), potassium carbonate (8.00 kg, 57.88 mol), and isopropanol (100 L).
Epoxide Addition: Begin stirring the slurry at 300 RPM. Slowly add epichlorohydrin (5.36 kg, 57.92 mol) to the reactor over 1 hour, maintaining the internal temperature below 30°C using a cooling jacket.
Causality Note: Slow addition is critical to control the exotherm from the ring-opening of the epoxide. Potassium carbonate acts as a mild base to facilitate the nucleophilic attack of the amine.
Reaction 1 - Ring Opening: Heat the reaction mixture to 60-65°C and maintain for 12-16 hours. Monitor the reaction for the consumption of N-Boc-L-alaninol by HPLC.
Solvent Swap: Once the reaction is complete, cool the mixture to 40°C. Distill off the isopropanol under reduced pressure. Charge the reactor with Toluene (50 L) and wash the resulting solution with water (2 x 30 L) to remove inorganic salts. Concentrate the organic layer in vacuo to obtain the crude amino-alcohol intermediate as a viscous oil.
Vessel Preparation for Cyclization: In a separate, dry, and inerted 500 L reactor, charge anhydrous Tetrahydrofuran (THF) (80 L).
Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil, 2.33 kg, 58.25 mol) to the THF in portions.
Safety Critical Step: Sodium hydride reacts violently with water and is flammable. This addition must be performed under a nitrogen atmosphere by trained personnel. An exotherm will be observed.
Reaction 2 - Cyclization: Cool the NaH/THF suspension to 0-5°C. Dissolve the crude intermediate from Step 5 in anhydrous THF (40 L) and add it dropwise to the NaH suspension over 2-3 hours, ensuring the internal temperature does not exceed 10°C.
Causality Note: Sodium hydride is a strong, non-nucleophilic base that deprotonates both the secondary alcohol and the secondary amine, facilitating the intramolecular Williamson ether-like synthesis to form the azetidine ring. The low temperature minimizes side reactions.
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 10-12 hours. Monitor for the formation of the product by HPLC or TLC.
Quenching: Cool the reactor to 0°C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 L) until gas evolution ceases.
Safety Note: Quenching unreacted sodium hydride is highly exothermic and produces hydrogen gas. Ensure adequate ventilation and controlled addition rate.
Extraction and Isolation: Transfer the quenched mixture to a separation funnel or perform a liquid-liquid extraction. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 40 L). Combine all organic layers, wash with brine (30 L), dry over anhydrous sodium sulfate, and filter.
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product, tert-butyl (2S,3R)-2-methyl-3-hydroxyazetidine-1-carboxylate, can be purified by column chromatography on an industrial scale (using silica gel with a hexane/ethyl acetate gradient) or by crystallization to achieve the desired purity. The expected yield is 65-75%.
Part II: Protocol for Scale-Up Oxidation
Synthesis of tert-Butyl 2-methyl-3-oxoazetidine-1-carboxylate
This protocol employs a (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)-catalyzed oxidation, a method well-suited for industrial applications due to its high selectivity for secondary alcohols, mild reaction conditions, and use of inexpensive sodium hypochlorite (bleach) as the terminal oxidant.[3]
Materials & Reagents:
Reagent
Molar Mass ( g/mol )
Quantity (kg)
Moles (mol)
Molar Eq.
Intermediate from Part I
187.23
8.00
42.72
1.0
TEMPO
156.25
0.13
0.85
0.02
Potassium Bromide (KBr)
119.00
0.51
4.28
0.1
Sodium Hypochlorite (NaOCl, 12% aq.)
74.44
34.8
56.39
1.32
Sodium Bicarbonate (NaHCO₃)
84.01
7.18
85.44
2.0
Dichloromethane (DCM)
-
80 L
-
-
Sodium Thiosulfate (Na₂S₂O₃)
-
-
-
-
Step-by-Step Protocol:
Reactor Setup: Charge a 500 L jacketed reactor with the hydroxy-azetidine intermediate (8.00 kg, 42.72 mol), Dichloromethane (DCM, 80 L), TEMPO (0.13 kg, 0.85 mol), and Potassium Bromide (0.51 kg, 4.28 mol).
Cooling: Begin vigorous stirring and cool the reaction mixture to 0-5°C using a chiller.
Oxidant Addition: In a separate vessel, prepare an aqueous solution of sodium bicarbonate (7.18 kg) in water (50 L) and add the 12% sodium hypochlorite solution (34.8 kg). Cool this solution to ~10°C. Add this oxidant solution to the reactor dropwise over 2-3 hours, ensuring the internal temperature is maintained strictly between 0°C and 5°C.
Causality & Safety Note: This oxidation is highly exothermic. Maintaining a low temperature is paramount to prevent runaway reactions and minimize side-product formation. The biphasic system requires efficient stirring to ensure good mass transfer. NaHCO₃ acts as a buffer to maintain a slightly basic pH, which is optimal for the TEMPO catalytic cycle.
Reaction Monitoring: Stir the biphasic mixture vigorously for 2-4 hours at 0-5°C. Monitor the disappearance of the starting material by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase) or HPLC.
Quenching: Once the reaction is complete, quench any excess oxidant by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until a test with potassium iodide-starch paper is negative (no blue/black color).
Work-up and Isolation: Stop the stirrer and allow the layers to separate. Remove the lower organic (DCM) layer. Extract the aqueous layer with additional DCM (2 x 20 L).
Washing: Combine the organic layers and wash sequentially with 1 M HCl (20 L) and brine (20 L). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at <40°C.
Final Product: The resulting solid is the target compound, tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate. It can be further purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to achieve >98% purity. The expected yield is 85-95%.
Quantitative Data Summary
Parameter
Step 1: Intermediate Synthesis
Step 2: Oxidation
Key Reagents
N-Boc-L-Alaninol, Epichlorohydrin, NaH
Hydroxy-azetidine, TEMPO, NaOCl
Solvent(s)
IPA, THF, Toluene
Dichloromethane (DCM)
Temperature
0°C to 65°C
0°C to 5°C
Reaction Time
24-30 hours
2-4 hours
Typical Yield
65-75%
85-95%
Typical Purity (Post-Purification)
>97%
>98%
Analytical Quality Control
Rigorous analytical control is essential to ensure the identity, purity, and consistency of both the intermediate and the final product.
Analysis
Purpose
Specification (Example)
HPLC (High-Performance Liquid Chromatography)
Purity assessment, reaction monitoring
Intermediate: >97% AreaFinal Product: >98.5% Area
¹H and ¹³C NMR
Structural confirmation and identification
Spectra must be consistent with the proposed structure.
Mass Spectrometry (MS)
Molecular weight confirmation
[M+H]⁺ for Intermediate: 188.1281[M+H]⁺ for Final Product: 186.1125
FT-IR Spectroscopy
Functional group analysis
Intermediate: Presence of O-H stretch (~3400 cm⁻¹)Final Product: Absence of O-H, presence of strong C=O stretch (~1760 cm⁻¹)
Karl Fischer Titration
Water content determination
< 0.2% w/w
Workflow and Process Visualization
Figure 2: Industrial process workflow diagram.
Comprehensive Safety Protocols (EHS)
Industrial synthesis requires unwavering adherence to Environment, Health, and Safety (EHS) protocols.
Hazard Identification:
Sodium Hydride (NaH): Flammable solid, water-reactive (releases flammable H₂ gas). Corrosive. Handle only in an inert, dry atmosphere.
Epichlorohydrin: Toxic, carcinogenic, and a strong irritant. Handle in a closed system or with appropriate local exhaust ventilation.
Sodium Hypochlorite (NaOCl): Strong oxidizer, corrosive. Reacts with acids to produce toxic chlorine gas.
Dichloromethane (DCM): Volatile, suspected carcinogen. Use in a well-ventilated area.
THF/Toluene/IPA: Flammable liquids. Ground all equipment to prevent static discharge.
Personal Protective Equipment (PPE):
Task
Required PPE
Charging Solids (NaH)
Flame-retardant lab coat, chemical splash goggles, face shield, heavy-duty chemical-resistant gloves (e.g., butyl rubber), static-dissipative footwear.
Handling Liquids
Chemical-resistant lab coat, chemical splash goggles, nitrile or neoprene gloves.
General Operations
Safety glasses, lab coat, appropriate gloves.
Emergency Procedures:
NaH Spill: DO NOT use water. Smother with dry sand, soda ash, or Class D fire extinguisher powder.
Solvent Spill: Eliminate all ignition sources. Contain the spill with absorbent material.
Personal Exposure: Remove contaminated clothing immediately. Flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention. Refer to the specific Safety Data Sheet (SDS) for each chemical.
Waste Management:
All organic solvent waste must be collected in designated, labeled containers for hazardous waste disposal.
Aqueous waste streams must be neutralized and checked for residual oxidants or reactive materials before being sent to wastewater treatment.
Solid waste (e.g., filter cakes) must be properly characterized and disposed of according to local and federal regulations.
References
A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Journal of Pharmaceutical Analysis. [Link]
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]
Technical Support Center: Optimizing the Synthesis of Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, fie...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into improving the yield and purity of this valuable synthetic building block. The inherent ring strain of the azetidine core, coupled with the stereochemical and electronic influence of the 2-methyl group, presents unique challenges that this guide aims to address through a comprehensive question-and-answer format, detailed troubleshooting, and robust experimental protocols.
Synthesis Overview: A Two-Step Approach
The most common and reliable route to tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate involves a two-step process: first, the synthesis of the precursor alcohol, tert-butyl 2-methyl-3-hydroxyazetidine-1-carboxylate, followed by its oxidation to the desired ketone.
Caption: General workflow for the synthesis of the target ketone.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate?
A1: The main challenges arise from the azetidine ring's inherent strain, which can lead to ring-opening side reactions. The 2-methyl group introduces steric hindrance, which can slow down the oxidation of the precursor alcohol and may require carefully selected reagents. Additionally, if the precursor alcohol is a mixture of diastereomers, the final product will also be a mixture, which can complicate purification and characterization.
Q2: Which protecting group is most suitable for the azetidine nitrogen during this synthesis?
A2: The tert-butoxycarbonyl (Boc) group is highly recommended. It is robust enough to withstand the oxidation conditions and is stable during chromatographic purification. Its removal can be achieved under acidic conditions, which are typically orthogonal to the conditions used to install and react other functional groups on the azetidine ring.
Q3: How does the 2-methyl group influence the choice of oxidation method?
A3: The methyl group at the 2-position creates a more sterically hindered secondary alcohol. This can make oxidation more difficult compared to the unsubstituted analog. Milder, less bulky oxidizing agents are often preferred to avoid side reactions and achieve higher yields. For instance, while a simple chromium-based oxidation might work for unhindered alcohols, it could be sluggish or require harsh conditions for this substrate. Swern or Dess-Martin periodinane (DMP) oxidations are often more suitable as they are effective for hindered alcohols under mild conditions.[1][2]
Q4: What are the key analytical techniques for monitoring this synthesis?
A4: Thin-layer chromatography (TLC) is essential for monitoring the progress of the reaction, allowing for a quick assessment of the consumption of the starting material and the formation of the product. For characterization of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the structure. High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition. If stereochemistry is a concern, chiral High-Performance Liquid Chromatography (HPLC) may be necessary to determine the enantiomeric or diastereomeric purity.[3][4]
Troubleshooting Guide
Issue 1: Incomplete or Sluggish Oxidation of the Precursor Alcohol
Potential Cause
Troubleshooting Steps & Scientific Rationale
Steric Hindrance
The 2-methyl group can sterically hinder the approach of the oxidizing agent. Consider switching to a less bulky oxidant. For example, if using a chromium-based reagent, a Swern or DMP oxidation might be more effective as the active species are generally less sterically demanding.[1][2]
Reagent Quality
Oxidizing agents like DMP can decompose upon storage. Ensure that the reagents are fresh and of high purity. For Swern oxidation, ensure that the dimethyl sulfoxide (DMSO) and oxalyl chloride are anhydrous, as water can quench the reactive intermediates.
Low Reaction Temperature
While many oxidations are run at low temperatures to minimize side reactions, excessively low temperatures can slow the reaction rate for hindered substrates. If the reaction is sluggish, consider a slow and controlled warming of the reaction mixture after the initial addition of reagents.
Insufficient Reagent
Ensure that at least a stoichiometric amount of the oxidizing agent is used. For hindered alcohols, a slight excess (1.1 to 1.5 equivalents) may be necessary to drive the reaction to completion.
Issue 2: Low Yield of the Target Ketone After Workup
Potential Cause
Troubleshooting Steps & Scientific Rationale
Product Volatility
Small, relatively non-polar molecules can be lost during solvent removal under high vacuum. Use a rotary evaporator at a moderate temperature and pressure.
Product Instability
The strained azetidinone ring can be sensitive to harsh pH conditions. Ensure that the workup is performed under neutral or mildly basic/acidic conditions. Avoid prolonged exposure to strong acids or bases.
Difficult Purification
The product may co-elute with byproducts during column chromatography. Optimize the solvent system for chromatography. A shallow gradient of a polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) often provides better separation.
Incomplete Extraction
The product may have some water solubility. Ensure thorough extraction from the aqueous phase during workup by using multiple extractions with an appropriate organic solvent like ethyl acetate or dichloromethane.
Issue 3: Impure Final Product
Potential Cause
Troubleshooting Steps & Scientific Rationale
Unreacted Starting Material
If the oxidation is incomplete, the precursor alcohol will contaminate the final product. See Issue 1 for solutions. Purification via column chromatography should separate the more polar alcohol from the ketone.
Oxidation Byproducts
Swern Oxidation: Can produce dimethyl sulfide, which has a strong odor. This is volatile and should be removed in vacuo. Ensure the reaction is performed in a well-ventilated fume hood. DMP Oxidation: The reduced form of DMP, iodinane, can be difficult to remove. Quenching the reaction with a saturated solution of sodium thiosulfate can help to solubilize the iodine byproducts in the aqueous phase, facilitating their removal during workup.
Side Reactions
Over-oxidation is generally not an issue for secondary alcohols. However, if harsh conditions are used, side reactions involving the Boc protecting group or the azetidine ring can occur. Stick to mild oxidation conditions and monitor the reaction closely by TLC.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 2-methyl-3-hydroxyazetidine-1-carboxylate (Precursor)
This protocol is adapted from a procedure for the reduction of the target ketone.
Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate (1.0 eq) in methanol at 0°C.
Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0°C.
Reaction: Allow the reaction to warm to room temperature and stir for 3 hours, monitoring by TLC.
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
Extraction: Dilute the residue with water and extract with ethyl acetate (3x).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product. Further purification can be achieved by column chromatography on silica gel.
Protocol 2: Oxidation to tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate (Representative Swern Oxidation)
This is a representative protocol based on the Swern oxidation of secondary alcohols and should be optimized for this specific substrate.
Caption: Mechanism of the Swern Oxidation.
Preparation: To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78°C under a nitrogen atmosphere, add anhydrous DMSO (2.2 eq) dropwise. Stir for 15 minutes.
Addition of Alcohol: Add a solution of tert-butyl 2-methyl-3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at -78°C. Stir for 30 minutes.
Elimination: Add triethylamine (5.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 1 hour.
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with a saturated solution of ammonium chloride, saturated sodium bicarbonate, and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
References
Okada, T., Asawa, T., Sugiyama, Y., Kirihara, M., Iwai, T., & Kimura, Y. (2014).
Attoui, M., & Vatèle, J. M. (2014). A New IBX/n-Bu4NBr/H2O System for the Chemoselective Oxidation of Alcohols. Synlett, 25(20), 2923-2927.
WO2022037568A1 - Bicyclic compounds, compositions and use thereof. (2022).
Challenges in the development of an M4 PAM preclinical candidate: The discovery, SAR, and biological characterization of a series of azetidine-derived tertiary amides. (n.d.). PubMed Central (PMC).
Oxidation of secondary alcohols to ketones. (2020). L.S.College, Muzaffarpur.
A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). PubMed Central (PMC).
Oxidation of Alcohols. (2024). Chemistry LibreTexts.
Technical Support Center: Purification of Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate
Welcome to the technical support center for the purification of Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the purification of Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this key synthetic intermediate. The inherent strain of the four-membered azetidine ring, coupled with the reactivity of the β-lactam moiety, can present unique challenges during purification.[1][2][3] This resource aims to equip you with the knowledge to overcome these obstacles and achieve high purity for your downstream applications.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate, providing explanations for the underlying causes and actionable solutions.
Problem 1: Low Recovery After Column Chromatography
Symptom: A significant loss of product is observed after purification via silica gel column chromatography.
Potential Causes & Solutions:
Product Decomposition on Silica Gel: The slightly acidic nature of standard silica gel can lead to the degradation of the acid-sensitive Boc-protecting group or the strained β-lactam ring.[1]
Solution 1: Neutralize the Silica Gel. Before packing the column, prepare a slurry of silica gel in the chosen eluent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v). This will neutralize the acidic sites on the silica surface.
Solution 2: Use an Alternative Stationary Phase. Consider using a more inert stationary phase like neutral alumina.[1][3] However, be aware that alumina can sometimes present its own challenges with certain compounds. A small-scale trial is always recommended.
Product Volatility: While not extremely volatile, some loss may occur during solvent removal under high vacuum, especially if excessive heat is applied.
Solution: Careful Solvent Removal. Concentrate the fractions at reduced temperature (e.g., ≤ 30°C) using a rotary evaporator. Avoid leaving the purified product on the evaporator for extended periods after the solvent has been removed.
Problem 2: Co-elution of Impurities with the Product
Symptom: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis of the purified fractions shows the presence of impurities with similar retention factors (Rf) or retention times to the desired product.
Potential Causes & Solutions:
Similar Polarity of Product and Impurities: Starting materials or byproducts from the synthesis may have polarities very close to that of Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate.
Solution 1: Optimize the Eluent System. A systematic approach to solvent system optimization is crucial.[2]
Vary the Solvent Ratio: If using a common system like hexane/ethyl acetate, perform a gradient elution, starting with a lower polarity and gradually increasing it.[2] This can often resolve closely eluting spots.
Introduce a Third Solvent: Adding a small amount of a third solvent with a different polarity, such as dichloromethane or methanol, can alter the selectivity of the separation.
Solution 2: Consider an Alternative Chromatographic Technique. If flash chromatography is insufficient, preparative HPLC may be necessary to achieve the desired purity.[1][4] A reversed-phase C18 column with a mobile phase of acetonitrile and water or a buffer is a common choice for polar compounds.[4]
Problem 3: Product Appears as an Oil Instead of a Solid
Symptom: The purified product is obtained as a viscous oil or a waxy solid, even though it is expected to be a crystalline solid. This could be due to the presence of residual solvents or impurities.
Potential Causes & Solutions:
Residual Solvents: Trapped solvent molecules can disrupt the crystal lattice, preventing solidification.
Solution: High Vacuum Drying. Dry the product under high vacuum for an extended period. Gentle heating (e.g., 30-40°C) can aid in removing stubborn solvents, but monitor for any signs of degradation.
Presence of Impurities: Even small amounts of impurities can inhibit crystallization.
Solution 1: Re-purification. If residual solvents are not the issue, re-purification using a different method (e.g., a different solvent system for chromatography) may be necessary.
Solution 2: Recrystallization. If the product is of reasonable purity but still oily, recrystallization can be a highly effective final purification step.[3][5]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent system for flash chromatography of Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate?
A1: A mixture of ethyl acetate and hexanes is a good starting point. The polarity can be adjusted based on the specific impurity profile. A typical starting point would be in the range of 20-40% ethyl acetate in hexanes. It is always recommended to first determine the optimal solvent system using TLC.
Q2: How can I effectively monitor the progress of the column chromatography?
A2: Thin Layer Chromatography (TLC) is the most common and effective method.[6]
Visualization: The Boc-protected β-lactam can be visualized under UV light at 254 nm.[6][7] For enhanced visualization, staining with a potassium permanganate solution can be used, which will react with any oxidizable functional groups.
Q3: Is recrystallization a viable purification method for this compound?
A3: Yes, recrystallization can be an excellent technique for final purification, especially to remove small amounts of impurities and to obtain a crystalline solid.[3][5]
Solvent Screening: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent/anti-solvent system can also be effective. Common solvents to screen include ethyl acetate, isopropyl alcohol, and mixtures of hexanes with a more polar solvent.
Q4: What are the recommended storage conditions for the purified product?
A4: Due to the potential for degradation of the strained ring, it is advisable to store the purified Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate at a low temperature, such as 2-8°C, under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture.[8][9]
Q5: My product seems to be degrading during purification. What are the likely causes and how can I prevent this?
A5: The β-lactam ring is susceptible to cleavage under harsh acidic or basic conditions, and also by nucleophiles.
Avoid Harsh Conditions: Ensure that all solvents and reagents used during workup and purification are neutral. If an acidic or basic wash is necessary during the workup, perform it quickly and at low temperatures.
Neutralize Silica Gel: As mentioned in the troubleshooting guide, the acidity of silica gel can be a cause of degradation.[1] Neutralizing the silica gel with triethylamine is a common preventative measure.
Temperature Control: Avoid excessive heat during all stages of purification, including solvent removal.[10]
Experimental Protocols & Data
Protocol 1: Flash Column Chromatography with Neutralized Silica Gel
Slurry Preparation: In a fume hood, weigh the required amount of silica gel (typically 50-100 times the weight of the crude product). Add the starting eluent (e.g., 10% ethyl acetate in hexanes) to the silica gel to form a slurry. Add triethylamine to the slurry to a final concentration of 0.5% (v/v).
Column Packing: Wet pack the column with the prepared slurry, ensuring no air bubbles are trapped.
Sample Loading: Dissolve the crude Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate in a minimal amount of dichloromethane or the starting eluent. Adsorb this solution onto a small amount of silica gel, and then gently evaporate the solvent to obtain a dry powder. Carefully add the dry-loaded sample to the top of the packed column.
Elution: Begin elution with the starting solvent system, gradually increasing the polarity (e.g., from 10% to 40% ethyl acetate in hexanes) based on TLC analysis of the crude material.
Fraction Collection: Collect fractions and monitor them by TLC.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a temperature not exceeding 30°C.
Data Summary: Typical Eluent Systems for Chromatography
Technique
Stationary Phase
Mobile Phase (Starting Point)
Polarity
TLC
Silica Gel GF254
30% Ethyl Acetate in Hexanes
Normal Phase
Flash Chromatography
Silica Gel (neutralized)
10-40% Ethyl Acetate in Hexanes (gradient)
Normal Phase
Preparative HPLC
C18
40% Acetonitrile in Water (isocratic or gradient)
Reversed Phase
Visualization: Purification Workflow Decision Tree
This diagram outlines a logical workflow for selecting the appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
References
Benchchem. (n.d.). Troubleshooting guide for 3-(2-Phenoxyethyl)azetidine related experiments.
Benchchem. (n.d.). Troubleshooting guide for azetidine derivative synthesis.
Benchchem. (n.d.). Technical Support Center: Working with Substituted Azetidines.
Benchchem. (n.d.). Technical Support Center: Azetidine Ring Formation.
Chongqing Chemdad Co., Ltd. (n.d.). tert-Butyl 3-oxoazetidine-1-carboxylate. Retrieved from [Link]
Ebeshi, B. U., Vaikosen, E. N., & Temes, K. T. (2015). High performance thin layer chromatographic and ultra-violet spectrophotometric fingerprinting of some beta lactam antibiotics. J Sci Pract Pharm, 2(1), 64.
Gimeno, P., Maguregui, M. I., Jiménez, R. M., & Alonso, R. M. (2001). Rapid analysis and separation of fifteen beta-lactam drugs Using Reversed-Phase High-Performance Liquid Chromatography. Analytical Methods in Environmental Chemistry Journal.
Google Patents. (n.d.). Process for the production of beta lactam crystals.
Imre, T., Cîrje, M., & Muntean, D. L. (2013). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. Acta Medica Marisiensis, 59(3).
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unpacking the Chemical Properties and Applications of Tert-Butyl 3-Oxoazetidine-1-Carboxylate. Retrieved from [Link]
ResearchGate. (2020). Model development for enzymatic reactive crystallization of β-lactam antibiotics: a reaction–diffusion-crystallization approach. Retrieved from [Link]
RSC Publishing. (2017). Reactive crystallization of β-lactam antibiotics: strategies to enhance productivity and purity of ampicillin. Retrieved from [Link]
Silva, J. C., Lona, L. M. F., & Bassi, F. A. (2006). Simultaneous determination of beta-lactamic antibiotics by a new high-performance low-pressure chromatographic system using a multisyringe burette coupled to a monolithic column (MSC). Journal of pharmaceutical and biomedical analysis, 41(3), 886-892.
Common side reactions and byproducts in "Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate" chemistry
Welcome to the technical support center for Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find troubleshooting advice and frequently asked questions to navigate the common challenges associated with the synthesis, purification, and handling of this chiral azetidinone.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during your work with Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate, providing potential causes and actionable solutions.
Problem 1: Low or Inconsistent Yields in Synthesis
Symptoms: The yield of the desired 2-methyl-3-oxoazetidine is significantly lower than expected, or varies greatly between batches.
Potential Causes & Solutions:
Incomplete Oxidation of the Precursor Alcohol: A common synthetic route to 3-oxoazetidines is the oxidation of the corresponding 3-hydroxyazetidine precursor.[1][2] If the oxidation is incomplete, the starting material will contaminate the product and reduce the yield.
Troubleshooting Steps:
Monitor the reaction closely: Use TLC or LC-MS to track the disappearance of the starting alcohol.
Optimize oxidant stoichiometry: A slight excess of the oxidizing agent may be necessary to drive the reaction to completion. However, a large excess can lead to side reactions.
Consider alternative oxidation methods: If a particular oxidation protocol (e.g., Swern, Dess-Martin) is giving poor results, consider alternatives like a TEMPO-catalyzed oxidation, which can be milder and more selective.[1]
Side Reactions During Staudinger Cycloaddition: The [2+2] cycloaddition of a ketene and an imine (Staudinger reaction) is a powerful method for β-lactam synthesis.[3][4] However, it can be prone to side reactions and the formation of diastereomers, especially with substituted ketenes.
Troubleshooting Steps:
Control the reaction temperature: Low temperatures (e.g., -78 °C to 0 °C) are often crucial to suppress side reactions and improve diastereoselectivity.[4]
Slow addition of reagents: Adding the ketene precursor (e.g., an acid chloride) slowly to the imine solution can help maintain a low concentration of the highly reactive ketene, minimizing polymerization and other side reactions.
Choice of base: The base used to generate the ketene is critical. A non-nucleophilic, sterically hindered base is often preferred to avoid competing reactions.
Product Instability: The strained β-lactam ring can be susceptible to degradation under the reaction or workup conditions.
Troubleshooting Steps:
Maintain neutral pH during workup: Avoid strongly acidic or basic conditions during extraction and purification.
Minimize exposure to heat: Prolonged heating can lead to decomposition. Use lower temperatures for solvent removal when possible.
Problem 2: Presence of Unexpected Impurities in the Final Product
Symptoms: NMR or LC-MS analysis of the purified product shows significant peaks that do not correspond to the desired molecule.
Potential Causes & Solutions:
Aldol Condensation Byproducts: 3-Oxoazetidines possess enolizable protons and can undergo self-condensation, especially in the presence of acid or base, to form dimeric or oligomeric impurities.
Identification: These byproducts will have a significantly higher molecular weight than the starting material and may show characteristic signals for α,β-unsaturated ketones in the NMR spectrum.
Prevention:
Strict pH control: Ensure all reagents and solvents are neutral. If a basic or acidic step is necessary, it should be performed at low temperatures and for the shortest possible time.
Use non-nucleophilic bases: When a base is required, opt for one that is less likely to promote enolization, such as a sterically hindered amine.
Purification: Column chromatography on silica gel is typically effective for removing these higher molecular weight impurities.
Ring-Opened Byproducts: The strained azetidine ring is susceptible to nucleophilic attack, leading to ring-opened products.[3][5] This can be a problem if nucleophiles are present during the reaction or workup.
Identification: Ring-opened products will have a different fragmentation pattern in mass spectrometry and will lack the characteristic signals of the cyclic azetidinone in NMR.
Prevention:
Avoid nucleophilic reagents and solvents: Be mindful of using nucleophilic solvents (e.g., methanol) or reagents in subsequent steps if the β-lactam needs to be recovered intact.
Quench reactions carefully: Ensure that any reactive nucleophiles are fully quenched before workup.
Purification: The polarity of ring-opened byproducts is often significantly different from the starting material, facilitating separation by chromatography.
Boc-Deprotected Impurity: The tert-butoxycarbonyl (Boc) protecting group is labile under acidic conditions. Exposure to even mild acids can lead to its removal.
Identification: A peak corresponding to the molecular weight of the deprotected amine will be visible in the mass spectrum.
Prevention:
Avoid acidic conditions: Use neutral or slightly basic conditions for all manipulations.
Buffer reactions: If there is a possibility of acid generation during a reaction, consider adding a non-nucleophilic base as a buffer.
Purification: The free amine is significantly more polar than the N-Boc protected compound and can often be removed by a simple aqueous wash with a dilute base or by column chromatography.
Problem 3: Racemization or Low Diastereoselectivity
Symptoms: The product is obtained as a racemic mixture or a mixture of diastereomers, even when using chiral starting materials or catalysts.
Potential Causes & Solutions:
Racemization at the C2-Position: The proton at the C2 position is alpha to the carbonyl group, making it susceptible to deprotonation and subsequent racemization via an achiral enolate intermediate, especially under basic or acidic conditions.[6][7]
Troubleshooting Steps:
Maintain neutral pH: This is the most critical factor in preventing racemization.
Low-temperature reactions: If basic or acidic conditions are unavoidable, conduct the reaction at the lowest possible temperature to minimize the rate of enolization.
Limit reaction time: Shorter reaction times reduce the opportunity for racemization.
Poor Diastereoselectivity in the Staudinger Reaction: The stereochemical outcome of the Staudinger cycloaddition is highly dependent on the reaction conditions and the nature of the reactants.[3][4]
Troubleshooting Steps:
Optimize the solvent: The polarity of the solvent can influence the stereochemical course of the reaction.
Screen different bases: The choice of base can have a significant impact on the diastereomeric ratio.
Modify the substituents: The steric and electronic properties of the substituents on both the ketene and the imine can be adjusted to favor the formation of one diastereomer.
Purification: Careful column chromatography can often separate diastereomers.
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate?
A1: This compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage).[8] It is important to protect it from moisture and atmospheric oxygen to prevent degradation.
Q2: How can I purify Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate?
A2: The most common method for purifying this compound is flash column chromatography on silica gel.[9] A gradient of ethyl acetate in hexanes is typically effective. The exact solvent system will depend on the impurities present. It is crucial to use high-purity solvents and to avoid acidic or basic additives in the eluent unless necessary for separation, and then only with caution.
Q3: What analytical techniques are best for characterizing this compound and its impurities?
A3: A combination of techniques is recommended for full characterization:
¹H and ¹³C NMR: To confirm the structure of the desired product and to identify major impurities.
LC-MS: To determine the purity of the sample and to identify the molecular weights of any byproducts.
Chiral HPLC: To determine the enantiomeric excess or diastereomeric ratio of the product.
FT-IR: To confirm the presence of key functional groups, such as the β-lactam carbonyl (typically around 1740-1760 cm⁻¹) and the Boc-carbonyl.
Q4: Is the methyl group at the C2 position expected to influence the reactivity compared to the unsubstituted analog?
A4: Yes, the methyl group at the C2 position can have several effects:
Steric Hindrance: It can sterically hinder the approach of nucleophiles to the carbonyl group, potentially making it less susceptible to certain reactions.
Electronic Effects: The electron-donating nature of the methyl group may slightly destabilize an adjacent enolate, potentially affecting the rate of racemization and aldol reactions.
Diastereoselectivity: In reactions that form a new stereocenter, the existing stereocenter at C2 will influence the stereochemical outcome.
III. Visualizing Potential Side Reactions
To aid in understanding the potential side reactions, the following diagrams illustrate the key chemical transformations that can lead to impurities.
Caption: Aldol condensation pathway.
Caption: Nucleophilic ring-opening of the azetidinone.
Caption: Racemization at the C2 position via an enolate intermediate.
IV. References
Alcaide, B., & Almendros, P. (2014). Advances in the chemistry of β-lactam and its medicinal applications. Future Medicinal Chemistry, 6(7), 845-863.
Singh, R., & Singh, D. (2012). Intermolecular nucleophile opening of β-lactams and retrosynthetic analysis of the intramolecular conversion to heterocyclic quaternary amino acids. Tetrahedron, 68(46), 9497-9507.
Fesat, H., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1345.
Di Mola, A., et al. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(16), 3326-3343.
Valenti, C., et al. (2009). Azetidinones as Zinc-Binding Groups to Design Selective HDAC8 Inhibitors. ChemMedChem, 4(10), 1644-1653.
Wang, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 1-8.
Chavan, A. A., & Pai, N. R. (2007). Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones. Molecules, 12(11), 2467-2477.
Borah, R., & Bhuyan, P. J. (2018). Studies on Substituted Beta Lactams Towards Ring Opening: Elimination Versus Rearrangement. Modern Chemistry & Applications, 6(2), 1-4.
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Tert-Butyl 3-Oxoazetidine-1-Carboxylate: A Key Pharmaceutical Intermediate. Retrieved from [Link]
Sannier, F., et al. (2021). Click and Release Chemistry for Activity-Based Purification of β-Lactam Targets. Chemistry–A European Journal, 27(29), 7849-7856.
De Kimpe, N., & De Vleeschauwer, M. (2006). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Current Organic Chemistry, 10(11), 1293-1322.
Le Goffic, F., et al. (1975). [Purification of beta-lactamases by affinity chromatography]. Biochimie, 57(1), 29-34.
Cartwright, S. J., & Waley, S. G. (1984). Purification of beta-lactamases by affinity chromatography on phenylboronic acid-agarose. Biochemical Journal, 221(2), 505-512.
White, J. D., & Shaw, S. (2015). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Organic Letters, 17(16), 4136-4139.
Foley, D. A., et al. (2017). Synthesis of medium-ring lactams and macrocyclic peptide mimetics via conjugate addition/ring expansion cascade reactions. Chemical Science, 8(10), 7083-7089.
Singh, G. S. (2004). Recent Progress in the Synthesis and Chemistry of Azetidinones. Mini-Reviews in Organic Chemistry, 1(2), 127-140.
CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024, June 17). YouTube. Retrieved from [Link]
Carda, M., et al. (2004). Synthesis of Enantiomerically Enriched Oxazolinyl[3][5]Oxazetidines. Helvetica Chimica Acta, 87(11), 2896-2905.
Al-Amiery, A. A., et al. (2012). Synthesis, characterization and antibacterial evaluation of some azetidinone derivatives of 3-methyl-1H-pyrazol-5 (4H)-one. Research on Chemical Intermediates, 38(8), 1779-1787.
Banik, B. K. (Ed.). (2012). Novel and Recent Synthesis and Applications of β-Lactams. Springer.
Wang, J., et al. (2021). Asymmetric Catalytic Construction of 1,1-Diheteroquaternary Tetrahydro-β-carbolines Enables Collective Syntheses of Polycyclic Alkaloids. Journal of the American Chemical Society, 143(30), 11585-11596.
Miller, W. R., et al. (2021). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 9, 685250.
PubChem. (n.d.). tert-Butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate. Retrieved from [Link]
Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 46835-46865.
Page, M. I. (2001). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. In The Organic Chemistry of Enzyme-Catalysed Reactions (pp. 339-366). Royal Society of Chemistry.
PubChemLite. (n.d.). Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate. Retrieved from [Link]
LibreTexts. (2021, March 5). 19.11: Racemization. Chemistry LibreTexts. Retrieved from [Link]
Wikipedia. (n.d.). β-Lactam antibiotic. Retrieved from [Link]
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unpacking the Chemical Properties and Applications of Tert-Butyl 3-Oxoazetidine-1-Carboxylate. Retrieved from [Link]
PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Retrieved from [Link]
Oakwood Chemical. (n.d.). N-Boc-3-oxoazetidine. Retrieved from [Link]
Knight Chemicals Online. (n.d.). tert-butyl 3-(4-(hydroxymethyl)benzyl)azetidine-1-carboxylate. Retrieved from [Link]
Stability of "Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate" under acidic or basic conditions
Answering the user's request. Technical Support Center: Stability of Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate Welcome to the technical support guide for tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate (CAS No.
Author: BenchChem Technical Support Team. Date: January 2026
Answering the user's request.
Technical Support Center: Stability of Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate
Welcome to the technical support guide for tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate (CAS No. 1408076-36-7).[1] This document provides in-depth answers to frequently asked questions and troubleshooting advice regarding the stability of this versatile building block. As researchers in medicinal chemistry and drug development, understanding the stability profile of your reagents is critical for reaction success, yield optimization, and impurity control. This guide is structured to explain the chemical principles governing the compound's reactivity under common laboratory conditions.
The stability of this molecule is governed by three primary structural features:
The N-Boc (tert-butoxycarbonyl) protecting group , which is notoriously sensitive to acid.
The azetidine ring , a four-membered heterocycle with significant ring strain (approx. 25.4 kcal/mol).[2] This inherent strain makes the ring susceptible to cleavage reactions that relieve it.[3][4]
The azetidin-3-one functionality, which creates a β-keto carbamate system. This enhances the electrophilicity of the ring carbonyl and can influence the acidity of adjacent protons.
Frequently Asked Questions (FAQs)
Q1: My compound seems to be degrading during my acidic workup (e.g., washing with 1M HCl). What is the likely cause?
A: The most probable cause of degradation under acidic conditions is the cleavage of the N-Boc protecting group. The Boc group is designed to be removed with acid, and even brief exposure to moderately strong aqueous acids can initiate this process.
The Mechanism of Acid-Catalyzed Deprotection:
The reaction is initiated by the protonation of one of the carbamate's oxygen atoms. The tert-butyl group then cleaves as a stable tertiary carbocation, which subsequently deprotonates to form isobutene gas. The resulting carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to yield the free secondary amine as its corresponding acid salt (e.g., an ammonium chloride if HCl was used).[5][6] This entire cascade is thermodynamically favorable.
Common Acids: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid are all effective at cleaving Boc groups.[5][7]
Practical Implication: Avoid prolonged contact with any acidic media if the intent is to keep the Boc group intact. If an acidic wash is necessary, use a milder acid (e.g., dilute citric acid, saturated NH₄Cl), keep the contact time minimal, and perform the operation at low temperatures (0-5 °C).
Q2: I plan to use a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in my next step. Is this compound stable to strong bases?
A: Use of strong bases is not recommended and poses a significant risk of degradation via ring-opening hydrolysis. While the Boc group itself is generally stable to bases, the combination of ring strain and the β-keto functionality makes the azetidinone ring susceptible to nucleophilic attack.
The Mechanism of Base-Catalyzed Ring-Opening:
A strong nucleophile, such as a hydroxide ion (OH⁻), will preferentially attack the most electrophilic center, which is the ketone carbonyl at the C3 position. This attack forms a tetrahedral intermediate. Driven by the release of the high ring strain, the C2-C3 bond can cleave, leading to the opening of the four-membered ring. The result is a linear amino acid derivative. This pathway is analogous to the base-catalyzed hydrolysis of β-lactams (azetidin-2-ones), which is a well-documented process.[8][9][10]
Alternative Bases: If a base is required, consider non-nucleophilic, sterically hindered bases like triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃). The choice should be guided by the specific reaction requirements, but strong, nucleophilic bases should be avoided.
Q3: What are the optimal storage and handling conditions for this compound?
A: Given its sensitivity to both acid and potentially strong bases, careful storage is crucial.
Temperature: Vendor safety data sheets and product pages recommend storage at -20°C or under an inert atmosphere at 2-8°C for long-term stability.[1][11][12]
Atmosphere: The compound is listed as potentially moisture-sensitive.[11][13] Store under an inert atmosphere (e.g., Argon or Nitrogen) and ensure containers are tightly sealed to prevent exposure to atmospheric moisture, which can be slightly acidic due to dissolved CO₂.
General Handling: When bringing the compound to room temperature for weighing, allow the sealed container to equilibrate fully to prevent condensation from forming inside. Use clean, dry glassware and anhydrous solvents when possible.
Q4: I am observing an unexpected, more polar spot on my TLC plate after my reaction. What could this impurity be?
A: The identity of the impurity depends on the reaction conditions.
Under Acidic Conditions: The likely impurity is the deprotected product, 2-methylazetidin-3-one (as its salt). This compound will be significantly more polar than the starting material due to the presence of the free amine, causing it to have a much lower Rf value on silica gel TLC.
Under Basic Conditions: The likely impurity is the ring-opened product, 2-((tert-butoxycarbonyl)amino)butanoic acid (or its corresponding salt/ester depending on the workup). This linear amino acid derivative will also be more polar than the cyclic starting material.
Troubleshooting Guide
Problem Observed
Probable Cause
Recommended Solution
Low or no recovery of starting material after acidic workup.
Acid-catalyzed cleavage of the N-Boc group.
Neutralize the reaction mixture carefully before extraction. Use a milder wash like saturated sodium bicarbonate (NaHCO₃) or brine. Perform washes at low temperature (0 °C).
Multiple new spots on TLC after reaction with a strong base.
Base-catalyzed ring-opening of the azetidinone ring.
Switch to a non-nucleophilic organic base (e.g., DIPEA, TEA). If a hydroxide source is essential, run the reaction at the lowest possible temperature and for the shortest possible time.
Reaction fails to proceed, even with a clean starting material.
The compound may have degraded during storage.
Verify the purity of the starting material by ¹H NMR or LC-MS before use. Purchase from a reputable supplier and adhere to strict storage conditions.[1]
Inconsistent reaction yields between batches.
Variable exposure to acidic or basic conditions during workup or purification. Moisture contamination.
Standardize all workup and purification procedures. Ensure consistent pH, temperature, and time. Use anhydrous solvents and inert atmosphere techniques for sensitive reactions.
Visualizing Degradation Pathways
To better understand the stability challenges, the following diagrams illustrate the key molecular structure and its degradation pathways.
Caption: Structure of the target molecule.
Caption: Workflow of acid-catalyzed N-Boc deprotection.
Caption: Plausible mechanism for base-catalyzed ring-opening.
Experimental Protocol: pH Stability Screen
This protocol provides a general method to quickly assess the stability of your compound under specific acidic or basic conditions before committing to a large-scale reaction.
Objective: To determine the stability of tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate at a given pH over time.
Materials:
Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate
An appropriate organic solvent in which the compound is soluble (e.g., Acetonitrile, THF)
Aqueous buffer solutions of the desired pH (e.g., pH 4, pH 7, pH 10)
Small vials or test tubes
TLC plates (silica gel) and a suitable developing solvent system (e.g., 30% Ethyl Acetate in Hexane)
LC-MS (if available)
Procedure:
Stock Solution Preparation: Prepare a stock solution of the compound in your chosen organic solvent (e.g., 10 mg/mL in acetonitrile).
Reaction Setup:
Label three vials: "Acidic," "Neutral," and "Basic."
To each vial, add 1 mL of the corresponding aqueous buffer (e.g., pH 4 buffer to "Acidic," etc.).
Add 100 µL of the compound's stock solution to each vial. This creates a biphasic system or a solution, depending on the solvent.
Cap the vials and stir or shake them gently at room temperature.
Time-Point Monitoring:
Immediately after mixing (T=0), take a small aliquot from the organic layer (or the mixture if miscible) of each vial and spot it on a TLC plate.
Continue to take aliquots at set time intervals (e.g., T=30 min, T=1 hr, T=4 hr, T=24 hr).
For LC-MS analysis, a small aliquot can be quenched (e.g., by neutralizing it) and diluted for injection.
Analysis:
Develop the TLC plate(s) in your chosen eluent system and visualize (e.g., using a potassium permanganate stain, as the compound lacks a strong UV chromophore).
Interpretation: Compare the spots at different time points. The disappearance of the starting material spot (and the appearance of a new, more polar spot) indicates degradation. The rate of disappearance gives a qualitative measure of stability under those conditions.
LC-MS Analysis: Quantify the percentage of starting material remaining at each time point for a more precise stability assessment.
This simple test can save significant time and material by identifying potentially problematic conditions before you begin your synthesis.
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d0ob02550a]
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlehtml/2021/ob/d0ob02550a]
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8490098/]
The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery. Benchchem. [URL: https://www.benchchem.com/blog/the-azetidine-ring-a-technical-guide-to-its-stability-and-reactivity-for-drug-discovery]
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.1c00454]
Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4567319/]
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob00980e]
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [URL: https://www.mdpi.com/1420-3049/27/22/7984]
Stability of β-lactam antibiotics in bacterial growth media. National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7323970/]
Chapter 3: The β-Lactam (Azetidin-2-one) as a Privileged Ring in Medicinal Chemistry. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/chapter/bk9781849735953-00055/978-1-84973-595-3]
The β-Lactam (Azetidin-2-one) as a Privileged Ring in Medicinal Chemistry. RSC Books. [URL: https://books.rsc.org/books/edited-volume/1330/chapter/55/The-Lactam-Azetidin-2-one-as-a-Privileged-Ring]
A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3883854/]
Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3137107/]
Stability of Biological Activity of Frozen β-lactams over Time as Assessed by Time-Lapsed Broth Microdilutions. MDPI. [URL: https://www.mdpi.com/2079-6382/8/2/50]
Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10879555/]
Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening. ResearchGate. [URL: https://www.researchgate.
Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/cy/d3cy00366c]
Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. [URL: https://www.youtube.
Technical Support Center: Synthesis of 2-Oxoazetidine-3-Carboxylic Acid Derivatives
Welcome to the technical support center for the synthesis of 2-oxoazetidine-3-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common cha...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 2-oxoazetidine-3-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical β-lactam scaffold. The inherent ring strain and multifunctional nature of these molecules present unique synthetic hurdles.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of 2-oxoazetidine-3-carboxylic acid and its derivatives.
Q1: What are the most common strategies for synthesizing the 2-oxoazetidine (β-lactam) ring?
A1: The construction of the β-lactam ring is the cornerstone of synthesizing these derivatives. The most prevalent and historically significant methods include:
[2+2] Cycloaddition (Staudinger Reaction): This reaction involves the cycloaddition of a ketene with an imine.[1][2][3] It is a widely used method, but control of stereochemistry (cis vs. trans) can be a challenge and often depends on the specific reactants and reaction conditions.[2]
Wolff Rearrangement: A more recent and versatile approach involves the thermally or photochemically induced Wolff rearrangement of diazotetramic acids to form a ketene intermediate, which is then trapped by a nucleophile to yield the desired 2-oxoazetidine-3-carboxylic acid derivative.[4][5][6][7][8][9] This method allows for late-stage diversification of the substituent at the exocyclic carbonyl group.[5][6]
Ring Closure of β-Amino Acids: The intramolecular cyclization of β-amino acid derivatives is another fundamental approach.[10] This can be achieved through various methods, including the use of Grignard reagents or other coupling agents to facilitate the N1-C2 bond formation.[10]
Other Ring-Closing Strategies: Several other methods exist, such as C3-C4 bond formation via enolate-mediated alkylation or radical cyclizations, and N1-C4 bond formation through Mitsunobu reactions or metal-catalyzed C-H functionalization.[10]
Q2: Why is stereocontrol a major challenge in the synthesis of 2-oxoazetidine-3-carboxylic acid derivatives?
A2: The 2-oxoazetidine ring contains two adjacent stereocenters at the C3 and C4 positions. The relative stereochemistry (cis or trans) of the substituents at these positions significantly impacts the biological activity of the final molecule. For instance, in certain synthetic routes like the Wolff rearrangement of chiral diazotetramic acids, the reaction can lead exclusively to the trans-diastereomer.[4][5][8][9] In contrast, the Staudinger reaction can yield either cis or trans products, or a mixture of both, depending on the reaction conditions and the nature of the ketene and imine used.[2] Achieving high diastereoselectivity is a critical challenge that often requires careful selection of chiral auxiliaries, catalysts, or reaction conditions.
Q3: What are the key considerations for choosing protecting groups for the carboxylic acid and the nitrogen on the β-lactam ring?
A3: Protecting groups are essential to prevent unwanted side reactions with the acidic proton of the carboxylic acid and the nucleophilic nitrogen of the β-lactam.[11][12]
Carboxylic Acid Protection: The carboxylic acid is typically protected as an ester (e.g., methyl, ethyl, benzyl, or t-butyl ester) to mask its acidic proton.[11][12] The choice of ester depends on the desired deprotection conditions. For example, benzyl esters can be removed by hydrogenolysis, while t-butyl esters are cleaved under acidic conditions.[13]
Amine/Amide Protection: While the β-lactam nitrogen is part of an amide and generally less reactive than a free amine, protection might be necessary in some synthetic routes. Common protecting groups for amines that could be adapted include Boc (t-butyloxycarbonyl) and Cbz (benzyloxycarbonyl).[11] The selection of the protecting group should be orthogonal to the deprotection conditions of the carboxylic acid protecting group to allow for selective removal.
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific problems you may encounter during your synthesis.
Problem: The desired 2-oxoazetidine-3-carboxylic acid derivative is obtained in low yield or not at all.
Possible Causes & Solutions:
Possible Cause
Explanation
Troubleshooting Steps
Inefficient Ring Closure
The activation energy for the intramolecular cyclization may be too high under the current reaction conditions.
For β-amino acid cyclization: Experiment with different coupling reagents (e.g., DCC, EDC) or consider using a Grignard reagent for the Breckpot synthesis.[1] For [2+2] cycloadditions: Ensure the ketene is generated efficiently in situ and that the imine is sufficiently reactive.
Decomposition of Starting Materials or Product
The β-lactam ring is strained and can be susceptible to hydrolysis or other degradation pathways, especially under harsh reaction conditions (e.g., strong acid or base, high temperatures).[1]
Monitor the reaction progress carefully (e.g., by TLC or LC-MS) to identify the optimal reaction time. Use milder reaction conditions where possible. Ensure all reagents and solvents are dry, as water can lead to hydrolysis. Additional alkyl substituents can sterically shield the ring and prevent unwanted nucleophilic attack leading to product degradation.[5][14]
Unsuitable Solvent
The polarity and coordinating ability of the solvent can significantly influence the reaction rate and selectivity.
Screen a range of solvents with varying polarities (e.g., THF, dichloromethane, acetonitrile). For reactions involving charged intermediates, a more polar solvent may be beneficial.
Steric Hindrance
Bulky substituents on the starting materials can sterically hinder the approach of the reacting moieties, preventing ring closure.
If possible, consider using starting materials with smaller substituents or a different synthetic route that is less sensitive to steric effects.
Experimental Workflow for Optimizing Ring Closure:
Caption: Troubleshooting workflow for low β-lactam yield.
Problem: The reaction produces a mixture of cis and trans diastereomers, making purification difficult and reducing the yield of the desired isomer.
Possible Causes & Solutions:
Possible Cause
Explanation
Troubleshooting Steps
Lack of Facial Selectivity in [2+2] Cycloaddition
The approach of the ketene to the imine is not sufficiently controlled, leading to the formation of both possible diastereomers.
Use a Chiral Auxiliary: Incorporate a chiral auxiliary on either the ketene or the imine to direct the cycloaddition to one face. Employ a Chiral Catalyst: Several catalytic asymmetric methods have been developed for the Staudinger reaction that can provide high enantioselectivity and diastereoselectivity.[2][3]
Isomerization of Intermediates
In some mechanisms, a zwitterionic intermediate is formed. If this intermediate has a sufficiently long lifetime, it can isomerize, leading to a loss of stereochemical information.[2]
Lowering the reaction temperature can sometimes reduce the rate of isomerization. The choice of solvent can also influence the lifetime of intermediates.
Epimerization of the Product
The proton at the C3 position can be acidic, and under certain basic or acidic conditions, it can be removed and re-protonated, leading to epimerization and a mixture of diastereomers.
Use non-nucleophilic bases and carefully control the pH of the reaction and workup. Analyze the crude reaction mixture to determine if epimerization is occurring during purification.
Decision Tree for Improving Stereoselectivity:
Caption: Decision tree for improving stereoselectivity.
Problem: The protecting group on the carboxylic acid cannot be removed without cleaving the β-lactam ring or causing other side reactions.
Possible Causes & Solutions:
Possible Cause
Explanation
Troubleshooting Steps
Harsh Deprotection Conditions
The conditions required to remove the protecting group (e.g., strong acid or base) are also sufficient to hydrolyze the strained β-lactam ring.[1][15]
Choose an Orthogonal Protecting Group: Select a protecting group that can be removed under milder conditions. For example, a benzyl ester can be removed by catalytic hydrogenation, which is typically compatible with the β-lactam ring.[13] A trimethylsilyl (TMS) ester can be cleaved with fluoride ions or under mild aqueous conditions.[11]
Incomplete Deprotection
The deprotection reaction is not going to completion, leaving a mixture of protected and deprotected product.
Increase the reaction time or the amount of deprotecting agent. Ensure the catalyst (for hydrogenolysis) is active.
Side Reactions During Deprotection
The deprotection conditions are causing other unwanted reactions in the molecule.
Screen different deprotection methods for the same protecting group. For example, if acidic cleavage of a t-butyl ester is problematic, consider alternative methods.
Protecting Group Strategy and Deprotection Conditions:
Protecting Group
Common Reagents for Removal
Compatibility with β-Lactam Ring
Benzyl (Bn) Ester
H₂, Pd/C
Generally high
t-Butyl (tBu) Ester
Trifluoroacetic acid (TFA)
Moderate; can cause ring opening if not carefully controlled
Methyl (Me) or Ethyl (Et) Ester
LiOH, NaOH
Low; basic hydrolysis readily opens the β-lactam ring
Trimethylsilyl (TMS) Ester
TBAF, K₂CO₃/MeOH/H₂O
High
III. Experimental Protocols
This protocol is a generalized procedure based on the thermally promoted Wolff rearrangement of a diazotetramic acid.[4][5][6][7][8][9]
Preparation of the Reaction Mixture: In a microwave-safe vial, dissolve the diazotetramic acid (1.0 eq.) in a suitable solvent (e.g., dioxane, toluene).
Addition of Nucleophile: Add the desired amine nucleophile (1.1 - 1.5 eq.).
Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor to the optimized temperature (typically 100-150 °C) for the predetermined time (usually 15-60 minutes).
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-oxoazetidine-3-carboxylic acid amide.
References
Martín-Torres, I., & González-Muñiz, R. (2017). β-Lactams Through Single Bond Ring Closing: Methods, Transformations and Bioactivity. In Beta-Lactams (pp. 219-252). Springer, Cham. [Link]
Various Authors. (2017). References in "β-Lactams Through Single Bond Ring Closing: Methods, Transformations and Bioactivity". SpringerLink. [Link]
Lyutin, I., Krivovicheva, V., Kantin, G., & Dar'in, D. (2024). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. Beilstein Journal of Organic Chemistry, 20, 1894–1899. [Link]
Lyutin, I., Krivovicheva, V., Kantin, G., & Dar'in, D. (2024). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. National Center for Biotechnology Information. [Link]
Lyutin, I., Krivovicheva, V., Kantin, G., & Dar'in, D. (2024). Access to 2-Oxoazetidine-3-carboxylic Acids Derivatives via Thermal Microwave-Assisted Wolff Rearrangement of 3-Diazotetramic Acids in the Presence of Nucleophiles. ResearchGate. [Link]
Lyutin, I., Krivovicheva, V., Kantin, G., & Dar'in, D. (2024). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. Beilstein Journals. [Link]
Lyutin, I., Krivovicheva, V., Kantin, G., & Dar'in, D. (2024). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. Beilstein Archives. [Link]
Lyutin, I., Krivovicheva, V., Kantin, G., & Dar'in, D. (2024). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. PubMed. [Link]
Banik, B. K. (2010). Advances in the chemistry of β-lactam and its medicinal applications. National Center for Biotechnology Information. [Link]
Lyutin, I., Krivovicheva, V., Kantin, G., & Dar'in, D. (2024). Access to 2-Oxoazetidine-3-carboxylic Acids Derivatives via Thermal Microwave-Assisted Wolff Rearrangement of 3-Diazotetramic Ac. Beilstein Archives. [Link]
Page, M. I. (2015). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. ResearchGate. [Link]
Technical Support Center: Purification of Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate
Welcome to the technical support center for "Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate." This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practica...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for "Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate." This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for common purification challenges encountered during and after its synthesis. As Senior Application Scientists, we have compiled field-proven insights to help you achieve high purity and yield for this critical intermediate.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, frequently encountered problems in a direct question-and-answer format. We focus on the causality behind these issues and provide validated protocols to resolve them.
Question 1: My final product is a persistent oil or waxy solid, not the expected crystalline material. How can I induce crystallization?
Answer: This is a very common issue, often related to residual solvents or minor impurities inhibiting lattice formation. Boc-protected compounds, in particular, are frequently isolated as oils.[1]
Causality:
Residual Solvents: Even trace amounts of reaction solvents (e.g., THF, DCM) or chromatography eluents can act as "anti-solvents" for crystallization, keeping the product in an amorphous state.
Process Impurities: Small amounts of structurally similar impurities can disrupt the crystal lattice, preventing nucleation.
Inherent Properties: Some batches may initially form a stable amorphous state or require significant energy to overcome the nucleation barrier.
Solutions:
Rigorous Solvent Removal: Before attempting crystallization, dissolve the crude oil in a volatile solvent like dichloromethane (DCM), dry it over anhydrous Na₂SO₄, filter, and concentrate under high vacuum (e.g., <1 mbar) at a slightly elevated temperature (35-45°C) to remove all residual volatiles.[1]
Recrystallization Protocol:
Solvent Selection: The key is to find a solvent pair: one in which the compound is readily soluble (a "good" solvent) and one in which it is poorly soluble ( an "anti-solvent" or "poor" solvent). Common pairs for this class of molecule include Ethyl Acetate/Hexane, Dichloromethane/Pentane, or Acetone/Water.
Step-by-Step Crystallization: A detailed protocol for crystallizing Boc-protected compounds is available, which involves adding seed crystals to the oily substance and then adding a weak polar solvent for pulping.[2]
Dissolve the oily product in a minimal amount of the "good" solvent (e.g., ethyl acetate) at room temperature.
Slowly add the "poor" solvent (e.g., n-hexane) dropwise while stirring until the solution becomes faintly turbid.
If possible, add a seed crystal of a previously obtained pure solid sample.[2]
Allow the solution to stand undisturbed at room temperature, then slowly cool to 4°C, and finally to -20°C to maximize crystal formation.
Collect the crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
Question 2: My NMR/LC-MS analysis shows the presence of unreacted starting material, tert-butyl 2-methyl-3-hydroxyazetidine-1-carboxylate. How can I remove it?
Answer: The starting alcohol is significantly more polar than the target ketone product due to the presence of the hydroxyl group. This difference in polarity is the key to their separation.
Causality:
Incomplete Oxidation: The oxidation reaction (e.g., Swern, TEMPO) may not have gone to completion.[3][4]
Reagent Degradation: The oxidizing agent may have been partially degraded before or during the reaction.
Primary Solution: Flash Column Chromatography
This is the most effective method for separating the ketone product from the more polar alcohol starting material.[5]
Detailed Flash Chromatography Protocol
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal volume of a volatile solvent (like DCM or ethyl acetate), adding silica gel, and concentrating the mixture to a dry, free-flowing powder. This ensures a uniform application to the column.
Column Packing: Pack a glass column with silica gel using the chosen eluent system.
Loading: Carefully load the prepared slurry onto the top of the packed column.
Elution: Begin elution with a low-polarity solvent system and gradually increase the polarity. The less polar product will elute before the more polar starting material.
Parameter
Recommended Setting
Rationale
Stationary Phase
Silica Gel (230-400 mesh)
Standard choice for separating compounds with different polarities.
Mobile Phase
Hexane/Ethyl Acetate Gradient
Start with a low concentration of ethyl acetate (e.g., 5-10%) and gradually increase to 20-30%. This provides excellent separation between the ketone and the more polar alcohol.[5]
Monitoring
Thin Layer Chromatography (TLC)
Use the same eluent system to monitor fractions. The product will have a higher Rf value than the starting material. Visualize with a potassium permanganate stain, which will readily stain the alcohol.
Question 3: My reaction workup was successful, but the yield is low and I see multiple unidentified spots on my TLC. What are potential side reactions?
Answer: The azetidinone (β-lactam) ring is strained and susceptible to nucleophilic attack and hydrolysis, especially under non-neutral pH conditions. The Boc protecting group is also sensitive to strong acids.[6][7]
Causality & Common Impurities:
β-Lactam Ring Opening: Hydrolysis of the four-membered ring can occur if the reaction or workup is exposed to strong acid or base, leading to the formation of a β-amino acid derivative.[6]
Boc Deprotection: Accidental exposure to acidic conditions (e.g., during an aqueous wash with acidic water or on acidic silica gel) can cleave the Boc group, yielding the free amine.[7][8] This impurity is highly polar and will often stick to the baseline on a silica gel TLC plate.
Racemization: The proton alpha to the ketone can be labile, potentially leading to racemization at the C2 position if exposed to basic conditions.
Preventative & Remedial Actions:
Maintain Neutral pH: Ensure all aqueous washes during the workup are performed with neutral or near-neutral solutions (e.g., water, brine, saturated sodium bicarbonate solution). Avoid strong acids or bases.
Use Deactivated Silica: If product degradation on the chromatography column is suspected, use silica gel that has been pre-treated with a small amount of triethylamine (~1% v/v in the eluent) to neutralize acidic sites.
Temperature Control: Keep all reaction and purification steps at the recommended temperatures. β-lactams can be thermally sensitive.[6]
Workflow for Purification and Impurity Removal
Caption: General purification workflow from workup to final product.
Frequently Asked Questions (FAQs)
1. What analytical methods are best for assessing the purity of the final product?
Purity assessment should rely on a combination of chromatographic and spectroscopic methods for a comprehensive analysis.
Method
Purpose
Key Information Provided
HPLC (High-Performance Liquid Chromatography)
Quantitative Purity.
Provides a precise percentage purity by separating the main compound from impurities. A reverse-phase C18 column with a water/acetonitrile mobile phase is a common starting point.[9]
GC (Gas Chromatography)
Quantitative Purity & Volatile Impurities.
Excellent for assessing purity if the compound is thermally stable. It is highly sensitive to residual solvents.[10][11]
¹H and ¹³C NMR
Structural Confirmation & Impurity ID.
Confirms the chemical structure is correct and can help identify known impurities (e.g., starting material, solvents).
LC-MS (Liquid Chromatography-Mass Spectrometry)
Impurity Identification.
Confirms the molecular weight of the main peak and provides mass information for unknown impurity peaks, aiding in their identification.[12]
FT-IR (Fourier-Transform Infrared Spectroscopy)
Functional Group Confirmation.
Confirms the presence of key functional groups, such as the two distinct carbonyl stretches (C=O) for the ketone and the Boc-carbamate.[5]
2. How should I store the purified "Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate"?
The compound can be sensitive to moisture and acidic conditions.[4] For long-term stability, it should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended).[13]
3. Can I use an alternative to flash chromatography for purification?
While flash chromatography is highly effective, preparative HPLC can be used for very high purity requirements, albeit at a smaller scale and higher cost. For removing very polar impurities like de-Boc'd starting material, a simple acidic wash (e.g., dilute HCl) during the workup can be effective, but carries the risk of hydrolyzing the product's Boc group if not performed carefully and quickly at low temperatures.[7]
4. What is the expected appearance and purity of the final product?
The highly pure product is typically an off-white to white crystalline solid.[14] Pharmaceutical intermediates like this are generally expected to have a purity of ≥98% as determined by HPLC or GC analysis.[13][14]
Troubleshooting Logic for Oily Product
Caption: Decision tree for troubleshooting an oily final product.
References
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (n.d.). MDPI. Retrieved from [Link]
A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). PMC - NIH. Retrieved from [Link]
Reactive crystallization of β-lactam antibiotics: strategies to enhance productivity and purity of ampicillin. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). Retrieved from [Link]
Novel Syntheses of Azetidines and Azetidinones. (n.d.). ElectronicsAndBooks. Retrieved from [Link]
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (n.d.). MDPI. Retrieved from [Link]
Azetidinone: Different methods of synthesis and its biological profile. (n.d.). Der Pharma Chemica. Retrieved from [Link]
Novel and Recent Synthesis and Applications of β-Lactams. (n.d.). PMC - PubMed Central. Retrieved from [Link]
Synthesis, Characterization of Some New 2-Azetidinone Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
1.2 Azetidinones (~-Lactams). (n.d.). [Source for general chemical properties of azetidinones].
Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? (2022). ResearchGate. Retrieved from [Link]
Tert-Butyl 3-Oxoazetidine-1-Carboxylate: A Key Pharmaceutical Intermediate. (n.d.). [Source describing properties of the related compound]. Retrieved from [Link]
Crystallization method of Boc-amino acid - Google Patents. (n.d.).
Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. (2024). PMC - NIH. Retrieved from [Link]
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. (2014). Organic Letters - ACS Publications. Retrieved from [Link]
Synthesis and Characterization of Novel Oxoazetidine Containing Phenyl Imidazole Carbamates. (n.d.). CORE. Retrieved from [Link]
Analysis of Continuous Reactive Crystallization Process to Beta-Lactam Antibiotics Via Green Chemistry Criteria. (n.d.). AIChE Proceedings. Retrieved from [Link]
Synthesis of Some New Azetidinones Derived from Heterocyclics and their Antimicrobial Activity. (2015). Impactfactor. Retrieved from [Link]
Azetidinones. (2014). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. (2011). ACG Publications. Retrieved from [Link]
Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. (2024). PubMed. Retrieved from [Link]
CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. (2016). Agilent. Retrieved from [Link]
Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic aci. (2024). [Source with related purification methods]. Retrieved from [Link]
Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. (n.d.). Agilent. Retrieved from [Link]
tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved from [Link]
Synthesis of 2-oxoazetidine derivatives of 2-aminothiazole and their biological activity. (n.d.). CORE. Retrieved from [Link]
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (n.d.). NIH. Retrieved from [Link]
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (n.d.). MDPI. Retrieved from [Link]
Access to 2-Oxoazetidine-3-carboxylic Acids Derivatives via Thermal Microwave-Assisted Wolff Rearrangement of 3-Diazotetramic Acids in the Presence of Nucleophiles. (n.d.). ResearchGate. Retrieved from [Link]
Aspects of industrial purification of peptides using large-scale chromatography. (n.d.). Polypeptide. Retrieved from [Link]
Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. (n.d.). IISTE.org. Retrieved from [Link]
Preventing racemization during the synthesis of chiral azetidinones
Technical Support Center: Chiral Azetidinone Synthesis Welcome to the technical support center for the stereoselective synthesis of chiral azetidinones (β-lactams). This resource is designed for researchers, chemists, an...
Author: BenchChem Technical Support Team. Date: January 2026
Technical Support Center: Chiral Azetidinone Synthesis
Welcome to the technical support center for the stereoselective synthesis of chiral azetidinones (β-lactams). This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of maintaining stereochemical integrity during the synthesis of these critical pharmacophores. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome challenges related to racemization.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your process development.
Q1: I'm observing significant racemization or epimerization during the key cyclization step (e.g., Staudinger cycloaddition or amide bond formation). What are the primary causes and how can I fix this?
A1: This is the most common challenge in β-lactam synthesis. Loss of stereointegrity at the α-carbon to the carbonyl group typically occurs through the formation of a planar enolate intermediate, which can be protonated from either face, leading to a racemic or epimeric mixture[1][2]. The primary factors influencing this are the choice of base, coupling reagent, solvent, and reaction temperature.
Core Mechanism of Racemization:
The hydrogen atom on the chiral carbon alpha to the carbonyl group is acidic. In the presence of a base, this proton can be abstracted to form a planar, achiral enolate. Reprotonation of this intermediate can occur from either side, destroying the original stereochemistry.
Troubleshooting Workflow: Diagnosing and Solving Racemization
Follow this logical workflow to systematically address the loss of stereochemical control during your cyclization reaction.
Technical Support Center: Troubleshooting the Horner-Wadsworth-Emmons Reaction for Azetidinone Synthesis
Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development pr...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their reactions, with a specific focus on addressing challenges such as low yield when using sensitive azetidinone (β-lactam) substrates.
Frequently Asked Questions (FAQs)
Q1: What is the Horner-Wadsworth-Emmons (HWE) reaction?
The Horner-Wadsworth-Emmons (HWE) reaction is a chemical process used in organic synthesis to produce alkenes (olefins) from aldehydes or ketones.[1][2] It involves the reaction of a stabilized phosphonate carbanion with a carbonyl compound, typically leading to the formation of an (E)-alkene with high stereoselectivity.[1][3]
Q2: Why are azetidinone substrates particularly challenging in the HWE reaction?
Azetidinones, also known as β-lactams, are four-membered cyclic amides.[4] This ring system is highly strained, making the carbonyl group susceptible to nucleophilic attack.[5] This inherent reactivity can lead to undesired side reactions, such as ring-opening, when subjected to the basic conditions often employed in the HWE reaction. Furthermore, the steric bulk of substituents on the azetidinone ring can hinder the approach of the phosphonate carbanion.
Q3: What are the key advantages of the HWE reaction?
The HWE reaction offers several benefits over the traditional Wittig reaction:
The phosphonate carbanions are generally more nucleophilic and less basic than the corresponding phosphonium ylides.[1][6]
The byproduct, a water-soluble phosphate ester, is easily removed during aqueous workup, simplifying purification.[7]
It is highly effective for reactions with a wide range of aldehydes and ketones, including sterically hindered ones.[2]
Q4: What are the first parameters I should check if my yield is low?
If you are experiencing low yields, the primary parameters to investigate are the choice of base, the reaction temperature, and the solvent. The interplay of these three factors is critical for achieving a successful outcome, especially with sensitive substrates like azetidinones. A systematic optimization of these conditions is often necessary.
In-depth Troubleshooting Guide
This guide is structured to address specific problems you may encounter during the HWE reaction with azetidinone substrates.
Problem 1: Low or No Product Yield
A low or complete lack of product is one of the most common issues. This can often be attributed to several factors, from the stability of your starting materials to the specifics of your reaction conditions.
Potential Causes and Solutions
Incomplete Deprotonation of the Phosphonate: The phosphonate must be fully deprotonated to form the reactive carbanion. If the base is not strong enough or if an insufficient amount is used, the reaction will not proceed to completion.
Solution: Consider switching to a stronger base. Common strong bases for the HWE reaction include sodium hydride (NaH), lithium bis(trimethylsilyl)amide (LHMDS), and potassium bis(trimethylsilyl)amide (KHMDS).[8] It is also crucial to ensure the base is fresh and has not been deactivated by exposure to air or moisture.
Degradation of the Azetidinone Substrate: The basic conditions of the HWE reaction can lead to the degradation of the sensitive β-lactam ring.
Solution: Employ milder reaction conditions. The Masamune-Roush conditions, which utilize a weaker base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in the presence of a lithium salt (e.g., LiCl), are specifically designed for base-sensitive substrates.[2][9] Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) can also help to minimize substrate degradation.[1]
Steric Hindrance: The substituents on either the azetidinone or the phosphonate can sterically hinder the reaction.
Solution: While changing the substrates may not be an option, optimizing the reaction conditions can help. Increasing the reaction time or temperature (if the substrate is stable enough) may improve the yield.
Setup: In parallel, set up several small-scale reactions in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).
Phosphonate Deprotonation: In each reaction vessel, dissolve the phosphonate in an anhydrous solvent (e.g., THF, DME). Cool the solutions to the desired temperature (e.g., -78 °C or 0 °C).
Base Addition: Add the chosen base to each reaction vessel. Stir for 30-60 minutes to ensure complete deprotonation.
Azetidinone Addition: Slowly add a solution of the azetidinone substrate to each reaction.
Reaction Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Analysis: Compare the yields and side product profiles of the different reaction conditions to identify the optimal setup.
Problem 2: Formation of Significant Side Products
The presence of multiple spots on a TLC plate or unexpected peaks in your analytical data indicates the formation of side products.
Potential Causes and Solutions
Epimerization of the Azetidinone: If your azetidinone has a stereocenter adjacent to a carbonyl group, the basic reaction conditions can cause epimerization, leading to a mixture of diastereomers.
Solution: Use milder bases and lower temperatures. The Masamune-Roush conditions are again a good choice here.[9] Minimizing the reaction time can also help to reduce the extent of epimerization.
Self-Condensation of the Aldehyde/Ketone: If your azetidinone substrate also contains an enolizable aldehyde or ketone, it can undergo self-condensation (e.g., an aldol reaction) under basic conditions.
Solution: Add the deprotonated phosphonate solution slowly to a solution of the azetidinone substrate. This ensures that the concentration of the enolate of the azetidinone is kept to a minimum.
Michael Addition: If your phosphonate contains an α,β-unsaturated system, the azetidinone enolate could potentially undergo a Michael addition to the phosphonate.
Solution: This is a less common but possible side reaction. Optimizing the stoichiometry and addition order can help to disfavor this pathway.
Problem 3: Poor Stereoselectivity (Formation of Z-isomer)
While the HWE reaction generally favors the formation of the (E)-alkene, certain conditions can lead to the formation of the undesired (Z)-isomer.[1]
Potential Causes and Solutions
Reaction Conditions: The stereochemical outcome of the HWE reaction is influenced by the base, solvent, and temperature.
Solution: To favor the (E)-isomer, higher reaction temperatures and the use of lithium salts are generally preferred.[1] Conversely, to favor the (Z)-isomer, the Still-Gennari modification, which uses phosphonates with electron-withdrawing groups and potassium salts in the presence of a crown ether, can be employed.[2]
Table 1: General Guide to HWE Stereoselectivity
Desired Isomer
Recommended Conditions
(E)-alkene
NaH or Li-based strong bases (e.g., LHMDS), THF or DME solvent, room temperature.
(Z)-alkene
K-based strong bases (e.g., KHMDS) with a crown ether (e.g., 18-crown-6), THF solvent, low temperature (-78 °C).
Caption: A simplified workflow of the Horner-Wadsworth-Emmons reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in the HWE reaction.
References
Murata, T., Tsutsui, H., & Shiina, I. (2024). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 89(21), 15414-15435. [Link]
ACS Publications. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. [Link]
Moisture sensitivity and storage of "Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate"
Technical Support Center: Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for Tert-butyl 2-methyl-3-oxoazeti...
Author: BenchChem Technical Support Team. Date: January 2026
Technical Support Center: Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate (also known as 1-Boc-2-methyl-3-azetidinone). This document provides in-depth guidance on the proper handling, storage, and troubleshooting for this valuable synthetic building block. Given its structural features—a strained β-lactam ring and an acid-labile Boc protecting group—this compound requires careful management to ensure its integrity and the success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and concerns regarding the use of Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate.
Q1: What are the primary chemical sensitivities of this compound?
A1: The compound exhibits two main sensitivities. First, it is moisture-sensitive due to the strained four-membered β-lactam ring, which is susceptible to hydrolysis[1][2]. Second, the N-Boc (tert-butoxycarbonyl) protecting group is sensitive to acidic conditions, which can cause its cleavage[3][4]. Exposure to atmospheric moisture can lead to the formation of acidic microenvironments, potentially compromising both sensitive parts of the molecule. Therefore, protection from both moisture and acid is critical[3].
Q2: I've just received my shipment. What is the immediate recommended action?
A2: Upon receipt, immediately inspect the packaging for any breaches. The compound is typically shipped at room temperature for short durations, but it should be transferred to the recommended long-term storage conditions as soon as possible[5][6]. We advise storing the vial in a desiccator to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which can cause rapid degradation.
Q3: What are the ideal long-term storage conditions?
A3: For long-term stability, the compound should be stored at -20°C under an inert atmosphere such as argon or nitrogen[5][6]. The container must be tightly sealed to prevent moisture ingress[3][7]. Storing under inert gas is a crucial preventative measure against gradual degradation from ambient air and moisture[3].
Q4: My reaction yield is lower than expected. Could the starting material have degraded?
A4: Yes, this is a distinct possibility if the material was handled or stored improperly. Degradation can lead to a lower concentration of the active starting material. Common signs of degradation include a change in physical appearance (e.g., from a white powder to a sticky or discolored solid) or poor solubility. To verify the compound's integrity, we recommend performing a simple analytical check, such as obtaining a proton NMR (¹H-NMR) spectrum and comparing it to the reference spectrum provided by the supplier. The appearance of new peaks or a change in the integration of existing peaks can indicate decomposition.
Q5: What are the likely degradation pathways I should be aware of?
A5: There are two primary degradation pathways to consider. The first is the hydrolysis of the strained β-lactam ring by water, which would open the four-membered ring. The second is the acid-catalyzed cleavage of the Boc group, yielding 2-methyl-3-oxoazetidine. This can be problematic as the resulting free amine may be reactive in your subsequent steps.
Q6: How stable is the compound once dissolved in a solvent?
A6: The stability in solution depends heavily on the solvent. It is most stable in dry, aprotic solvents (e.g., anhydrous DCM, THF, or acetonitrile). Avoid protic solvents like methanol or water, as they can participate in the hydrolysis of the β-lactam. If you must use a protic solvent, use it immediately after preparation and at low temperatures. Stock solutions should be prepared using anhydrous solvents under an inert atmosphere and stored at -20°C. Frequent freeze-thaw cycles should be avoided by preparing single-use aliquots.
Troubleshooting Guide
Observed Issue
Potential Cause
Recommended Action & Explanation
Low or No Reaction Yield
Degradation of starting material due to improper storage or handling.
1. Verify Integrity: Run a ¹H-NMR or LC-MS on your starting material. Compare the spectrum to the supplier's Certificate of Analysis. The presence of unexpected peaks suggests degradation. 2. Use Fresh Material: If degradation is confirmed, use a fresh, unopened vial of the compound. 3. Refine Handling: Strictly follow the handling protocol below, ensuring all glassware is oven-dried and all solvents are anhydrous.
Inconsistent Results Between Batches
Variable moisture exposure during weighing and handling.
1. Standardize Aliquoting: Prepare aliquots of the solid compound in a glovebox or under a steady stream of inert gas. 2. Use a Desiccator: Always allow the container to warm to room temperature in a desiccator before opening to prevent moisture condensation.
Compound Appears Clumpy or Oily
Hygroscopic absorption of atmospheric moisture.
This is a strong indicator of moisture contamination. The compound's integrity is likely compromised. It is highly recommended to discard the material and use a fresh supply to ensure reproducible and reliable experimental outcomes.
TLC Shows Multiple Spots for Starting Material
On-plate decomposition or presence of impurities from degradation.
1. Co-spotting: Co-spot your starting material with a fresh sample on the TLC plate to see if the impurity spots match. 2. Neutralize Silica: If using silica gel for chromatography, consider pre-treating it with a small amount of triethylamine in the eluent to neutralize its acidic nature, which can degrade the compound.
Experimental Protocols
Protocol 1: Recommended Workflow for Handling and Storage
This protocol ensures the compound's integrity from receipt to use.
Receiving: Upon arrival, log the compound and immediately transfer it to a -20°C freezer[5]. Keep the original container sealed.
Preparation for Use:
Transfer the sealed container from the freezer to a desiccator.
Allow the container to equilibrate to ambient temperature for at least 30-60 minutes. Causality: This critical step prevents atmospheric water from condensing on the cold solid, which would cause immediate hydrolysis.
Weighing and Aliquoting (Priority Method):
Perform all weighing and transfers inside a glovebox with a dry, inert atmosphere (<10 ppm H₂O, O₂).
Weigh the desired amount into a pre-tared, oven-dried vial.
Backfill the vial with argon or nitrogen before sealing.
Weighing and Aliquoting (Alternative Method):
If a glovebox is unavailable, work quickly under a positive pressure stream of inert gas directed into the vial opening.
Use dry glassware and spatulas.
Seal the vial immediately after weighing.
Storage of Unused Material:
Securely reseal the main container, purge with inert gas, and wrap the cap with Parafilm®.
Return the main container to the -20°C freezer.
Solution Preparation:
Use oven-dried glassware and anhydrous solvents.
Add the solvent to the vial containing the pre-weighed solid via a syringe through a septum.
Store stock solutions in sealed vials at -20°C.
Protocol 2: Quick Integrity Check via ¹H-NMR
This protocol helps validate the quality of the compound if degradation is suspected.
Sample Preparation:
Accurately weigh approximately 5-10 mg of the compound following the handling procedure above.
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
Data Acquisition:
Acquire a standard ¹H-NMR spectrum.
Analysis:
Compare the acquired spectrum with the reference spectrum from the supplier.
Look for:
The characteristic peaks corresponding to the Boc group (a singlet around 1.5 ppm) and the methyl group.
The absence of significant peaks in the region of 2.5-4.0 ppm that could indicate ring-opened products.
The absence of a broad peak that might indicate the presence of water.
Self-Validation: A clean spectrum matching the reference provides high confidence in the material's quality for your experiment.
Navigating the Labyrinth: A Comparative Guide to the Mass Spectrometric Fragmentation of Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, offering unpara...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, offering unparalleled sensitivity and structural information. This guide provides an in-depth analysis of the expected mass spectrometric fragmentation pattern of tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate, a key building block in medicinal chemistry. We will dissect the fragmentation pathways of its constituent functional groups—the tert-butyl carbamate (Boc) protecting group and the strained azetidinone (β-lactam) ring—to construct a predictive fragmentation map. This guide is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for the unambiguous identification of complex organic molecules.
The Compound of Interest: A Structural Overview
Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate (Molecular Formula: C9H15NO3, Monoisotopic Mass: 185.1052 g/mol ) is a chiral synthetic intermediate.[1][2] Its structure features two key functionalities that dictate its fragmentation behavior under mass spectrometric analysis: a labile tert-butoxycarbonyl (Boc) protecting group and a strained four-membered β-lactam ring. Understanding the characteristic fragmentation of each is crucial to interpreting the resulting mass spectrum.
Experimental Protocol: A Roadmap to Fragmentation Analysis
While a universally applicable protocol is elusive, the following provides a robust starting point for the analysis of tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate using electrospray ionization (ESI) tandem mass spectrometry (MS/MS). ESI is a "soft" ionization technique, which is often preferred for preserving the molecular ion of moderately polar, thermally labile compounds.[3]
Step-by-Step Experimental Workflow:
Sample Preparation:
Dissolve the compound in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid, to a final concentration of approximately 1 µg/mL. The formic acid aids in the protonation of the analyte in positive ion mode.
Infusion and Ionization:
Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
Operate the ESI source in positive ion mode. Optimize key source parameters, such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas), to maximize the signal of the protonated molecule, [M+H]+. It is crucial to use the mildest possible source conditions to minimize in-source fragmentation of the labile β-lactam ring.[4]
Full Scan Mass Spectrum (MS1):
Acquire a full scan mass spectrum to identify the protonated molecular ion, [M+H]+, which is expected at m/z 186.1126. Also, look for common adducts such as [M+Na]+ (m/z 208.0946) and [M+K]+ (m/z 224.0685).
Tandem Mass Spectrometry (MS/MS):
Select the protonated molecular ion ([M+H]+ at m/z 186.1) as the precursor ion for collision-induced dissociation (CID).
Apply a range of collision energies to induce fragmentation and acquire the product ion spectrum. A collision energy ramp (e.g., 10-40 eV) is often useful to observe a wide range of fragment ions.
Logical Flow of the MS Experiment:
Caption: Workflow for MS/MS analysis.
Predicted Fragmentation Pathways: A Tale of Two Moieties
The fragmentation of protonated tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate is anticipated to be dominated by pathways originating from the Boc group and the β-lactam ring.
Fragmentation of the Boc Group
The tert-butoxycarbonyl group is notoriously labile in the gas phase and serves as a primary site of fragmentation. The main diagnostically important ion dissociation proceeds in two steps: the elimination of isobutylene (2-methylpropene) followed by the loss of carbon dioxide.[5]
Loss of Isobutylene: The most common fragmentation pathway for Boc-protected amines is the loss of a neutral isobutylene molecule (C4H8, 56 Da).[6] This occurs via a six-membered ring transition state, resulting in a carbamic acid intermediate. For our compound, this would lead to a fragment ion at m/z 130.
[M+H]+ (m/z 186) → [M+H - C4H8]+ (m/z 130) + C4H8
Subsequent Loss of Carbon Dioxide: The resulting carbamic acid is unstable and readily loses carbon dioxide (CO2, 44 Da) to form the protonated 2-methyl-3-oxoazetidine.
Loss of the tert-butyl cation: Another common pathway is the cleavage of the bond between the oxygen and the tert-butyl group, leading to the formation of a stable tert-butyl cation (m/z 57) and the corresponding carbamic acid radical.
[M+H]+ (m/z 186) → [C4H9]+ (m/z 57) + C5H6NO3•
Loss of the entire Boc group: The entire Boc group can also be lost as a radical (101 Da).
The strained four-membered β-lactam ring is also susceptible to cleavage upon collisional activation. The primary and most characteristic fragmentation of β-lactam antibiotics is the cleavage of this ring.[4][7]
Ring Cleavage: The β-lactam ring can undergo cleavage to produce characteristic fragment ions. For the protonated 2-methyl-3-oxoazetidine (m/z 86), we can predict the following cleavages:
Loss of CO (28 Da) from the m/z 86 fragment to yield an ion at m/z 58.
Cleavage across the ring can lead to fragments corresponding to C3H5N+ (m/z 55) and C2H4O+ (m/z 44).
A Comparative Guide to the Analytical Characterization of Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate
In the landscape of pharmaceutical development, the rigorous characterization of synthetic intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Ter...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of pharmaceutical development, the rigorous characterization of synthetic intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate, a key building block in the synthesis of various therapeutic agents, demands a multi-faceted analytical approach for its comprehensive characterization. This guide provides an in-depth comparison of the primary analytical methods employed for this purpose, offering insights into the rationale behind experimental choices and presenting supporting data to aid researchers and drug development professionals.
The azetidinone ring, a four-membered lactam, is a core structural motif in many β-lactam antibiotics.[1] The presence of the tert-butyl carbamate protecting group and a methyl substituent in "Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate" introduces specific analytical challenges and considerations. This document will explore the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy in elucidating the structure, purity, and identity of this compound.
Analytical Workflow Overview
A logical and efficient workflow is crucial for the complete characterization of Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate. The following diagram illustrates a typical analytical cascade, starting from preliminary structural confirmation to detailed purity analysis.
Caption: A typical analytical workflow for the characterization of a synthetic intermediate.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules. For Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate, both ¹H and ¹³C NMR are indispensable.
Expertise & Experience: The choice of solvent and internal standard is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing properties for this compound. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.
Expected ¹H NMR Data (400 MHz, CDCl₃):
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~4.2 - 4.0
m
1H
CH
The proton at the 2-position, adjacent to the methyl group and the carbonyl.
~3.5 - 3.3
m
2H
CH₂
The two diastereotopic protons of the methylene group in the azetidine ring.
~1.5
s
9H
3 x CH₃
The nine equivalent protons of the tert-butyl group.
~1.3
d
3H
CH₃
The three protons of the methyl group at the 2-position, coupled to the adjacent CH.
Expected ¹³C NMR Data (100 MHz, CDCl₃):
Chemical Shift (δ, ppm)
Assignment
Rationale
~205
C=O (ketone)
The carbonyl group of the azetidinone ring.
~155
C=O (carbamate)
The carbonyl group of the tert-butyl carbamate.
~81
C(CH₃)₃
The quaternary carbon of the tert-butyl group.
~55
CH
The carbon at the 2-position of the azetidine ring.
~45
CH₂
The methylene carbon of the azetidine ring.
~28
C(CH₃)₃
The three equivalent methyl carbons of the tert-butyl group.
~15
CH₃
The methyl carbon at the 2-position.
Trustworthiness: To further validate the structural assignments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum would show correlation between the CH proton at the 2-position and the adjacent methyl protons, as well as the methylene protons. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom, confirming the assignments made in the 1D spectra.
Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution.
¹H NMR Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum.
2D NMR Acquisition (Optional but Recommended): Acquire COSY and HSQC spectra to confirm connectivity.
Data Processing: Process the spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the ¹H NMR signals.
II. Mass Spectrometry (MS): Unveiling the Molecular Weight
Mass spectrometry provides crucial information about the molecular weight of the compound, which serves as a confirmation of its elemental composition. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are suitable techniques.
Expertise & Experience: ESI is often preferred for this molecule as it is a "soft" ionization technique that typically results in a prominent protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺, minimizing fragmentation and providing a clear indication of the molecular weight.
Expected Mass Spectrometry Data:
The molecular formula of Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate is C₉H₁₅NO₃, with a molecular weight of 185.22 g/mol .[2]
Ionization Technique
Expected m/z
Interpretation
ESI
186.11
[M+H]⁺
ESI
208.09
[M+Na]⁺
EI
185
[M]⁺
EI
130
[M - C₄H₉O]⁺ (Loss of tert-butoxy group)
EI
57
[C₄H₉]⁺ (tert-butyl cation)
Trustworthiness: High-Resolution Mass Spectrometry (HRMS) should be employed to provide an accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The experimentally determined accurate mass should be within 5 ppm of the calculated theoretical mass.
Experimental Protocol: LC-MS Analysis
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
LC Method:
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
Flow Rate: 0.3 mL/min.
Injection Volume: 5 µL.
MS Method (ESI):
Ionization Mode: Positive.
Scan Range: m/z 50-500.
Capillary Voltage: 3.5 kV.
Cone Voltage: 30 V.
Source Temperature: 120 °C.
Desolvation Temperature: 350 °C.
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.
III. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
HPLC is the primary method for determining the purity of Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate and for quantifying any impurities.[3] A UV detector is typically used for this non-chromophoric compound at a low wavelength (e.g., 210 nm).
Expertise & Experience: Method development is key to achieving good separation of the main compound from any starting materials, by-products, or degradation products. A reverse-phase C18 column with a water/acetonitrile mobile phase gradient is a good starting point. The choice of a suitable buffer can improve peak shape.
Comparison of HPLC with other techniques: While NMR can provide an estimate of purity (qNMR), HPLC offers higher sensitivity and is better suited for the detection and quantification of minor impurities.[4]
Data Presentation: HPLC Purity Analysis
Parameter
Typical Value/Condition
Rationale
Column
C18, 150 x 4.6 mm, 5 µm
Good retention and resolution for moderately polar compounds.
Mobile Phase A
Water
Aqueous component of the mobile phase.
Mobile Phase B
Acetonitrile
Organic modifier.
Gradient
20% B to 80% B over 15 min
To elute compounds with a range of polarities.
Flow Rate
1.0 mL/min
Standard analytical flow rate.
Detection
UV at 210 nm
Detection of the carbonyl group.
Column Temperature
30 °C
For reproducible retention times.
Expected Retention Time
~ 8-10 min
Dependent on the specific method parameters.
Purity Specification
≥ 98.0%
A common purity requirement for pharmaceutical intermediates.[5]
Experimental Protocol: HPLC Purity Determination
Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to the same concentration as the standard.
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase composition.
Injection: Inject the standard and sample solutions.
Data Analysis: Integrate the peak areas in the chromatograms. Calculate the purity of the sample by area percent normalization.
IV. Infrared (IR) Spectroscopy: A Quick Check for Key Functional Groups
IR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups in the molecule.
Expertise & Experience: For Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate, the most characteristic absorption bands are those corresponding to the carbonyl groups of the β-lactam and the carbamate. The strained four-membered ring of the β-lactam typically causes the carbonyl stretching frequency to be higher than that of a normal amide.[6]
Expected IR Absorption Bands:
Wavenumber (cm⁻¹)
Intensity
Assignment
~1760
Strong
C=O stretch (β-lactam)
~1695
Strong
C=O stretch (carbamate)
~2980
Medium
C-H stretch (aliphatic)
~1370
Medium
C-H bend (tert-butyl)
~1160
Strong
C-O stretch (carbamate)
Comparison of IR with other techniques: While IR spectroscopy is excellent for confirming the presence of functional groups, it does not provide detailed structural information like NMR, nor can it be used for quantitative purity analysis like HPLC. It is best used as a preliminary identification technique.
Experimental Protocol: FTIR Analysis
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
Background Collection: Collect a background spectrum of the empty ATR crystal.
Sample Spectrum Collection: Collect the spectrum of the sample.
Data Analysis: Identify the characteristic absorption bands and compare them to expected values.
Conclusion
The comprehensive characterization of Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate relies on the synergistic use of multiple analytical techniques. NMR spectroscopy provides the definitive structural elucidation, mass spectrometry confirms the molecular weight and elemental composition, HPLC is the method of choice for purity determination and impurity profiling, and IR spectroscopy offers a quick verification of key functional groups. By understanding the strengths and limitations of each technique and employing them in a logical workflow, researchers and drug development professionals can ensure the quality and integrity of this vital pharmaceutical intermediate.
References
Gil, M., Núñez, J. L., Palafox, M. A., & Iza, N. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278-294. [Link]
Singh, G. S. (2004). Recent progress in the synthesis and chemistry of azetidinones. Tetrahedron, 60(44), 9857-9888.
Popelka, P., Hezinova, V., Smulders, C. J., & Van Hout, J. (2004). Comparison of various assays used for detection of beta-lactam antibiotics in poultry meat. Analytica Chimica Acta, 520(1-2), 125-132.
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Unpacking the Chemical Properties and Applications of Tert-Butyl 3-Oxoazetidine-1-Carboxylate. Retrieved from [Link]
ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from [Link]
National Center for Biotechnology Information. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PubMed Central. Retrieved from [Link]
A Comparative Guide to N-Protected Azetidinones: Spotlight on tert-Butyl 2-Methyl-3-oxoazetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, strained heterocyclic scaffolds have emerged as invaluable building blocks for the synthesis of novel therap...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, strained heterocyclic scaffolds have emerged as invaluable building blocks for the synthesis of novel therapeutics. Among these, the azetidine ring system, a four-membered nitrogen-containing heterocycle, offers a unique combination of structural rigidity and synthetic versatility.[1][2] Specifically, azetidin-3-ones are crucial intermediates, providing a carbonyl handle for a variety of chemical transformations. The choice of the nitrogen-protecting group is a critical determinant of the stability, reactivity, and ultimate utility of these synthons.
This guide provides an in-depth comparison of tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate with other commonly employed N-protected 2-methyl-3-oxoazetidines, namely the N-benzyloxycarbonyl (Cbz) and N-benzyl (Bn) analogues. We will delve into their synthesis, stability, and reactivity, supported by experimental data, to empower researchers in selecting the optimal building block for their specific synthetic endeavors.
The Gatekeepers: A Comparative Overview of N-Protecting Groups
The N-protecting group in an azetidinone serves a dual role: it modulates the ring's stability and influences the reactivity of the α-protons, thereby governing its enolate chemistry. The selection of a suitable protecting group is contingent on the planned synthetic route, including the conditions for its introduction, its stability throughout intermediate steps, and the conditions for its eventual removal.[3]
Protecting Group
Structure
Key Characteristics
Boc (tert-Butoxycarbonyl)
Acid-labile: Cleaved under acidic conditions (e.g., TFA, HCl).[4] Stable to: Catalytic hydrogenation and basic conditions.[5]
Cbz (Benzyloxycarbonyl)
Hydrogenolysis-labile: Removed by catalytic hydrogenation (e.g., H₂/Pd-C).[6][7] Stable to: Acidic and basic conditions.[8]
Bn (Benzyl)
Hydrogenolysis-labile: Cleaved by catalytic hydrogenation.[9] Stable to: A wide range of non-reducing conditions.
Table 1. Key characteristics of common N-protecting groups for azetidinones.
Synthesis of N-Protected 2-Methyl-3-oxoazetidines: A Comparative Look
The synthesis of these key intermediates generally involves the formation of the azetidine ring followed by oxidation of a 3-hydroxyazetidine precursor.
The synthesis of the N-Boc protected 2-methyl-3-oxoazetidine is a well-established route, often starting from commercially available materials. A common strategy involves the protection of a suitable amino alcohol, followed by cyclization and oxidation.
Experimental Protocol: Synthesis of tert-Butyl 2-Methyl-3-oxoazetidine-1-carboxylate
Step 1: N-Boc protection and cyclization
A suitable starting material, such as 3-amino-1-butanol, is first protected with di-tert-butyl dicarbonate (Boc₂O). The resulting N-Boc protected amino alcohol is then subjected to a Mitsunobu reaction or a two-step tosylation-cyclization sequence to afford tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate.
Step 2: Oxidation
The 3-hydroxyazetidine intermediate is oxidized to the corresponding 3-oxoazetidine. Common oxidation reagents include Dess-Martin periodinane (DMP) or Swern oxidation conditions.
A detailed, optimized procedure can be found in the literature, often with yields exceeding 70% for the oxidation step.[9]
The synthesis of the N-Cbz analogue follows a similar pathway, with the key difference being the choice of the N-protecting group.
Experimental Protocol: Synthesis of Benzyl 2-Methyl-3-oxoazetidine-1-carboxylate
Step 1: N-Cbz protection and cyclization
Starting from 3-amino-1-butanol, the amino group is protected with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. The subsequent cyclization to the 3-hydroxyazetidine can be achieved through similar methods as for the N-Boc analogue.
Step 2: Oxidation
The N-Cbz-3-hydroxy-2-methylazetidine is then oxidized to the desired ketone using standard oxidation protocols.
Yields for the oxidation are generally high, comparable to the N-Boc protected counterpart.[10][11]
N-Benzyl-2-methyl-3-oxoazetidine
The synthesis of the N-benzyl derivative typically involves the direct benzylation of a 2-methyl-3-oxoazetidine precursor or a multi-step sequence starting from a benzylated amino alcohol.
Experimental Protocol: Synthesis of N-Benzyl-2-methyl-3-oxoazetidine
Step 1: Synthesis of 1-benzyl-2-methylazetidin-3-ol
This can be achieved by the reaction of benzylamine with a suitable epoxide, such as 2-(1-methyloxiran-2-yl)acetaldehyde, followed by intramolecular reductive amination.
Step 2: Oxidation
The resulting N-benzyl-3-hydroxyazetidine is then oxidized to the ketone.
The overall yields for this route can be variable and may require more optimization compared to the carbamate-protected analogues.
Stability Under Scrutiny: A Head-to-Head Comparison
The stability of the N-protected azetidinone is a critical factor in multi-step syntheses. The choice of protecting group dictates the range of compatible reagents and reaction conditions.
N-Protecting Group
Acidic Conditions (e.g., TFA)
Basic Conditions (e.g., NaOH)
Catalytic Hydrogenation (H₂/Pd-C)
Boc
Labile
Stable
Stable
Cbz
Stable
Stable
Labile
Bn
Stable
Stable
Labile
Table 2. Comparative stability of N-protected 2-methyl-3-oxoazetidines.
The Boc group's lability towards acid makes it unsuitable for reactions requiring strongly acidic conditions, while the Cbz and Bn groups are robust in this regard. Conversely, the susceptibility of the Cbz and Bn groups to hydrogenolysis precludes the use of many common reductive transformations that employ palladium catalysts.
Reactivity Profile: The Influence of the N-Protecting Group on Enolate Chemistry
The carbonyl group in 3-oxoazetidines allows for the formation of an enolate, a powerful nucleophile for C-C bond formation.[12][13] The nature of the N-protecting group can influence the ease of enolate formation and its subsequent reactivity.
Enolate Formation
The formation of the enolate is typically achieved by treating the azetidinone with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures.[14] The electron-withdrawing nature of the carbamate groups (Boc and Cbz) can influence the acidity of the α-protons.
Figure 1. General scheme for the formation of an azetidinone enolate.
Reactions of Azetidinone Enolates
The generated enolates can participate in a variety of synthetically useful reactions, including aldol additions and Michael additions.
Aldol Addition: The enolate can react with aldehydes and ketones to form β-hydroxy azetidinones. The stereochemical outcome of this reaction is of significant interest in asymmetric synthesis.
Michael Addition: The enolate can undergo conjugate addition to α,β-unsaturated carbonyl compounds, leading to the formation of 1,5-dicarbonyl compounds.[15]
The steric bulk of the tert-butyl group in the N-Boc derivative may have a more pronounced effect on the stereoselectivity of these reactions compared to the less sterically demanding N-Cbz and N-benzyl groups.
Figure 2. Key reactions of azetidinone enolates.
Deprotection: Liberating the Azetidine Nitrogen
The final step in many synthetic sequences involving these building blocks is the removal of the N-protecting group. The choice of deprotection conditions is dictated by the protecting group itself and the functional group tolerance of the molecule.
N-Protecting Group
Deprotection Conditions
Byproducts
Boc
Trifluoroacetic acid (TFA) in CH₂Cl₂ or HCl in dioxane
Isobutylene, CO₂
Cbz
H₂ gas, Pd/C catalyst in a suitable solvent (e.g., MeOH, EtOAc)
Toluene, CO₂
Bn
H₂ gas, Pd/C catalyst in a suitable solvent (e.g., MeOH, EtOAc)
Toluene
Table 3. Common deprotection methods for N-protected 2-methyl-3-oxoazetidines.
Experimental Protocol: N-Boc Deprotection
Dissolve the N-Boc protected azetidine in dichloromethane (CH₂Cl₂).
Add trifluoroacetic acid (TFA) (typically 20-50% v/v) at 0 °C.
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
Remove the solvent and excess TFA under reduced pressure.
This method is generally high-yielding but requires careful handling of the corrosive acid.[16]
Experimental Protocol: N-Cbz and N-Benzyl Deprotection
Dissolve the N-Cbz or N-Benzyl protected azetidine in a suitable solvent such as methanol or ethyl acetate.
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
Stir the mixture under an atmosphere of hydrogen gas (H₂) at room temperature until the reaction is complete (monitored by TLC).
Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate.
This method is mild and efficient but is not compatible with other reducible functional groups in the molecule.[17][18]
Conclusion: Making the Right Choice for Your Synthesis
The selection of an N-protecting group for 2-methyl-3-oxoazetidine is a strategic decision that profoundly impacts the entire synthetic route.
tert-Butyl 2-methyl-3-oxoazetidine-1-carboxylate is an excellent choice for syntheses that require robust protection against basic and nucleophilic reagents, and where subsequent deprotection under acidic conditions is tolerable. Its steric bulk may also offer advantages in stereoselective transformations.
Benzyl 2-methyl-3-oxoazetidine-1-carboxylate provides a versatile alternative when acidic conditions are to be avoided and the molecule is stable to catalytic hydrogenation. Its stability profile makes it orthogonal to the Boc group.
N-Benzyl-2-methyl-3-oxoazetidine offers a non-carbamate option, which can be advantageous in certain contexts. However, its synthesis can be less straightforward, and like the Cbz group, it is removed by hydrogenolysis.
Ultimately, the optimal choice depends on a careful analysis of the overall synthetic plan, including the compatibility of the protecting group with all planned reaction conditions and the desired final deprotection strategy. This guide provides the foundational knowledge and experimental context to aid researchers in making this critical decision.
References
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March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley.
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
MDPI. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 27(15), 4988. [Link]
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RSC Publishing. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49553-49581. [Link]
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
ResearchGate. (2025, August 6). (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Retrieved from [Link]
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NIH. (n.d.). An Increased Understanding of Enolate Additions under Mechanochemical Conditions. Retrieved from [Link]
Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]
RSC Publishing. (2022). Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. RSC Advances, 12(33), 21485-21493. [Link]
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ResearchGate. (2025, August 6). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
NIH. (2019, October 31). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Retrieved from [Link]
NIH. (2024, November 11). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Retrieved from [Link]
HETEROCYCLES. (2007). LEWIS ACID-CATALYZED MICHAEL ADDITION REACTIONS OF N-BOC-2-SILYLOXYPYRROLES TO 3-ACRYLOYL-2-OXAZOLIDINONES. HETEROCYCLES, 71(2), 361. [Link]
NIH. (2019, September 9). Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes and application to the synthesis of β2 and β3-amino acids. Retrieved from [Link]
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
NIH. (n.d.). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Retrieved from [Link]
NIH. (2025, March 8). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. Retrieved from [Link]
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NIH. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]
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K. C. Nicolaou and co-workers. (n.d.). Protecting Groups. Retrieved from [Link]
Wiley Analytical Science. (n.d.). Benzyl methyl ester. Retrieved from [Link]
A Comparative Guide to the Biological Activity of Derivatives Synthesized from Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate
The quest for novel therapeutic agents is a cornerstone of modern science, with medicinal chemists continually seeking versatile molecular frameworks that can be elaborated into potent and selective drugs. The azetidine...
Author: BenchChem Technical Support Team. Date: January 2026
The quest for novel therapeutic agents is a cornerstone of modern science, with medicinal chemists continually seeking versatile molecular frameworks that can be elaborated into potent and selective drugs. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in drug discovery.[1][2][3] Its inherent ring strain and conformational rigidity offer a unique three-dimensional geometry that can enhance binding affinity and pharmacological properties.[1][4] Among the various azetidine building blocks, tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate stands out as a particularly valuable starting material for generating diverse libraries of bioactive compounds.[5]
This guide provides an in-depth comparative analysis of the biological activities of derivatives synthesized from this key intermediate. We will explore synthetic strategies, objectively compare the performance of these derivatives against established alternatives using experimental data, and provide detailed protocols and workflows to support researchers, scientists, and drug development professionals in this dynamic field.
The Strategic Value of the 2-Methyl-3-Oxoazetidine Core
The utility of tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate stems from its unique structural features. The ketone at the 3-position is a versatile chemical handle, amenable to a wide array of transformations such as reduction, reductive amination, and olefination, allowing for the introduction of diverse functional groups. The methyl group at the 2-position introduces a stereocenter, enabling the synthesis of chiral derivatives, a critical factor for optimizing target engagement and minimizing off-target effects. Finally, the tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen provides robust stability during multi-step syntheses while allowing for facile deprotection under mild conditions for further derivatization.
Comparative Analysis of Biological Activities
Derivatives of this azetidinone core have demonstrated significant potential across multiple therapeutic areas. Here, we compare two of the most prominent activities: antimicrobial and anticancer effects.
Novel Antimicrobial Agents
With the rise of antimicrobial resistance, there is an urgent need for new classes of antibiotics. The azetidin-2-one (β-lactam) ring is the cornerstone of some of the most important antibiotic classes in history, including penicillins and cephalosporins.[6][7][8] These agents typically function by inhibiting bacterial cell wall biosynthesis.[7][9]
Experimental Protocol: Synthesis of Azetidin-2-one (β-Lactam) Derivatives
A prevalent method for constructing the azetidin-2-one ring is the Staudinger ketene-imine cycloaddition.[7][10]
Imine Formation: An appropriate aromatic aldehyde is condensed with a primary amine (e.g., a substituted aniline) in a suitable solvent like ethanol with a catalytic amount of glacial acetic acid to form a Schiff base (imine).
Cycloaddition: The Schiff base is dissolved in a dry, inert solvent (e.g., dioxane or DMF). Triethylamine is added as a base.
β-Lactam Ring Formation: Chloroacetyl chloride is added dropwise to the solution at low temperature (0°C). The mixture is stirred for several hours, allowing the [2+2] cycloaddition to occur, forming the 3-chloro-azetidin-2-one ring.[11][12]
Purification: The reaction mixture is worked up and the product is purified, typically by recrystallization or column chromatography.
The following table compares the antibacterial activity of synthesized azetidin-2-one derivatives with a standard antibiotic, using the agar well diffusion method where a larger zone of inhibition indicates greater activity.[9][11]
Compound Class
Bacterial Strain
Zone of Inhibition (mm)
Comparative Agent
Zone of Inhibition (mm)
3-chloro-4-(pyridin-3-yl)azetidin-2-one
S. aureus (Gram +)
18
Streptomycin
22
3-chloro-4-(pyridin-3-yl)azetidin-2-one
E. coli (Gram -)
15
Streptomycin
19
Thiazole-conjugated 2-azetidinone
B. subtilis (Gram +)
20
Moxifloxacin
25
Caption: Azetidine-based inhibitors can prevent the phosphorylation-dependent dimerization of STAT3, blocking its translocation to the nucleus and subsequent gene transcription.
[13][14]
Scientific Integrity & Self-Validating Systems
To ensure the trustworthiness of experimental findings, every protocol must be a self-validating system. In biological assays, this is achieved through the rigorous use of controls. [15]For example, an antimicrobial assay must include a negative control (solvent only, e.g., DMSO) to ensure the vehicle has no effect, and a positive control (a known antibiotic) to confirm the assay is performing correctly and to provide a benchmark for activity. [11]For anticancer studies, assessing cytotoxicity in non-cancerous cell lines is critical to determine the selectivity index of a compound.
[14]
Furthermore, the chemical integrity of the test compounds is paramount. All synthesized derivatives must be rigorously purified and characterized by modern analytical techniques (e.g., ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry, and HPLC) to confirm their structure and purity (>95%). [16][15]Reporting this data is essential for the reproducibility and validation of the biological results.
Conclusion and Future Directions
Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate is an exceptionally valuable starting block for the synthesis of biologically active molecules. As demonstrated, its derivatives have shown significant promise as both antimicrobial and anticancer agents, with potencies that in some cases are comparable to or exceed those of established therapeutic agents. The rigid, three-dimensional nature of the azetidine scaffold continues to provide fertile ground for the discovery of novel inhibitors for a wide range of biological targets.
Future research will likely focus on the late-stage functionalization of these derivatives to fine-tune their pharmacological profiles, including improving their ADME (absorption, distribution, metabolism, and excretion) properties. [1]Moreover, the application of this versatile scaffold in emerging therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, represents an exciting frontier for drug discovery.
[17][18]
References
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Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. (2022). bepls.
Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). (n.d.).
Rani, V., & Reddy, P. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry, 8, 22-29.
Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. (2022). PubMed.
Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. (n.d.).
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Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (n.d.). MDPI.
SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL AND ANTICANCER EVALUATION 2-AZETIDINONE DERIVATIVES CLUBBED WITH THIAZOLE. (2022).
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Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. (n.d.).
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Azetidinone: Different methods of synthesis and its biological profile. (n.d.). Der Pharma Chemica.
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Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (n.d.).
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Azetidine-2-carboxylic acid. From Lily of the valley to key pharmaceuticals. A jubilee review. (2025).
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Introduction: The Critical Role of Purity in a Key Pharmaceutical Building Block
An In-Depth Technical Guide to the Purity Assessment of Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate by HPLC Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate is a vital chiral building block in the synthesis of vario...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Purity Assessment of Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate by HPLC
Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate is a vital chiral building block in the synthesis of various pharmaceutical agents, particularly those containing a β-lactam core structure. Its stereochemistry and purity are paramount, as any impurities—be they process-related, degradation products, or the incorrect enantiomer—can have significant implications for the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] Consequently, a robust, validated analytical methodology for purity assessment is not merely a quality control measure but a cornerstone of the entire drug development process.[3][4]
This guide, intended for researchers, analytical scientists, and drug development professionals, provides an in-depth comparison of analytical strategies for assessing the purity of this key intermediate. We will focus on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, exploring method development, validation, and a comparative analysis against other relevant technologies.[5][6] Our approach is grounded in explaining the causality behind experimental choices, ensuring the protocols are self-validating and supported by authoritative standards.
The Primacy of HPLC in Small Molecule Purity Analysis
HPLC is widely regarded as the gold standard for the purity analysis of small pharmaceutical molecules due to its high resolution, sensitivity, and versatility.[6][7] Unlike Gas Chromatography (GC), HPLC is ideally suited for non-volatile and thermally labile compounds like our target azetidinone derivative. Its adaptability through various stationary phases (columns) and mobile phase compositions allows for the separation of a wide array of impurities from the main analyte.[4][8] For a molecule with a defined stereocenter, the ability to employ both achiral and chiral HPLC methods is indispensable for a complete purity profile.
Strategic HPLC Method Development for Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate
A successful HPLC method is not a one-size-fits-all solution but a carefully optimized procedure based on the analyte's physicochemical properties. The development process for our target compound must address two distinct but equally important aspects: 1) The impurity profile (achiral analysis) and 2) The enantiomeric purity (chiral analysis) .
Pillar 1: Achiral Analysis for Process Impurities and Degradants
The goal of the achiral method is to separate the main compound from any starting materials, by-products, or degradation products.[9]
Column Selection: Reversed-Phase (RP-HPLC) is the logical starting point. A C18 (octadecylsilane) column is the workhorse of RP-HPLC and is an excellent choice for this molecule, which possesses moderate polarity. The C18 stationary phase provides sufficient hydrophobic interaction to retain the analyte and separate it from more polar or non-polar impurities. For early-stage development, a shorter column (e.g., 10-15 cm) can expedite method development.[10]
Mobile Phase Optimization: A gradient elution using a mixture of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH) is recommended. ACN is often preferred for its lower viscosity and UV transparency. To ensure sharp, symmetrical peaks, an acid modifier such as 0.1% formic acid or trifluoroacetic acid (TFA) should be added to both the aqueous and organic phases. This suppresses the ionization of any potential acidic or basic functional groups on the analyte or impurities, leading to consistent retention and improved peak shape.[10]
Detection: The ketone carbonyl group within the azetidinone ring acts as a suitable chromophore for UV detection. A preliminary UV scan would determine the optimal wavelength, but a low wavelength (e.g., 210-220 nm) is typically a good starting point for detecting a broad range of potential impurities. Employing a Photo Diode Array (PDA) detector is highly advantageous as it can assess peak purity by comparing UV spectra across a single peak, helping to identify co-eluting impurities.[9]
Pillar 2: Chiral Analysis for Enantiomeric Purity
The target molecule contains a stereocenter at the C2 position (bearing the methyl group). A standard achiral HPLC setup will not distinguish between the two enantiomers. Therefore, a dedicated chiral separation method is mandatory to determine the enantiomeric excess (% ee) and control the unwanted enantiomer.
Column Selection: Chiral Stationary Phases (CSPs) are required for this separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralpak® or Chiralcel®) are exceptionally versatile and have demonstrated broad success in separating a wide range of chiral compounds, including β-lactams.[11][12] The selection of the specific polysaccharide CSP often requires screening a small library of columns to find the one that provides the best resolution.
Mobile Phase Optimization: Chiral separations on polysaccharide columns are typically performed in one of two modes:
Normal Phase: Using mixtures of alkanes (like n-hexane) and alcohols (like isopropanol or ethanol). This is a very common and effective mode.
Polar Organic Mode: Using pure alcohols or mixtures of polar organic solvents like acetonitrile and methanol.
The choice of mobile phase and the addition of small amounts of additives can dramatically affect the separation.[11] The key is to exploit the subtle differences in how the two enantiomers interact with the chiral environment of the stationary phase.[13]
Visualizing the Purity Assessment Workflow
The complete purity assessment follows a logical workflow that integrates both achiral and chiral analyses to generate a comprehensive quality profile of the compound.
Caption: Workflow for comprehensive purity assessment of the target compound.
Validated Experimental Protocols
The following protocols are presented as robust starting points for method development and validation, adhering to principles outlined in ICH Q2(R2) guidelines.[14] Validation would require demonstrating specificity, linearity, accuracy, precision, and defining limits of detection (LOD) and quantitation (LOQ).[15][16][17]
Protocol 1: Achiral Purity by RP-HPLC
Parameter
Condition
Rationale
Column
C18, 150 x 4.6 mm, 3.5 µm
Standard column for good resolution of small molecules.
Mobile Phase A
0.1% Formic Acid in Water
Acidified aqueous phase for good peak shape.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acidified organic phase.
Gradient
5% B to 95% B over 20 min
Broad gradient to elute a wide range of potential impurities.
Flow Rate
1.0 mL/min
Typical analytical flow rate for a 4.6 mm ID column.
Column Temp.
30 °C
Controlled temperature for reproducible retention times.
Injection Vol.
5 µL
Small volume to prevent column overloading.
Detector
PDA at 215 nm
Wavelength for good sensitivity; PDA for peak purity analysis.
Diluent
Acetonitrile/Water (50:50)
Ensures sample is fully dissolved and compatible with mobile phase.
Protocol 2: Enantiomeric Purity by Chiral HPLC
Parameter
Condition
Rationale
Column
Chiralpak® IA, 150 x 4.6 mm, 3 µm
A versatile immobilized polysaccharide CSP.
Mobile Phase
n-Hexane / Isopropanol (90:10 v/v)
Common normal phase condition for chiral separations.
Elution Mode
Isocratic
Isocratic is often sufficient and more robust for chiral methods.
Flow Rate
0.8 mL/min
Adjusted flow rate for normal phase solvents.
Column Temp.
25 °C
Controlled temperature is critical for chiral recognition.
Injection Vol.
10 µL
Standard injection volume.
Detector
UV at 215 nm
Same wavelength as achiral method for consistency.
Diluent
Mobile Phase
Best practice to dissolve the sample in the mobile phase.
Comparison with Alternative and Complementary Techniques
While HPLC is the primary tool, a comprehensive analysis often benefits from orthogonal techniques that provide different, and sometimes confirmatory, information.
Technique
Application for Purity Assessment
Advantages
Limitations
HPLC (UV/PDA)
Primary Method. Quantifies process impurities, degradants, and enantiomers (with chiral column).
High precision, robust, versatile, widely available. Gold standard for routine QC.[6]
Peak identification relies on retention time matching with standards. Co-elution can mask impurities.
LC-MS
Impurity Identification. Provides molecular weight data for unknown peaks observed in HPLC.
High sensitivity and specificity. Essential for structural elucidation of unknown impurities.[1][2]
Quantitative analysis can be more complex than UV. Ionization efficiency can vary between compounds.
GC-MS
Volatile Impurities. Best for analyzing residual solvents from the synthesis process.
Excellent for volatile and semi-volatile compounds. High sensitivity.[4][6]
Not suitable for the non-volatile target compound without derivatization.
Quantitative NMR (qNMR)
Absolute Purity & Structure. Can determine absolute purity without a reference standard of the analyte. Confirms structure.
Provides structural information. An absolute quantitative method. Minimal sample prep.[18]
Lower sensitivity compared to HPLC/MS. Not a separation technique, so impurities must have unique signals.
Conclusion
The purity assessment of Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate demands a meticulous and multi-faceted analytical approach. A well-developed and validated reversed-phase HPLC method is the cornerstone for quantifying process-related impurities and degradation products. However, this alone is insufficient. Due to the chiral nature of the molecule, a dedicated chiral HPLC method is absolutely essential to control enantiomeric purity, a critical quality attribute for its downstream applications in pharmaceutical synthesis.
By integrating both achiral and chiral HPLC analyses, and complementing them with techniques like LC-MS for impurity identification when necessary, researchers and drug development professionals can build a comprehensive and robust purity profile. This ensures the quality, safety, and consistency of this vital building block, ultimately contributing to the development of safer and more effective medicines.
References
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Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines - ijarsct. (n.d.). Available from: [Link]
Steps for HPLC Method Validation - Pharmaguideline. (2024-12-11). Available from: [Link]
Scaling Small Molecule Purification Methods for HPLC | Agilent. (n.d.). Available from: [Link]
A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010-12-01). Available from: [Link]
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - NIH. (n.d.). Available from: [Link]
New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. (2020-03-23). Available from: [Link]
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ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. (2023-12-14). Available from: [Link]
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews. (2021-10-20). Available from: [Link]
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Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. (2024-09-04). Available from: [Link]
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WO2022037568A1 - Bicyclic compounds, compositions and use thereof - Google Patents. (n.d.).
Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases - PubMed. (n.d.). Available from: [Link]
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - MDPI. (n.d.). Available from: [Link]
Chiral HPLC separation: strategy and approaches - Chiralpedia. (2022-11-03). Available from: [Link]
Unveiling the Three-Dimensional Architecture: A Comparative Guide to the X-ray Crystallography of Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate Derivatives
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of bioactive molecules is paramount. This guide provides an in-depth technical comparison of X-ray cr...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of bioactive molecules is paramount. This guide provides an in-depth technical comparison of X-ray crystallography for the structural elucidation of Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate derivatives, a class of compounds with significant potential in medicinal chemistry. We will explore the nuances of the crystallographic workflow, objectively compare it with alternative analytical techniques, and provide the rationale behind key experimental decisions.
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in drug discovery, appearing in a wide array of medicinally important compounds. The inherent ring strain of azetidines makes them valuable synthons and imparts unique conformational properties that can be exploited in drug design. Specifically, 3-oxoazetidine derivatives serve as crucial building blocks for various therapeutic agents. The precise determination of their molecular geometry, including bond lengths, bond angles, and stereochemistry, is critical for understanding their structure-activity relationships (SAR) and for designing next-generation therapeutics.
The Decisive View: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the gold standard for determining the absolute three-dimensional structure of a molecule. By diffracting X-rays off a well-ordered crystal lattice, we can generate an electron density map that reveals the precise location of each atom in the molecule and the crystal packing.
Experimental Protocol: From Powder to Picture
Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step. The following protocol outlines a general yet effective workflow for the crystallization of Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate derivatives.
1. Purification of the Starting Material:
Rationale: Impurities can significantly hinder crystal growth by disrupting the formation of a uniform crystal lattice. It is imperative to start with material of the highest possible purity (>98%).
Method: The compound is typically purified by column chromatography on silica gel, followed by removal of the solvent under reduced pressure. The purity should be confirmed by NMR spectroscopy and mass spectrometry.
2. Solvent Selection:
Rationale: The choice of solvent is the most critical factor in successful crystallization. An ideal solvent will dissolve the compound when hot but not when cold, allowing for slow precipitation and crystal growth upon cooling. The polarity of the solvent should be matched to the polarity of the compound ("like dissolves like").
Screening: A preliminary screening of solvents is conducted by dissolving a few milligrams of the compound in a small volume of various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof) at room temperature and with gentle heating.
3. Crystallization Techniques:
Slow Evaporation:
Method: A nearly saturated solution of the compound is prepared in a suitable solvent in a small vial. The vial is covered with a cap containing a small pinhole to allow for the slow evaporation of the solvent.
Causality: This method is straightforward and effective for many organic molecules. The gradual increase in concentration as the solvent evaporates drives the system towards supersaturation, promoting the formation of well-ordered crystals.
Vapor Diffusion:
Method: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
Causality: This technique allows for very slow and controlled changes in solvent composition, which is often ideal for growing high-quality crystals of sensitive or reluctant molecules.
Solvent Layering:
Method: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface of the two solvents as they slowly mix.
Causality: Similar to vapor diffusion, this method provides a gentle and gradual decrease in solubility, promoting the growth of large, well-defined crystals.
4. Crystal Mounting and Data Collection:
Method: A suitable single crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector.
5. Structure Solution and Refinement:
Method: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and thermal parameters.
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides unparalleled detail, other analytical techniques offer complementary information and can be more suitable in certain scenarios.
Technique
Principle
Advantages
Limitations
Application to Azetidine Derivatives
Single-Crystal X-ray Crystallography
Diffraction of X-rays by a single crystal
Provides the absolute 3D structure, including stereochemistry and crystal packing.
Requires a high-quality single crystal, which can be difficult to obtain. The solid-state conformation may differ from the solution-state conformation.
The definitive method for determining the precise bond lengths, angles, and ring pucker of the azetidine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Absorption of radiofrequency waves by atomic nuclei in a magnetic field
Provides detailed information about the connectivity and chemical environment of atoms in solution. 2D techniques like NOESY and ROESY can reveal through-space proximity of atoms.[1][2][3][4]
Does not directly provide a 3D structure. Interpretation can be complex for molecules with overlapping signals.
Crucial for confirming the chemical structure and determining the relative stereochemistry of substituents. NOESY/ROESY experiments can provide insights into the solution-state conformation of the azetidine ring.[1][2][3][4][5]
High-Resolution Mass Spectrometry (HRMS)
Measurement of the mass-to-charge ratio of ions
Provides the exact molecular weight and elemental composition of the molecule. Fragmentation patterns can offer structural clues.[6][7][8][9][10]
Does not provide information about the 3D structure or stereochemistry.
Essential for confirming the molecular formula. Analysis of fragmentation patterns can help to identify the core azetidine structure and its substituents.[6][7][8][9][10]
Density Functional Theory (DFT) Calculations
Quantum mechanical modeling to predict molecular properties
Can predict the lowest energy conformation of a molecule, as well as other properties like bond lengths, angles, and vibrational frequencies.[11][12][13][14]
The accuracy of the results depends on the level of theory and basis set used. It is a theoretical method and requires experimental validation.
Useful for predicting the puckering of the azetidine ring and the preferred conformation of substituents. Can be used in conjunction with NMR data to build a more complete picture of the molecule's structure.[11][12][13][14]
Visualizing the Workflow and Structural Logic
To better illustrate the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for X-ray crystallography.
A Comparative Guide to Catalysts for Azetidinone Synthesis: From Classic Reactions to Modern Innovations
The azetidin-2-one, or β-lactam, ring is a cornerstone of medicinal chemistry, most famously forming the core of penicillin and cephalosporin antibiotics. Its unique strained four-membered ring structure not only imparts...
Author: BenchChem Technical Support Team. Date: January 2026
The azetidin-2-one, or β-lactam, ring is a cornerstone of medicinal chemistry, most famously forming the core of penicillin and cephalosporin antibiotics. Its unique strained four-membered ring structure not only imparts significant biological activity but also makes it a versatile synthetic intermediate for a variety of nitrogen-containing compounds.[1] The efficient and stereoselective synthesis of this privileged scaffold has been a subject of intense research for decades, leading to the development of a diverse array of catalytic systems.[2]
This guide provides a comparative analysis of the most prominent catalytic strategies for the synthesis of azetidinones, with a focus on their mechanisms, substrate scope, stereoselectivity, and practical applications. We will delve into the nuances of the Staudinger reaction, the Kinugasa reaction, and other notable transition metal and organocatalytic methods, offering experimental data and protocols to aid researchers in selecting the optimal catalyst for their synthetic endeavors.
The Staudinger [2+2] Cycloaddition: A Timeless and Adaptable Strategy
First reported in 1907, the Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, remains one of the most general and widely used methods for constructing the β-lactam ring.[1][3] The reaction typically proceeds through a two-step mechanism involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon to form a zwitterionic intermediate, which then undergoes a conrotatory electrocyclization to yield the azetidinone.[4] The stereochemical outcome of the reaction is highly dependent on the geometry of the imine and the substitution pattern of the ketene.[4]
While the uncatalyzed reaction has its merits, the development of catalytic asymmetric variants has significantly expanded its utility, allowing for the synthesis of enantioenriched β-lactams.[3] These catalytic approaches can be broadly categorized into organocatalysis and transition metal catalysis.
Organocatalytic Staudinger Reaction
The use of chiral nucleophilic catalysts, particularly derivatives of 4-(pyrrolidino)pyridine (PPY), has proven to be highly effective in inducing enantioselectivity in the Staudinger reaction.[5][6] These catalysts activate the ketene by forming a reactive acylammonium species, which then undergoes a stereocontrolled reaction with the imine.
A notable example is the use of a planar-chiral PPY derivative, which has been shown to catalyze the reaction of a wide range of ketenes and imines with excellent yields and stereoselectivity.[5]
Transition Metal-Promoted Staudinger Reaction
Transition metal catalysts offer an alternative approach to controlling the stereoselectivity of the Staudinger reaction.[7][8] These catalysts can activate either the ketene or the imine, or both, to facilitate the cycloaddition. For instance, chromium carbonyl carbene complexes can be used to generate highly reactive ketene intermediates in situ, which are then trapped by imines to form β-lactams with high stereoselectivity.[8]
The Kinugasa Reaction: A Convergent Route to cis-β-Lactams
The Kinugasa reaction is a copper(I)-catalyzed [3+2] cycloaddition of a nitrone and a terminal alkyne, followed by a rearrangement, to afford cis-substituted β-lactams.[9][10] This reaction is a powerful tool for the stereoselective synthesis of azetidinones and has found applications in the synthesis of various biologically active molecules.[9]
The mechanism is believed to involve the formation of a copper acetylide, which then undergoes a 1,3-dipolar cycloaddition with the nitrone. The resulting five-membered ring intermediate then rearranges to form the β-lactam.[11]
Recent advancements in the Kinugasa reaction include the development of enantioselective variants and the use of more sustainable reaction conditions, such as performing the reaction in water or using inexpensive calcium carbide as the acetylene source.[10][12][13]
Other Catalytic Methodologies for Azetidinone Synthesis
Beyond the Staudinger and Kinugasa reactions, a variety of other catalytic methods have been developed for the synthesis of azetidinones.
Rhodium-Catalyzed C-H Insertion: This method utilizes an α-diazoacetamide which, in the presence of a rhodium catalyst, forms a rhodium carbenoid that undergoes a regio- and diastereoselective insertion into a nearby C-H bond to yield the β-lactam.[3]
Gold-Catalyzed Oxidative Cyclization: This approach enables the synthesis of azetidin-3-ones, structural isomers of the more common 2-azetidinones, through the gold-catalyzed intermolecular oxidation of alkynes.[14]
Magnesium-Catalyzed [2+2] Cycloaddition: An in situ generated magnesium catalyst has been shown to effectively mediate the enantioselective [2+2] cyclization of imines and α-branched allenoates.[15]
Comparative Analysis of Catalytic Systems
The choice of catalyst for azetidinone synthesis depends on several factors, including the desired substitution pattern, stereochemistry, and the availability of starting materials. The following table provides a comparative overview of the key features of the discussed catalytic systems.
Catalytic System
Key Features
Advantages
Disadvantages
Organocatalytic Staudinger
Enantioselective [2+2] cycloaddition of ketenes and imines.
Metal-free, high enantioselectivity, broad substrate scope.
Catalyst can be expensive, ketenes can be unstable.
Transition Metal-Promoted Staudinger
Diastereoselective [2+2] cycloaddition.
High diastereoselectivity, can generate reactive ketenes in situ.
Often requires stoichiometric amounts of metal, catalyst toxicity concerns.
Kinugasa Reaction
Copper(I)-catalyzed reaction of nitrones and alkynes.
High cis-diastereoselectivity, convergent synthesis.
Limited to terminal alkynes, catalyst can be sensitive to air and moisture.
Rhodium-Catalyzed C-H Insertion
Intramolecular C-H insertion of α-diazoacetamides.
High regio- and diastereoselectivity.
Requires synthesis of diazo precursors, which can be hazardous.
Gold-Catalyzed Oxidative Cyclization
Synthesis of azetidin-3-ones from alkynes.
Access to less common azetidinone isomers.
Substrate scope may be limited.
Magnesium-Catalyzed [2+2] Cycloaddition
Enantioselective reaction of imines and allenoates.
Uses an inexpensive and abundant metal catalyst.
Relatively new method, full scope may not be explored.
Experimental Protocols
General Procedure for Organocatalytic Asymmetric Staudinger Reaction[6]
To a solution of the imine (0.5 mmol) and the planar-chiral PPY catalyst (0.05 mmol, 10 mol %) in THF (2.0 mL) at -78 °C is added a solution of the acid chloride (0.6 mmol) in THF (1.0 mL) dropwise over 10 minutes. The reaction mixture is stirred at -78 °C for 4 hours. The reaction is then quenched with saturated aqueous NaHCO₃ solution (5 mL) and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired β-lactam.
General Procedure for Copper-Catalyzed Kinugasa Reaction[10]
To a stirred solution of the nitrone (1.0 mmol) and the terminal alkyne (1.2 mmol) in toluene (10 mL) is added CuI (0.1 mmol, 10 mol %) and a base (e.g., triethylamine, 1.5 mmol). The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired cis-β-lactam.
Conclusion
The synthesis of azetidinones continues to be a vibrant area of research, driven by the enduring importance of β-lactams in medicine. The catalytic methods discussed in this guide represent a powerful toolkit for chemists to access a wide range of structurally diverse and stereochemically complex azetidinones. The choice of catalyst will ultimately be dictated by the specific synthetic target and the desired level of stereocontrol. As our understanding of catalytic mechanisms deepens and new catalytic systems are discovered, the ability to synthesize these valuable heterocycles with even greater efficiency and precision will undoubtedly continue to expand.
References
Hodous, B. L.; Fu, G. C. Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. J. Am. Chem. Soc.2002 , 124 (8), 1578–1579. [Link]
Zhao, Z.; et al. An enzymatic synthesis of glucuronides of azetidinone-based cholesterol absorption inhibitors. Bioorg. Med. Chem.1999 , 7 (10), 2199-202. [Link]
Amable, L.; et al. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Tetrahedron2015 , 71 (37), 6545-6551. [Link]
Tuba, R. Synthesis of β-lactams by transition metal promoted Staudinger reactions: alternative synthetic approaches from transition metal enhanced organocatalysis to in situ, highly reactive intermediate synthesis and catalytic tandem reactions. Org. Biomol. Chem.2013 , 11 (36), 5976-88. [Link]
Tuba, R. Synthesis of β-lactams by transition metal promoted Staudinger reactions. Org. Biomol. Chem.2013 , 11, 5976-5988. [Link]
Hodous, B. L.; Fu, G. C. Enantioselective Staudinger synthesis of beta-lactams catalyzed by a planar-chiral nucleophile. Semantic Scholar. [Link]
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Hodous, B. L.; Fu, G. C. Enantioselective Staudinger Synthesis of Beta-Lactams Catalyzed by a Planar-Chiral Nucleophile. J. Am. Chem. Soc.2002 , 124 (8), 1578-9. [Link]
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Ye, L.; et al. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angew. Chem. Int. Ed. Engl.2011 , 50 (15), 3492-3495. [Link]
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Spectroscopic comparison of "Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate" isomers
An In-Depth Spectroscopic Guide to the Isomers of Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate Introduction: The Significance of Stereochemistry in Azetidinone Scaffolds The azetidin-2-one, or β-lactam, ring is a pri...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Spectroscopic Guide to the Isomers of Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate
Introduction: The Significance of Stereochemistry in Azetidinone Scaffolds
The azetidin-2-one, or β-lactam, ring is a privileged scaffold in medicinal chemistry, forming the core of numerous life-saving antibiotics, including penicillins and cephalosporins.[1][2] The compound tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate is a valuable building block in modern drug discovery, incorporating this key heterocyclic motif. The introduction of a methyl group at the C2 position creates a chiral center, resulting in two non-superimposable mirror-image isomers: (R)- and (S)-enantiomers.
In drug development, the precise stereochemistry of a molecule is critical. Enantiomers can exhibit vastly different pharmacological, toxicological, and pharmacokinetic properties. Therefore, the ability to synthesize, separate, and unambiguously characterize each isomer is not merely an academic exercise but a regulatory and safety imperative. This guide provides a comprehensive comparison of the spectroscopic techniques required to characterize and differentiate the (R)- and (S)-isomers of tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate, grounded in established analytical principles.
Overall Analytical Workflow
The characterization of enantiomers follows a logical progression. Initial analysis using standard spectroscopic methods (NMR, IR, MS) confirms the molecular structure and constitution, which will be identical for both isomers. Subsequent analysis must employ a chiral method to differentiate the two enantiomers.
Caption: Workflow for Spectroscopic Characterization of Enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. For the isomers of tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate, ¹H and ¹³C NMR will confirm the connectivity of atoms. In a standard achiral solvent (e.g., CDCl₃, DMSO-d₆), the NMR spectra of the (R)- and (S)-enantiomers are identical.
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[3]
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. This requires more scans (typically 1024 or more) due to the low natural abundance of ¹³C.
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.
Predicted Spectral Data and Interpretation
The expected spectral features are based on the molecular structure and data from analogous azetidinone compounds.[4][5]
Assignment
¹H NMR (Predicted)
¹³C NMR (Predicted)
Rationale
Boc (t-Butyl)
~1.5 ppm (singlet, 9H)
~28 ppm (-C(C H₃)₃)~81 ppm (-C (CH₃)₃)
The nine protons are chemically equivalent, resulting in a strong singlet. The quaternary carbon is characteristic.[6]
C2-CH₃
~1.4 ppm (doublet, 3H)
~15-20 ppm
The methyl protons are split by the adjacent C2-H proton.
C2-H
~4.2 ppm (quartet, 1H)
~60-65 ppm
This proton is split by the three protons of the adjacent methyl group. Its chemical shift is downfield due to the adjacent nitrogen and carbonyl group.
C4-H₂
~3.8 & ~4.0 ppm (2 doublets, 2H)
~50-55 ppm
These two protons are diastereotopic and will appear as two distinct signals, coupled to each other (geminal coupling, ²J ≈ 15-18 Hz).
C3 (C=O)
N/A
~200-205 ppm
The ketone carbonyl carbon appears significantly downfield.
Boc (C=O)
N/A
~155 ppm
The carbamate carbonyl carbon is distinct from the ketone carbonyl.[6]
Note: The exact chemical shifts can vary depending on the solvent and concentration.[6] The key diagnostic feature for the β-lactam ring protons is their coupling pattern and chemical shifts.[3]
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify functional groups within a molecule. The most prominent feature in the IR spectrum of an azetidinone is the high-frequency carbonyl stretching band, a direct result of the ring strain in the four-membered ring.[2] Like NMR, the IR spectra of the two enantiomers are identical.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.
Predicted Spectral Data and Interpretation
Wavenumber (cm⁻¹)
Vibration
Interpretation
~2980-2850
C-H (sp³) stretch
Corresponds to the methyl and methylene groups in the molecule.
~1750-1770
C=O stretch (β-lactam ketone)
This high frequency is characteristic of a carbonyl group within a strained four-membered ring, making it a key diagnostic peak.[2]
~1690-1710
C=O stretch (Boc carbamate)
The carbamate carbonyl absorbs at a lower frequency than the strained ketone.[5]
~1400-1100
C-N and C-O stretches
A complex region (fingerprint region) containing various single bond stretches.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. It is used to confirm the elemental composition and structural components. The mass spectra of the (R)- and (S)-enantiomers are identical.
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect protonated molecules [M+H]⁺ or adducts like [M+Na]⁺.
Tandem MS (MS/MS): To confirm the structure, isolate the molecular ion peak and subject it to collision-induced dissociation (CID) to observe characteristic fragment ions.
Protonated molecular ion, confirming the molecular weight.
208.0944
[M+Na]⁺
Sodium adduct, commonly observed in ESI-MS.
130.0811
[M - C₄H₈ + H]⁺
Loss of isobutylene from the tert-butyl group, a very common fragmentation pathway for Boc-protected compounds.
86.0600
[M - Boc + H]⁺
Loss of the entire Boc protecting group (100 Da).
Techniques for Chiral Discrimination
Since standard spectroscopic methods cannot distinguish between enantiomers, chiral-specific techniques are required.
A. Chiral High-Performance Liquid Chromatography (HPLC)
This is the most common and reliable method for separating enantiomers and determining the enantiomeric excess (ee) of a sample.[8]
Experimental Protocol: Chiral HPLC
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are often effective for a wide range of compounds.[9]
Mobile Phase: Use a mobile phase typically consisting of a nonpolar solvent (e.g., heptane or hexane) with a small amount of an alcohol modifier (e.g., isopropanol or ethanol).[9]
Sample Preparation: Dissolve the sample in the mobile phase at a low concentration (e.g., 1 mg/mL).
Analysis: Inject a small volume (5-10 µL) onto the column and monitor the elution profile with a UV detector (a wavelength around 210 nm should be suitable for detecting the carbonyl chromophore).
Interpretation: A racemic mixture will show two well-resolved peaks of equal area. The relative area of the peaks in an enantioenriched sample can be used to calculate the enantiomeric excess.
B. NMR Spectroscopy with Chiral Shift Reagents
This method allows for the differentiation of enantiomers directly in the NMR tube. Chiral shift reagents (CSRs) are typically lanthanide complexes that can reversibly bind to the analyte. This transient diastereomeric complex formation breaks the magnetic equivalence of the enantiomers, leading to separate signals in the ¹H NMR spectrum.
Experimental Protocol: Chiral NMR
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the enantiomeric mixture.
Add CSR: Add a small, substoichiometric amount of a chiral shift reagent (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) to the NMR tube.
Titration: Acquire a series of ¹H NMR spectra, incrementally adding more CSR until a clear separation of one or more pairs of proton signals is observed.
Interpretation: The two enantiomers will exhibit different chemical shifts for their respective protons in the presence of the CSR. The integration of these separated signals can be used to determine the enantiomeric ratio.
Conclusion
The comprehensive characterization of the isomers of tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate requires a multi-technique approach. While standard NMR, IR, and MS are essential for confirming the compound's covalent structure, they are blind to stereochemistry. The identity of each enantiomer can only be confirmed, and its purity quantified, through the application of chiral-specific methods like chiral HPLC or NMR with chiral resolving agents. This dual approach—confirming the constitution with achiral methods and the configuration with chiral methods—represents the gold standard in the analysis of stereoisomers in research and pharmaceutical development.
References
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A Comprehensive Guide to the Safe Disposal of Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate
This guide provides a detailed protocol for the safe handling and disposal of tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate. As a crucial building block in pharmaceutical research and development, understanding its ha...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a detailed protocol for the safe handling and disposal of tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate. As a crucial building block in pharmaceutical research and development, understanding its hazard profile and managing its waste stream is paramount for ensuring laboratory safety and environmental compliance. This document is intended for researchers, chemists, and laboratory managers who handle this compound. The procedures outlined are based on established safety protocols and regulatory standards, emphasizing the causality behind each step to foster a culture of safety and responsibility.
Hazard Profile and Risk Assessment
Effective disposal begins with a thorough understanding of the chemical's intrinsic hazards. While a specific Safety Data Sheet (SDS) for the 2-methyl derivative is not widely available, its hazard profile can be reliably inferred from the well-documented analogue, tert-butyl 3-oxoazetidine-1-carboxylate. This analogue is classified with significant health hazards that must be respected when handling the methylated compound.
The primary risks associated with this class of compounds include severe irritation to skin and eyes, potential respiratory tract irritation, and harm if ingested[1][2][3]. Therefore, all waste, including residues and contaminated materials, must be treated as hazardous.
Table 1: GHS Hazard Classification for Tert-butyl 3-oxoazetidine-1-carboxylate [1][2][3]
Hazard Class
Category
Hazard Statement
Acute Toxicity, Oral
Category 4
H302: Harmful if swallowed
Skin Corrosion/Irritation
Category 2
H315: Causes skin irritation
Serious Eye Damage/Irritation
Category 1 / 2
H318: Causes serious eye damage
Specific Target Organ Toxicity
Category 3
H335: May cause respiratory irritation
Chemical Incompatibilities:
To prevent dangerous reactions within a waste container, it is critical to avoid mixing this compound with:
The compound may also be moisture-sensitive, which necessitates storage in a dry environment and in a tightly sealed container[2][4].
Personal Protective Equipment (PPE) and Engineering Controls
All waste handling procedures must be conducted with appropriate barriers to prevent exposure. The causality is simple: preventing direct contact and inhalation eliminates the primary routes of exposure to this hazardous substance.
Engineering Controls: All transfers and handling of tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate waste must be performed within a certified chemical fume hood. This is non-negotiable and serves to contain any dust or vapors, protecting the user from respiratory exposure[5].
Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended if handling significant quantities. Contaminated gloves must be disposed of as hazardous waste[1].
Eye Protection: Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles if there is a risk of splashing[1].
Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned. Ensure clothing fully covers the skin. Discard contaminated clothing or have it professionally laundered; do not wash it at home[6].
Waste Disposal Workflow
The proper disposal of chemical waste is a systematic process governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) from the Environmental Protection Agency (EPA)[7][8]. The following diagram illustrates the decision-making process for handling waste generated from tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate.
Caption: Disposal workflow for tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate.
Step-by-Step Disposal Protocols
Follow these self-validating protocols to ensure every step is accounted for, from generation to pickup.
Protocol 4.1: Disposal of Unused or Contaminated Solid Waste
Objective: To safely collect and store solid waste for disposal.
Work Area Preparation: Perform all actions inside a chemical fume hood. Place a plastic-backed absorbent liner on the work surface.
Container Selection: Obtain a designated hazardous waste container made of high-density polyethylene (HDPE) or borosilicate glass with a secure screw-top cap. The container must be clean, dry, and in good condition[9][10].
Labeling: Before adding any waste, affix a "Hazardous Waste" tag or label to the container. Fill it out completely with the full chemical name ("tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate"), concentration, date, and your lab's specific information[5][7]. Abbreviations are not permitted.
Waste Transfer: Carefully transfer the solid waste into the container using a dedicated spatula or scoop. Avoid generating dust.
Secure and Store: Tightly cap the container. Wipe the exterior with a damp cloth to decontaminate it, disposing of the cloth as hazardous waste. Place the container in your lab's designated Satellite Accumulation Area (SAA), ensuring it is segregated from incompatible chemicals[8][9].
Protocol 4.2: Disposal of Contaminated Labware and Debris
Objective: To manage solid waste items contaminated with the compound.
Segregation: Collect all contaminated disposable items, such as gloves, weigh boats, pipette tips, and absorbent paper, in a separate, clearly marked hazardous waste stream.
Containment: Place these items into a designated, lined hazardous waste container or a heavy-duty, sealable plastic bag.
Labeling: Label the container or bag as "Solid Hazardous Waste" and list "tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate" as the contaminant.
Storage: Store the container in the SAA. Do not mix this solid debris with liquid waste streams.
Protocol 4.3: Management of Empty Containers
Objective: To decontaminate empty reagent bottles for safe disposal.
Under RCRA, a container that held a hazardous chemical is not considered "empty" unless specific procedures are followed. This prevents hazardous residues from entering the regular waste stream[11].
Triple Rinsing: This procedure must be performed in a fume hood.
a. Select a solvent in which the compound is soluble (e.g., acetone, ethyl acetate).
b. Add a small amount of the solvent to the empty container, cap it, and shake thoroughly to rinse all interior surfaces.
c. Pour the solvent rinsate into a designated "Hazardous Liquid Waste" container.
d. Repeat this rinsing process two more times[11].
Container Disposal: Once triple-rinsed, the container can be considered decontaminated. Deface the original label completely with a marker. Dispose of the container in the appropriate receptacle for broken glass or plastic recycling, as per your institution's policy.
Rinsate Disposal: The collected rinsate is now hazardous waste. It must be managed in a properly labeled liquid waste container and stored in the SAA.
Spill and Emergency Procedures
Accidents require immediate and correct action to mitigate harm.
For a small spill of solid material:
Alert Personnel: Immediately alert others in the lab.
Isolate Area: Restrict access to the spill area.
Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2.
Containment: Gently cover the spill with a chemical absorbent pad or vermiculite to prevent dust from becoming airborne. Do not sweep dry powder[2][6].
Collection: Carefully scoop the absorbent material and spilled compound into a designated hazardous waste container.
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Collect all cleanup materials (cloths, absorbent pads) as hazardous waste[6].
Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) office.
References
Vertex AI Search. tert-Butyl (R)
ECHEMI.
Chemos GmbH&Co.KG. Safety Data Sheet: Azetidine. Accessed December 31, 2025.
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Accessed December 31, 2025.
Environmental Health and Safety. How to Dispose of Chemical Waste. Accessed December 31, 2025.
Apollo Scientific.
Benchchem. In-depth Guide to Laboratory Chemical Disposal Procedures. Accessed December 31, 2025.
Capot Chemical.
Thermo Fisher Scientific.
PubChem. tert-Butyl 3-(hydroxymethyl)
GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. Accessed December 31, 2025.
American Chemical Society.
ChemicalBook. 1-Boc-3-azetidinone. Accessed December 31, 2025.
Advanced ChemBlocks. tert-butyl (2R)
Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. Accessed December 31, 2025.
PubChem. 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester. Accessed December 31, 2025.
Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals. Accessed December 31, 2025.
A Researcher's Guide to the Safe Handling of Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate
As a novel building block in pharmaceutical and agrochemical synthesis, Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate presents unique handling challenges due to its reactive nature. This guide provides a comprehensive...
Author: BenchChem Technical Support Team. Date: January 2026
As a novel building block in pharmaceutical and agrochemical synthesis, Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate presents unique handling challenges due to its reactive nature. This guide provides a comprehensive framework for its safe utilization in a laboratory setting, ensuring the well-being of researchers and the integrity of experimental outcomes. The following protocols are grounded in established safety principles for azetidine compounds and are designed to be a self-validating system for risk mitigation.
Understanding the Hazard Profile
Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate and structurally similar compounds are classified as hazardous chemicals.[1][2] The primary risks associated with this compound include:
Skin Irritation: Causes skin irritation upon contact.[2][3][4]
Serious Eye Damage: Can cause serious and potentially irreversible eye damage.[2][3][4]
Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation of dust or vapors.[2][4]
A thorough understanding of these hazards is the first step in establishing a robust safety protocol. The subsequent sections will detail the necessary personal protective equipment (PPE), engineering controls, and procedural steps to minimize exposure and mitigate these risks.
Personal Protective Equipment (PPE): Your Primary Defense
The consistent and correct use of appropriate PPE is non-negotiable when handling Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate. The following table outlines the minimum required PPE, with explanations for the selection of each item.
PPE Category
Item
Specifications
Rationale
Eye and Face Protection
Chemical Splash Goggles or a Full Face Shield
Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] A face shield should be used with goggles for splash risks.[5]
Protects against splashes and potential vapors that can cause severe eye irritation or damage.[1][6]
Hand Protection
Chemical-Resistant Gloves
High-performance nitrile or neoprene gloves are recommended. Regularly inspect for tears and change frequently.[5][6]
Prevents skin contact, which can lead to irritation.[1][5] Double gloving is advisable, especially during weighing and disposal.[5]
Body Protection
Chemical-Resistant Laboratory Coat or Gown
A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is ideal.[5]
Protects against accidental spills and contamination of personal clothing.[1][5]
Respiratory Protection
Respirator with Organic Vapor Cartridge
Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][7]
Necessary in poorly ventilated areas or when there is a risk of inhaling vapors or dust to prevent respiratory irritation.[4][5]
Foot Protection
Chemical-Resistant, Closed-Toe Shoes
Sturdy, closed-toe shoes are mandatory. Chemical-resistant boots are recommended for handling larger quantities.[5][7]
Adherence to a systematic workflow is critical for minimizing exposure risks. The following diagram and step-by-step guide outline the essential procedures for handling Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate from receipt to disposal.
Caption: Workflow for the safe handling of Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate.
Step-by-Step Handling Protocol:
Preparation:
Review the Safety Data Sheet (SDS): Before any handling, thoroughly review the manufacturer's SDS for the most current safety information.
Don Appropriate PPE: As detailed in the table above, ensure all necessary PPE is worn correctly before entering the designated handling area.
Work in a Ventilated Area: All handling of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1][7]
Prepare for Emergencies: Ensure an eyewash station and safety shower are readily accessible.[1] Have a spill kit with appropriate absorbent material on hand.
Handling:
Avoid Dust and Vapor Formation: Handle the solid form of the compound carefully to avoid generating dust.[1]
Weighing and Transfer: Weigh the required amount of the compound in the fume hood. Use appropriate tools to transfer the material to the reaction vessel, minimizing the potential for spills.
Incompatible Materials: This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Ensure it is not stored or mixed with these substances to prevent hazardous reactions.
Storage:
Container: Keep the compound in its original, tightly sealed container when not in use.[4][5]
Conditions: Store in a cool, dry, and well-ventilated place, away from sources of heat or ignition.[1][4] The compound is moisture-sensitive and should be stored under an inert atmosphere.[1][8]
Disposal Plan: A Cradle-to-Grave Responsibility
The disposal of Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate and any contaminated materials must be treated as hazardous waste.
Waste Management Protocol:
Waste Collection: All waste containing this chemical, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.[5]
Disposal Route: Dispose of the hazardous waste through a licensed and approved waste disposal facility.[1][2][4] Do not release this chemical into the environment.[1]
Spill Management:
In the event of a spill, follow these procedures:
Evacuate and Ventilate: If safe to do so, evacuate the immediate area and ensure adequate ventilation.
Contain the Spill: Use an inert absorbent material to contain the spill.
Collect and Dispose: Carefully collect the contaminated material and place it in the designated hazardous waste container for disposal.[5]
Decontaminate: Clean the spill area thoroughly.
By adhering to these guidelines, researchers can confidently and safely work with Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate, fostering a secure laboratory environment conducive to innovation.